Bromocriptine Mesylate
Beschreibung
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
(6aR,9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40BrN5O5.CH4O3S/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18;1-5(2,3)4/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39);1H3,(H,2,3,4)/t18-,23-,24+,25+,31-,32+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJMTMIRQRDZMT-GSPXQYRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44BrN5O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25614-03-3 (Parent) | |
| Record name | Bromocriptine mesylate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022260511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6020197 | |
| Record name | Bromocriptine mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
750.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22260-51-1 | |
| Record name | Bromocriptine mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22260-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromocriptine mesylate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022260511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromocriptine mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BROMOCRIPTINE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFP983J3OD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bromocriptine Mesylate: A Technical Guide to its Neuronal Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Published: December 5, 2025
Executive Summary
Bromocriptine (B1667881), a semi-synthetic ergot alkaloid derivative, has been a subject of extensive research due to its therapeutic applications in conditions ranging from Parkinson's disease and hyperprolactinemia to type 2 diabetes.[1][2][3] This technical guide provides an in-depth exploration of the core neuronal mechanism of action of bromocriptine mesylate. It details its primary interactions with dopamine (B1211576) receptors, the subsequent intracellular signaling cascades, its effects on both presynaptic and postsynaptic neuronal functions, and its engagement with other neurotransmitter systems. This document synthesizes quantitative data, outlines key experimental methodologies, and provides visual representations of critical pathways to serve as a comprehensive resource for the scientific community.
Primary Mechanism of Action: Dopamine D2 Receptor Agonism
The principal mechanism of action of bromocriptine in neurons is its function as a potent and selective agonist at the dopamine D2 receptor.[2][3][4] It mimics the action of endogenous dopamine, particularly in brain regions with high D2 receptor density, such as the nigrostriatal, mesolimbic, and tuberoinfundibular pathways.[3][5][6] This interaction is foundational to its therapeutic effects, including the alleviation of motor symptoms in Parkinson's disease by compensating for the loss of dopaminergic neurons in the substantia nigra.[2][5][7]
Bromocriptine is characterized as a partial agonist of the D2 receptor and also interacts with other D2-like subfamily receptors, including D3.[1][3] Its therapeutic efficacy in Parkinson's disease is primarily mediated by the stimulation of postsynaptic D2 receptors.[3][8]
Postsynaptic Signaling Cascade
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that associates with the Gi family of G proteins.[3][9] Bromocriptine's agonism at postsynaptic D2 receptors initiates a canonical signaling cascade that modulates neuronal excitability.
-
G Protein Activation: Upon binding of bromocriptine, the D2 receptor undergoes a conformational change, activating the associated Gi protein.[9]
-
Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi protein inhibits the enzyme adenylyl cyclase.[9][10]
-
Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[9][10][11]
-
Modulation of Ion Channels: Reduced cAMP levels can lead to the modulation of ion channel activity. While the direct link between bromocriptine-induced cAMP reduction and specific channel modulation is complex, D2 receptor activation is known to influence potassium (K+) channels, contributing to neuronal hyperpolarization and reduced excitability.[12][13]
-
Other Downstream Effects: The signaling cascade also involves the inhibition of IP3-dependent calcium release from intracellular stores and the modulation of mitogen-activated protein kinase (MAPK) pathways.[9][14][15]
References
- 1. Bromocriptine - Wikipedia [en.wikipedia.org]
- 2. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. museonaturalistico.it [museonaturalistico.it]
- 8. Dopamine agonists used in the treatment of Parkinson's disease and their selectivity for the D1, D2, and D3 dopamine receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SMPDB [smpdb.ca]
- 10. Bromocriptine stimulates Na+, K(+)-ATPase in renal proximal tubules via the cAMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The dopamine receptor D2 agonist bromocriptine inhibits glucose-stimulated insulin secretion by direct activation of the alpha2-adrenergic receptors in beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabotropic Modulation of Potassium Channels During Synaptic Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modulation of ion channels in neurons and other cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 15. Bromocriptine protects perilesional spinal cord neurons from lipotoxicity after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Bromocriptine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of bromocriptine (B1667881), a pivotal semi-synthetic ergot alkaloid derivative. It details the historical context of its development, the chemical processes for its synthesis, and its complex interactions with dopaminergic and serotonergic pathways. This guide is intended to serve as a detailed resource, incorporating experimental protocols, quantitative data, and visual diagrams of key biological and chemical processes to facilitate a deeper understanding for research and development professionals.
Discovery and Development
The journey of bromocriptine begins with the study of ergot alkaloids, compounds produced by the fungus Claviceps purpurea. Early 20th-century research at Sandoz, notably by Arthur Stoll who isolated ergotamine in 1918, laid the groundwork for manipulating these complex molecules for therapeutic purposes[1][2].
In 1965, a team of scientists at Sandoz, led by Edward Flückiger, discovered bromocriptine (coded as CB-154)[1][3]. The primary objective was to modify the natural ergot alkaloid ergocornine (B135324) to isolate its prolactin-inhibiting properties while eliminating the potent oxytocic (uterine-contracting) and vascular side effects that made it unsuitable for clinical use[1]. This research led to the creation of 2-bromo-α-ergocryptine, a compound that demonstrated the desired selective biological activity.
The discovery was first published in 1968, and the drug was patented the same year[1][3][4]. Following successful clinical evaluation, bromocriptine was approved for medical use in 1975 and was first marketed under the brand name Parlodel[3][4]. Its initial applications were for conditions related to hyperprolactinemia, and it later found utility in treating Parkinson's disease, acromegaly, and type 2 diabetes[3][5][6].
Chemical Synthesis
Bromocriptine is a semi-synthetic derivative of α-ergocryptine, a naturally occurring ergot alkaloid[3][7]. The core of its synthesis is the selective bromination of the indole (B1671886) nucleus of the parent compound.
The most common and historically significant method involves the bromination of α-ergocryptine at the 2-position of its indole ring using N-bromosuccinimide (NBS)[3][8][9]. The final step in producing the clinically used form is the conversion of the 2-bromo-α-ergocryptine base into its methanesulfonate (B1217627) salt, known as bromocriptine mesylate, to improve its stability and solubility[8][10].
Logical Workflow for Bromocriptine Synthesis
Caption: General workflow for the semi-synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-bromo-α-ergocryptine
This protocol is adapted from methodologies described in patent literature[9].
-
Dissolution: Dissolve α-ergocryptine in a suitable inert, apolar solvent such as dioxane, acetonitrile, or dichloromethane.
-
Bromination: Add a mild brominating agent, such as N-bromosuccinimide (NBS), N-bromophthalimide, or a bromine-dioxane complex, to the solution. The reaction is typically carried out at a temperature between 10°C and 80°C.
-
Alternative Bromination: An alternative patented method involves using a dimethylsulphoxide-hydrogen bromide mixture with a water content of no more than 0.02% at room temperature[9][11].
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Isolation: Upon completion, the reaction mixture is processed to isolate the crude 2-bromo-α-ergocryptine base. This may involve washing with an aqueous solution to remove by-products and evaporation of the solvent.
-
Purification: The crude product is purified by recrystallization from an ether-type organic solvent, such as diisopropyl ether, or by column chromatography to yield pure 2-bromo-α-ergocryptine[9].
Protocol 2: Preparation of this compound
This protocol is adapted from methodologies described in patent literature[10].
-
Dissolution: Dissolve 6.54 g (0.01 mol) of purified 2-bromo-α-ergocryptine in 100 ml of methanol.
-
Salt Formation: While stirring, add a freshly prepared aqueous solution of methanesulfonic acid (e.g., 1.44 g, 0.015 mol in 10 ml of water) dropwise over 5-10 minutes.
-
Stirring: Continue stirring the mixture for approximately 30 minutes after the addition is complete.
-
Precipitation and Cooling: Cool the solution to approximately 4°C and allow it to stand for 2 hours to facilitate the precipitation of the salt.
-
Filtration: Filter the resulting solid precipitate.
-
Recrystallization and Drying: Recrystallize the solid from 75 ml of 95% ethanol. Filter the purified crystals and dry under vacuum to obtain pure this compound.
Mechanism of Action and Signaling Pathways
Bromocriptine's therapeutic effects are primarily mediated through its potent agonist activity at dopamine (B1211576) D2 receptors[6][12][13]. It also interacts with other receptor subtypes, which contributes to its broad pharmacological profile. It acts as a partial antagonist at D1 receptors and exhibits varying degrees of agonist or antagonist activity at several serotonin (B10506) (5-HT) receptors[6][12][14].
Dopamine D2 Receptor Signaling Pathway (Prolactin Inhibition)
In the anterior pituitary gland, lactotroph cells are responsible for secreting prolactin. Dopamine, acting as the primary prolactin-inhibiting factor, tonically suppresses this secretion. Bromocriptine mimics this action by binding to D2 receptors on these cells[6][12].
The D2 receptor is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi)[12][14]. Activation of this pathway leads to:
-
Inhibition of Adenylyl Cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP)[12].
-
Modulation of Ion Channels: It inhibits calcium influx through voltage-gated calcium channels and blocks the IP3-dependent release of calcium from intracellular stores[12].
-
Inhibition of MAPK/ERK Pathway: Receptor activation also blocks the phosphorylation and activation of the MAPK/ERK signaling cascade[12].
The net effect of these intracellular events is the potent inhibition of both the synthesis and the exocytosis (release) of prolactin[6].
Caption: D2 receptor signaling pathway for prolactin inhibition by bromocriptine.
Other Therapeutic Actions:
-
Parkinson's Disease: Bromocriptine directly stimulates postsynaptic D2 receptors in the brain's nigrostriatal pathway, compensating for the loss of dopaminergic neurons and improving motor control[12][13][15].
-
Acromegaly: In patients with acromegaly, bromocriptine paradoxically suppresses the secretion of growth hormone (GH) from pituitary tumors[6][12].
-
Type 2 Diabetes: The quick-release formulation of bromocriptine is thought to act on circadian neuronal activities within the hypothalamus, resetting a heightened sympathetic tone and improving glucose and energy metabolism[5][6].
Quantitative Data
Table 1: Receptor Binding Affinity of Bromocriptine
The affinity of a drug for its receptor is a key determinant of its potency. This is often expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) | Receptor Family | Reference |
| Dopamine D2 | ~8 | Dopamine | |
| Dopamine D3 | ~5 | Dopamine | |
| Dopamine D1 | ~440 | Dopamine | |
| Dopamine D4 | ~290 | Dopamine | |
| Dopamine D5 | ~450 | Dopamine | |
| 5-HT1A | 12.9 | Serotonin | [3] |
| 5-HT1D | 6.8 | Serotonin | [3] |
| 5-HT2A | 10.7 | Serotonin | [3] |
| 5-HT2B | 50.1 | Serotonin | [3] |
| α1A-Adrenergic | 0.42 | Adrenergic | [3] |
| α2A-Adrenergic | 11.0 | Adrenergic | [3] |
Note: Ki values can vary between studies depending on the experimental conditions and tissue preparations used.
Table 2: Clinical Efficacy in Hyperprolactinemia
Bromocriptine has demonstrated high efficacy in normalizing prolactin levels and reducing tumor size in patients with prolactinomas.
| Patient Population | Outcome | Efficacy Rate | Reference |
| Microprolactinomas | Normalization of prolactin levels | 80-90% | [16] |
| Macroprolactinomas | Normalization of prolactin levels | ~70% | [16] |
| Macroprolactinomas | Significant tumor size reduction | >70% | [16] |
| Invasive Prolactinomas | Normalization of prolactin levels (at 6 months) | 69.5% | [17] |
Experimental Protocols
Protocol 3: Competitive Radioligand Binding Assay (General Methodology)
This protocol outlines the general steps for determining the Ki of a compound like bromocriptine for a specific receptor (e.g., Dopamine D2).
-
Tissue/Cell Preparation: Prepare a membrane fraction from a tissue or cell line known to express the receptor of interest (e.g., rat striatum or CHO cells transfected with the human D2 receptor).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl) containing ions and other components necessary for optimal receptor binding.
-
Radioligand: Select a high-affinity radiolabeled ligand (e.g., [³H]-Spiperone or [³H]-Raclopride for D2 receptors) that specifically binds to the target receptor.
-
Competition Curve: Set up a series of assay tubes. Each tube will contain:
-
The prepared receptor membranes.
-
A fixed, low concentration of the radioligand (typically at or below its Kd value).
-
Increasing concentrations of the unlabeled test compound (bromocriptine).
-
-
Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes.
-
Quantification: Wash the filters to remove non-specifically bound radioligand. Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor (bromocriptine) concentration. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve. This will yield the IC50 value (the concentration of bromocriptine that inhibits 50% of the specific radioligand binding).
-
Ki Calculation: Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The discovery of bromocriptine marked a significant milestone in medicinal chemistry and neuroendocrinology, transforming a natural ergot alkaloid into a targeted therapeutic agent. Its development from a prolactin inhibitor to a multi-indication drug for Parkinson's disease, acromegaly, and type 2 diabetes showcases the power of semi-synthetic modification. The synthesis, centered on the selective bromination of α-ergocryptine, is a classic example of targeted chemical alteration to enhance therapeutic utility. A thorough understanding of its complex pharmacology, particularly its potent D2 receptor agonism and the resultant intracellular signaling cascades, remains crucial for its current clinical applications and for the development of future generations of dopamine agonists. This guide provides the foundational technical details to support ongoing research and innovation in this field.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ANNIVERSARY REVIEW: 50 years since the discovery of bromocriptine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bromocriptine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Decoding this compound: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 6. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. α-Ergocryptine | 511-09-1 [chemicalbook.com]
- 8. [Synthesis and properties of bromocriptine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US4697017A - Process for the preparation of 2-bromo-α-ergocryptine - Google Patents [patents.google.com]
- 10. CN112521407A - Preparation of this compound - Google Patents [patents.google.com]
- 11. CA1256103A - PROCESS FOR THE PREPARATION OF 2-BROMO-.alpha.- ERGOCRYPTINE - Google Patents [patents.google.com]
- 12. SMPDB [smpdb.ca]
- 13. museonaturalistico.it [museonaturalistico.it]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Bromocriptine and the clinical spectrum of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The role of bromocriptine therapy and eeta surgery in improving prolactin levels - Universitas Airlangga Official Website [unair.ac.id]
An In-depth Technical Guide to the Pharmacodynamics of Bromocriptine Mesylate in Preclinical Models
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive examination of the preclinical pharmacodynamics of bromocriptine (B1667881) mesylate, an ergoline (B1233604) derivative with significant therapeutic applications. By dissecting its molecular interactions, signaling pathways, and physiological effects in various animal models, this document aims to serve as a critical resource for professionals engaged in neuroscience, endocrinology, and drug development.
Core Mechanism of Action and Receptor Binding Profile
Bromocriptine's primary pharmacodynamic effect is mediated through its potent agonist activity at the dopamine (B1211576) D2 receptor.[1][2][3] It also exhibits a complex interaction profile with other receptor subtypes, which contributes to its broad therapeutic and side-effect profile. It acts as a partial antagonist at D1 receptors and interacts with various serotonin (B10506) and adrenergic receptors.[1][4][5]
Receptor Binding Affinity
The affinity of bromocriptine for dopaminergic and other receptors has been quantified in various preclinical settings, typically using radioligand binding assays in tissue homogenates (e.g., rat striatum) or cell lines expressing recombinant human receptors.[6][7][8] The dissociation constant (Ki) is a measure of binding affinity, where a lower Ki value indicates a higher affinity.
Table 1: Receptor Binding Affinities (Ki) of Bromocriptine
| Receptor Subtype | Preclinical Model/Tissue Source | Ki (nM) |
| Dopamine D2 | Rat Striatum / CHO Cells | ~2.5 - 8.05 |
| Dopamine D3 | Human Recombinant (CHO Cells) | ~5.0 |
| Dopamine D1 | Rat Striatum | >440 (Low Affinity) |
| Serotonin 5-HT1A | Not Specified | High Affinity |
| Serotonin 5-HT2A | Not Specified | Moderate Affinity |
| Serotonin 5-HT2B | Not Specified | Partial Agonist Activity |
| α1-Adrenergic | Not Specified | Moderate Affinity |
| α2-Adrenergic | Not Specified | Antagonist Activity |
(Data synthesized from multiple sources indicating ranges and relative affinities.[4][5][9][10][11])
D2 Receptor Signaling Pathway
Upon binding to the D2 receptor, a G protein-coupled receptor (GPCR), bromocriptine stabilizes the receptor in an active conformation. This leads to the activation of the associated inhibitory G protein (Gi/o). The activated Gi protein inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[12] This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately altering cellular function, such as inhibiting hormone secretion or modulating neuronal excitability.[12]
References
- 1. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Bromocriptine Mesylate? [synapse.patsnap.com]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Bromocriptine - Wikipedia [en.wikipedia.org]
- 6. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Dopamine agonists used in the treatment of Parkinson's disease and their selectivity for the D1, D2, and D3 dopamine receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | CAS:22260-51-1 | Selective D2-like agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. researchgate.net [researchgate.net]
- 12. SMPDB [smpdb.ca]
Beyond the Dopamine Receptor: An In-depth Technical Guide to the Molecular Targets of Bromocriptine Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromocriptine (B1667881) mesylate, a semi-synthetic ergot alkaloid, is a well-established dopamine (B1211576) D2 receptor agonist with broad clinical applications in the management of Parkinson's disease, hyperprolactinemia, and type 2 diabetes.[1][2] However, its pharmacological profile extends significantly beyond its dopaminergic activity. A growing body of evidence reveals that bromocriptine interacts with a diverse array of molecular targets, including other neurotransmitter receptors, enzymes, and transporters. These off-target interactions contribute to its complex therapeutic effects and side-effect profile. This technical guide provides a comprehensive overview of the molecular targets of bromocriptine mesylate beyond dopamine receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Quantitative Data: Receptor Binding Affinities and Functional Potencies
The interaction of bromocriptine with various non-dopaminergic receptors has been characterized through radioligand binding assays, which determine the affinity of the drug for a specific receptor, expressed as the inhibition constant (Ki). Functional assays provide measures of the drug's potency, such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The following tables summarize the available quantitative data for bromocriptine's interaction with serotonin (B10506) and adrenergic receptors, as well as its effects on other molecular targets.
Table 1: Binding Affinities (Ki) of Bromocriptine for Serotonin (5-HT) Receptors
| Receptor Subtype | Ki (nM) | Species | Reference |
| 5-HT1A | 13 | Human | [3] |
| 5-HT1B | 33 | Human | [3] |
| 5-HT1D | 4.5 | Human | [3] |
| 5-HT2A | 12 | Human | [3] |
| 5-HT2B | 23 (partial agonist) | Porcine | [4] |
| 5-HT2C | 46 | Human | [3] |
| 5-HT7 | Inactivates | Human | [3] |
Table 2: Binding Affinities (Ki) and Functional Activity of Bromocriptine at Adrenergic Receptors
| Receptor Subtype | Ki (nM) | Activity | Species | Reference |
| α1A | 110 | Antagonist | Human | [3] |
| α1B | 180 | Antagonist | Human | [3] |
| α1D | 130 | Antagonist | Human | [3] |
| α2A | 6.8 | Antagonist | Human | [3] |
| α2B | 110 | Antagonist | Human | [3] |
| α2C | 7.6 | Antagonist | Human | [3] |
Table 3: Functional Potency (IC50/EC50) of Bromocriptine at Various Molecular Targets
| Target | Potency | Effect | System | Reference |
| P-glycoprotein (P-gp) ATPase | IC50: ~300 nM (basal) | Inhibition | Hamster lung fibroblasts | [5] |
| Ki: ~200 nM (verapamil-stimulated) | Competitive Inhibition | Hamster lung fibroblasts | [5] | |
| Ki: ~70-100 nM (progesterone-stimulated) | Non-competitive Inhibition | Hamster lung fibroblasts | [5] | |
| Vesicular Glutamate (B1630785) Transporter | IC50: 22 µM | Competitive Inhibition | Rat synaptic vesicles | [6] |
| Glucose-Stimulated Insulin Secretion (GSIS) | IC50: 15.8 nM | Inhibition | Mouse pancreatic islets | [7] |
| NAD(P)H Quinone Oxidoreductase 1 (NQO1) | - | Upregulation of expression and activity | PC12 cells | [8] |
Key Non-Dopaminergic Molecular Targets and Signaling Pathways
Serotonin (5-HT) Receptors
Bromocriptine exhibits a complex pharmacological profile at serotonin receptors, acting as an agonist at some subtypes and a partial agonist or antagonist at others.[3][4] These interactions are thought to contribute to both its therapeutic effects and some of its side effects. For instance, its activity at 5-HT2B receptors has been linked to the risk of cardiac valvulopathy, a concern with some ergot-derived drugs.[4] The diverse affinities for various 5-HT receptors underscore the need for careful consideration of its serotonergic effects in clinical use.[9]
Adrenergic Receptors
Bromocriptine acts as an antagonist at several α-adrenergic receptor subtypes.[3] This antagonism, particularly at α2-adrenergic receptors, may contribute to its cardiovascular side effects, such as orthostatic hypotension. Studies in the chicken pineal gland have also suggested that bromocriptine can stimulate α2-adrenergic receptors, indicating potential species-specific or tissue-specific effects.[7]
Enzyme Modulation: The PI3K/Akt/Nrf2 Pathway and NQO1 Activation
A significant non-dopaminergic mechanism of action for bromocriptine involves the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This activation leads to the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes.[8] One of the key downstream targets of Nrf2 is NAD(P)H quinone oxidoreductase 1 (NQO1), an enzyme that plays a crucial role in detoxifying quinones and protecting against oxidative stress.[8] This pathway is believed to be independent of dopamine receptor activation and contributes to the neuroprotective effects of bromocriptine.[8]
Figure 1: Bromocriptine-induced activation of the PI3K/Akt/Nrf2 signaling pathway leading to NQO1 expression.
Transporter Interactions: P-glycoprotein and Glutamate Transporters
Bromocriptine has been shown to interact with efflux transporters, such as P-glycoprotein (P-gp, ABCB1), which is a key component of the blood-brain barrier.[5] It acts as a substrate for P-gp, which may limit its central nervous system penetration.[3] Furthermore, bromocriptine can inhibit the ATPase activity of P-gp, suggesting a potential for drug-drug interactions with other P-gp substrates.[5]
Additionally, bromocriptine has been found to inhibit the reverse transport of glutamate via the glutamate transporter 1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2).[10] Under ischemic conditions, the reversal of glutamate transporters can lead to an excitotoxic accumulation of extracellular glutamate. By inhibiting this reversal, bromocriptine may exert neuroprotective effects in conditions of cerebral ischemia.[10] This action appears to be independent of its dopamine D2 receptor agonism.[10]
Figure 2: Schematic of Bromocriptine's interaction with P-glycoprotein and the Glutamate Transporter 1.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This protocol describes a general method for determining the binding affinity of bromocriptine for a specific receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor of interest (e.g., [3H]-prazosin for α1-adrenergic receptors).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of the specific radioligand.
-
Increasing concentrations of bromocriptine (the competitor).
-
Membrane preparation.
-
For determination of non-specific binding, a high concentration of a known non-labeled ligand for the target receptor is added instead of bromocriptine.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the bromocriptine concentration.
-
Determine the IC50 value (the concentration of bromocriptine that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 3: Workflow for a competitive radioligand binding assay.
NQO1 Enzyme Activity Assay
This protocol outlines a colorimetric method to measure the activity of NQO1 in cell lysates following treatment with bromocriptine.
Materials:
-
Cell culture (e.g., PC12 cells).
-
This compound.
-
Cell lysis buffer.
-
Protein assay reagent (e.g., BCA kit).
-
NQO1 assay buffer.
-
Menadione (NQO1 substrate).
-
NADH (cofactor).
-
A tetrazolium salt (e.g., WST-1) that is reduced to a colored formazan (B1609692) product.
-
Dicoumarol (NQO1 inhibitor).
-
96-well microplate reader.
Procedure:
-
Cell Treatment: Culture cells and treat with various concentrations of bromocriptine for a specified period (e.g., 24 hours).
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse them in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay.
-
Assay Reaction:
-
In a 96-well plate, add a standardized amount of protein from each cell lysate.
-
To parallel wells, add the NQO1 inhibitor dicoumarol to determine the NQO1-specific activity.
-
Prepare a reaction mixture containing the assay buffer, menadione, NADH, and the tetrazolium salt.
-
Add the reaction mixture to all wells to start the reaction.
-
-
Measurement: Immediately measure the absorbance at the appropriate wavelength for the formazan product in a kinetic mode for a set period (e.g., 10-30 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis:
-
Calculate the rate of change in absorbance (slope) for each sample.
-
Subtract the slope of the dicoumarol-treated sample from the untreated sample to obtain the NQO1-specific activity.
-
Normalize the activity to the amount of protein in the lysate.
-
P-glycoprotein (P-gp) ATPase Activity Assay
This protocol describes a method to assess the effect of bromocriptine on the ATPase activity of P-gp.
Materials:
-
Membrane vesicles from cells overexpressing P-gp.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA, pH 7.4).
-
ATP.
-
Reagents for detecting inorganic phosphate (B84403) (Pi), such as a malachite green-based reagent.
-
96-well microplate reader.
Procedure:
-
Assay Setup: In a 96-well plate, add the P-gp containing membrane vesicles and bromocriptine at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Reaction Initiation: Add ATP to each well to initiate the ATPase reaction.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 20-30 minutes).
-
Reaction Termination and Color Development: Stop the reaction and measure the amount of inorganic phosphate (Pi) released by adding a colorimetric reagent (e.g., malachite green).
-
Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis:
-
Generate a standard curve using known concentrations of Pi.
-
Calculate the amount of Pi released in each well.
-
Determine the effect of bromocriptine on the basal and, if applicable, substrate-stimulated P-gp ATPase activity.
-
Glutamate Transporter Reversal Assay
This protocol provides a method to study the effect of bromocriptine on the reversal of glutamate transport.
Materials:
-
Cells expressing GLT-1 (e.g., primary astrocytes or transfected cell lines).
-
[3H]-D-aspartate (a non-metabolizable substrate for glutamate transporters).
-
This compound.
-
Buffer for uptake and release experiments.
-
A stimulus to induce transporter reversal (e.g., high extracellular K+ concentration or a chemical anoxia-inducing agent like sodium azide).
-
Scintillation counter.
Procedure:
-
Cell Loading: Incubate the cells with [3H]-D-aspartate to allow for its uptake.
-
Washing: Wash the cells thoroughly with buffer to remove extracellular radiolabel.
-
Induction of Reversal:
-
Add buffer containing the reversal-inducing stimulus in the presence or absence of various concentrations of bromocriptine.
-
Collect the extracellular buffer at different time points.
-
-
Measurement of Release: Measure the amount of [3H]-D-aspartate released into the extracellular buffer using a scintillation counter.
-
Data Analysis:
-
Calculate the fractional release of [3H]-D-aspartate at each time point.
-
Compare the release in the presence and absence of bromocriptine to determine its inhibitory effect on glutamate transporter reversal.
-
Conclusion
The pharmacological actions of this compound are far more intricate than its well-characterized effects on dopamine D2 receptors. Its interactions with a range of serotonin and adrenergic receptors, its ability to modulate key enzymes involved in cellular defense through the PI3K/Akt/Nrf2 pathway, and its influence on important transporters like P-glycoprotein and GLT-1 all contribute to its overall therapeutic and side-effect profile. A comprehensive understanding of these non-dopaminergic targets is crucial for the rational design of new drugs with improved efficacy and safety, as well as for optimizing the clinical use of bromocriptine. The data and methodologies presented in this guide offer a foundational resource for researchers and drug development professionals working to further elucidate the complex pharmacology of this important therapeutic agent.
References
- 1. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Bromocriptine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Agonism at 5-HT2B receptors is not a class effect of the ergolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Essential Roles of the PI3 Kinase/Akt Pathway in Regulating Nrf2-Dependent Antioxidant Functions in the RPE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alpha-2 adrenergic activity of bromocriptine and quinpirole in chicken pineal gland. Effects on melatonin synthesis and [3H]rauwolscine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bromocriptine activates NQO1 via Nrf2-PI3K/Akt signaling: novel cytoprotective mechanism against oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Bromocriptine, an ergot alkaloid, inhibits excitatory amino acid release mediated by glutamate transporter reversal - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Bromocriptine Mesylate's Effect on Prolactin Secretion Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms through which bromocriptine (B1667881) mesylate modulates prolactin secretion. It delves into the specific signaling pathways, presents quantitative data on its efficacy, and outlines typical experimental protocols for its study.
Introduction
Bromocriptine mesylate is a semisynthetic ergot alkaloid derivative that potently inhibits the secretion of prolactin from the anterior pituitary gland.[1] It is a dopamine (B1211576) receptor agonist with a primary affinity for the D2 subtype.[2][3] Physiologically, dopamine acts as the primary prolactin-inhibitory factor (PIF).[4] By mimicking the action of endogenous dopamine on pituitary lactotrophs, bromocriptine is a cornerstone in the management of hyperprolactinemia and prolactin-secreting pituitary adenomas (prolactinomas).[4][5][6] This guide will explore the intricate cellular and molecular pathways underlying its therapeutic effect.
Mechanism of Action: D2 Receptor-Mediated Signaling
The primary mechanism of action of bromocriptine is the stimulation of D2 dopamine receptors located on the surface of lactotroph cells in the anterior pituitary.[5][6][7] The D2 receptor is a G-protein coupled receptor (GPCR) that is linked to an inhibitory G-protein (Gi).[5] Activation of the D2 receptor by bromocriptine initiates a cascade of intracellular events that culminate in the inhibition of prolactin synthesis and release.[4][8]
The key signaling pathways affected by bromocriptine's agonism at the D2 receptor are:
-
Inhibition of the Adenylyl Cyclase Pathway: Binding of bromocriptine to the D2 receptor leads to the activation of the associated Gi protein. This inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5] Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), a key downstream effector that is involved in the regulation of prolactin gene transcription and exocytosis.
-
Modulation of Calcium Channels: D2 receptor activation has been shown to inhibit calcium influx through voltage-gated calcium channels.[5] A decrease in intracellular calcium concentration is a critical factor in preventing the exocytosis of prolactin-containing secretory granules.[5]
-
Regulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway: Bromocriptine has been demonstrated to block the phosphorylation of p42/p44 MAPK (also known as ERK1/2).[5] The MAPK/ERK pathway is involved in cell proliferation and hormone synthesis, and its inhibition contributes to the anti-proliferative and secretion-inhibiting effects of bromocriptine on lactotrophs.[5] Studies have also implicated the p38 MAPK pathway in the cellular response to bromocriptine, particularly in the context of drug resistance in prolactinomas.[9][10]
-
Inhibition of Prolactin Gene Expression: The cumulative effect of these signaling cascades is a potent suppression of prolactin gene transcription and a reduction in prolactin synthesis.[5][6] This leads to a decrease in the overall production of prolactin by the lactotroph cells.
The following diagram illustrates the primary signaling pathway initiated by bromocriptine.
Quantitative Data
The efficacy of this compound can be quantified through various parameters, including its binding affinity for dopamine receptors and its potency in inhibiting prolactin secretion.
| Parameter | Receptor/Cell Line | Value | Reference |
| Binding Affinity (Ki) | |||
| Human D2 Receptor | ~8 nM | ||
| Human D3 Receptor | ~5 nM | ||
| Human D4 Receptor | ~290 nM | ||
| Human D1 Receptor | ~440 nM | ||
| Human D5 Receptor | ~450 nM | ||
| D2 Receptor (HEK-293 cells) | 43.2 nM | [11] | |
| Potency (EC50/IC50) | |||
| EC50 (Prolactin Inhibition, oral admin. in rats) | Rat Pituitary | 0.56 nM | [12] |
| EC50 (Prolactin Inhibition, IV admin. in rats) | Rat Pituitary | 3.68 nM | [12] |
| ED50 (Prolactin Production Inhibition) | GH3 Cells | 4 x 10⁻⁶ mol/L | [13] |
| ED50 (Growth Hormone Production Inhibition) | GH3 Cells | 7 x 10⁻⁶ mol/L | [13] |
| IC50 (Neuronal Nitric Oxide Synthase Inhibition) | Purified nNOS | 10 ± 2 µM | [14] |
Note: Ki (inhibition constant) represents the concentration of a drug that will bind to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity. EC50/IC50 (half-maximal effective/inhibitory concentration) represents the concentration of a drug that gives half of its maximal effect/inhibition.
Experimental Protocols
The following are generalized protocols for key experiments used to study the effects of bromocriptine on prolactin-secreting cells.
4.1. Cell Culture of Pituitary Adenoma Cells (e.g., GH3 or MMQ cells)
-
Cell Lines: GH3 (dopamine-resistant) and MMQ (dopamine-sensitive) rat pituitary adenoma cell lines are commonly used.[10][15]
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA to detach the cells.
4.2. Prolactin Secretion Assay (ELISA)
-
Cell Plating: Plate pituitary cells in 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Replace the culture medium with serum-free medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 2, 24, 48 hours).[16]
-
Sample Collection: Collect the supernatant (culture medium) from each well.
-
Quantification: Measure the concentration of prolactin in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
4.3. Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After treatment with bromocriptine, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-ERK, total ERK, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
The following diagram provides a workflow for a typical in-vitro experiment to assess bromocriptine's effect.
Morphological and Cellular Effects
In addition to inhibiting prolactin secretion, bromocriptine induces significant morphological changes in lactotroph adenoma cells. In-vitro studies have shown that treatment with bromocriptine leads to:
-
Reduced Cell Size: A noticeable reduction in the size of adenoma cells is observed, which is attributed to a decrease in the volume of cytoplasm and organelles like the endoplasmic reticulum and Golgi apparatus.[17]
-
Decreased Hormone Synthesis Machinery: The cytoplasmic volume densities of the rough endoplasmic reticulum and Golgi apparatus, which are essential for protein synthesis and packaging, are significantly reduced following bromocriptine treatment.[16][17]
-
Increased Lysosomal Activity: There is an increase in the volume density of lysosomes, suggesting an enhanced degradation of stored prolactin and other cellular components.[16][17]
-
Inhibition of Exocytosis: An initial effect of bromocriptine is the accumulation of secretory granules within the cytoplasm, indicating an inhibition of hormone release.[16]
These cellular changes collectively contribute to the observed reduction in tumor size in patients with prolactinomas treated with bromocriptine.[18][19]
The logical relationship between bromocriptine administration and its clinical effects is summarized in the diagram below.
Conclusion
This compound exerts its potent inhibitory effect on prolactin secretion through a multi-faceted mechanism centered on its agonistic activity at the dopamine D2 receptor. By activating inhibitory G-proteins, it suppresses the adenylyl cyclase and calcium signaling pathways while modulating the MAPK cascade. These actions lead to a profound reduction in prolactin synthesis and release, as well as an anti-proliferative effect on lactotroph cells, providing a strong rationale for its use in the treatment of hyperprolactinemia and prolactinomas. Further research into the nuances of these pathways, particularly in the context of drug resistance, will continue to refine our understanding and optimize the therapeutic application of this important compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. SMPDB [smpdb.ca]
- 6. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Articles [globalrx.com]
- 8. How does bromocriptine work in prolactinoma – My Endo Consult [myendoconsult.com]
- 9. The role of MAPK11/12/13/14 (p38 MAPK) protein in dopamine agonist-resistant prolactinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of MAPK11/12/13/14 (p38 MAPK) protein in dopamine agonist-resistant prolactinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dual pancreatic adrenergic and dopaminergic signaling as a therapeutic target of bromocriptine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolite involvement in bromocriptine-induced prolactin inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of bromocriptine on hormone production and cell growth in cultured rat pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | CAS:22260-51-1 | Selective D2-like agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 15. researchgate.net [researchgate.net]
- 16. Short-term morphologic and functional effects of bromocriptine on pituitary prolactin cell adenomas in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Clinical and pathological effects of bromocriptine on prolactin-secreting and other pituitary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. SEER*Rx Interactive Antineoplastic Drugs Database [seer.cancer.gov]
Structural Analysis of Bromocriptine Mesylate and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the structural analysis of bromocriptine (B1667881) mesylate, a semisynthetic ergot alkaloid derivative and potent dopamine (B1211576) D2 receptor agonist. The document details the primary analytical techniques employed for its structural elucidation, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). It presents key quantitative data in structured tables, outlines detailed experimental protocols, and uses visualizations to illustrate signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the development and analysis of bromocriptine and its analogs.
Introduction
Bromocriptine mesylate is a crucial therapeutic agent used in the management of disorders associated with hyperprolactinemia, Parkinson's disease, and acromegaly.[1][2] As a derivative of the natural ergot alkaloid ergocryptine, its complex chemical structure necessitates rigorous analytical characterization to ensure its identity, purity, and quality.[3] The therapeutic efficacy and safety profile of bromocriptine and its analogs are intrinsically linked to their precise three-dimensional structure and stereochemistry.
This guide delves into the core analytical methodologies used to define the structure of this compound. By understanding these techniques and the data they generate, researchers can effectively characterize novel analogs, ensure batch-to-batch consistency, and meet regulatory requirements.
Chemical Structure of this compound
Bromocriptine is a complex peptide alkaloid featuring a tetracyclic ergoline (B1233604) ring system. The mesylate salt form enhances its solubility. The structure consists of a heterocyclic nucleus with a bromine atom and a peptide side chain.[3]
-
Molecular Formula: C₃₃H₄₄BrN₅O₈S[4]
-
Molar Mass: 750.7 g/mol [4]
-
IUPAC Name: (6aR,9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.0²,⁶]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid[1]
Core Structural Analysis Techniques
The definitive structural characterization of this compound and its analogs relies on a combination of powerful analytical techniques.
X-ray Crystallography
X-ray diffraction (XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Powder X-ray Diffraction (PXRD) is particularly useful for routine identification and quality control of bulk drug substances. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline form.
Data Presentation: Powder X-ray Diffraction Data for this compound
The PXRD pattern of this compound exhibits characteristic peaks at specific 2θ angles.
| Characteristic Peak (2θ) |
| 4.9619° |
| 9.7533° |
| 11.6215° |
| 15.1725° |
| 18.2126° |
| 24.7165° |
Data sourced from patent CN105646547A.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the molecular structure of organic compounds in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the confirmation of the molecular skeleton and stereochemistry. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are essential for unambiguously assigning all signals in complex molecules like ergot alkaloids.[5]
Data Presentation: Key NMR Spectral Data for Ergot Alkaloids
While a complete, assigned dataset for bromocriptine is spread across specialized literature, analysis of related ergot alkaloids provides expected chemical shift regions.[6][7]
| Nucleus | Functional Group / Region | Expected Chemical Shift (δ, ppm) |
| ¹H | Aromatic Protons (Indole Ring) | 6.5 - 8.0 |
| ¹H | Olefinic Protons | ~6.8 |
| ¹H | Aliphatic Protons (Ergoline & Peptide) | 1.0 - 4.5 |
| ¹H | N-CH₃ | ~2.5 |
| ¹³C | Carbonyls (Amide) | 170 - 175 |
| ¹³C | Aromatic/Olefinic Carbons | 100 - 140 |
| ¹³C | Aliphatic Carbons | 20 - 70 |
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of the compound, confirming its elemental composition. Furthermore, tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns.[6]
Data Presentation: High-Resolution Mass Spectrometry Data for Bromocriptine
| Parameter | Value | Ionization Mode |
| Precursor m/z | 654.2266 | Positive (ESI) |
| Adduct | [M+H]⁺ | Positive (ESI) |
| Key Fragment Ions (m/z) | Relative Intensity | |
| 654.22797 | 999 | |
| 636.21851 | 406 | |
| 346.05609 | 392 | |
| 207.06686 | 299 |
Data sourced from PubChem CID 31101.[1]
Experimental Protocols
Detailed and standardized protocols are critical for obtaining reliable and reproducible results.
Protocol for Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Gently grind the this compound sample into a fine, uniform powder (<10 µm particle size) using an agate mortar and pestle to minimize preferred orientation.
-
Sample Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's reference plane. A low-background holder (e.g., zero-background silicon) is recommended for small sample quantities.
-
Instrument Setup:
-
X-ray Source: Cu Kα (λ = 1.5406 Å)
-
Generator Settings: 40 kV and 40 mA.
-
Scan Type: Continuous scan.
-
Scan Range (2θ): 3° to 40°.
-
Step Size: 0.02°.
-
Scan Speed: 1°/min.
-
-
Data Acquisition: Initiate the scan and collect the diffraction pattern.
-
Data Analysis: Process the raw data to identify the 2θ positions and intensities of the diffraction peaks. Compare the experimental pattern against a reference database or a known standard for phase identification.
Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup (e.g., 400 MHz Spectrometer):
-
Tune and match the probe for the appropriate nuclei (¹H, ¹³C).
-
Shim the magnetic field to achieve optimal homogeneity.
-
Calibrate the 90° pulse width.
-
-
Data Acquisition:
-
¹H NMR: Acquire a 1D proton spectrum with a spectral width of approximately 12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum with a spectral width of approximately 220 ppm. This will require a longer acquisition time.
-
2D NMR (if required): Perform COSY, HSQC, and HMBC experiments to establish connectivity and assign complex signals.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Analyze the chemical shifts, coupling constants, and integration to elucidate the structure.[5][7]
Protocol for LC-MS/MS Analysis
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare a working solution by diluting the stock solution to approximately 1 µg/mL with the mobile phase.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from impurities (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan (m/z 100-800) to detect the parent ion, followed by a data-dependent MS/MS scan of the most intense ions.
-
Collision Energy: Apply a collision energy ramp (e.g., 20-40 eV) to induce fragmentation.
-
-
Data Analysis: Identify the [M+H]⁺ parent ion in the full scan spectrum. Analyze the MS/MS spectrum to identify characteristic fragment ions, which can be used to confirm the identity of the compound by matching against a spectral library or through de novo interpretation.[1]
Mechanism of Action and Signaling Pathway
Bromocriptine's therapeutic effects are primarily mediated through its action as a potent agonist at dopamine D2 receptors.[2] D2 receptors are G protein-coupled receptors (GPCRs) that signal through the inhibitory G protein, Gαi.
Signaling Pathway Description:
-
Binding: Bromocriptine binds to the dopamine D2 receptor on the cell surface.
-
G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G protein (Gαi/βγ). The Gαi subunit exchanges GDP for GTP.
-
Downstream Inhibition: The activated Gαi-GTP subunit dissociates and inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
Reduced PKA Activity: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation of downstream targets, leading to the cellular response (e.g., inhibition of prolactin release from pituitary cells).
Experimental and Logical Workflows
A systematic workflow is essential for the comprehensive structural characterization of a novel bromocriptine analog.
Structural Analogs of Bromocriptine
The ergot alkaloid scaffold has been modified to produce other dopamine agonists with different pharmacological profiles. A notable analog is Cabergoline .
-
Structural Differences: Cabergoline possesses a longer alkyl chain at the N6 position compared to the methyl group in bromocriptine. This modification contributes to its significantly longer elimination half-life.
-
Functional Differences: Cabergoline generally shows higher efficacy and a better side-effect profile than bromocriptine in treating hyperprolactinemia.[8][9][10] It is often better tolerated, with a lower incidence of gastrointestinal side effects.[11] These differences highlight how subtle changes to the core structure can have significant impacts on the pharmacokinetic and pharmacodynamic properties of the drug.
Conclusion
The structural analysis of this compound and its analogs is a multi-faceted process that requires the synergistic use of advanced analytical techniques. X-ray crystallography, NMR spectroscopy, and mass spectrometry each provide critical and complementary pieces of information that, when combined, allow for the unambiguous determination of the molecule's identity, purity, and three-dimensional structure. The detailed protocols and workflows presented in this guide provide a framework for the robust characterization of these complex and therapeutically important molecules, supporting drug discovery, development, and quality control efforts.
References
- 1. Bromocriptine | C32H40BrN5O5 | CID 31101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Bromocriptine - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. Crystallographic and NMR Investigation of Ergometrine and Methylergometrine, Two Alkaloids from Claviceps Purpurea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid identification of ergot derivatives by 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medwave.cl [medwave.cl]
- 9. researchgate.net [researchgate.net]
- 10. Cabergoline versus bromocriptine in the treatment of hyperprolactinemia: a systematic review of randomized controlled trials and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
The Role of Bromocriptine Mesylate in Neuroendocrine Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromocriptine (B1667881) mesylate, a semi-synthetic ergot alkaloid derivative, has been a cornerstone in neuroendocrine research and clinical practice for decades. Its primary mechanism of action as a potent dopamine (B1211576) D2 receptor agonist has made it an invaluable tool for investigating the dopaminergic regulation of pituitary hormone secretion and a therapeutic agent for a range of neuroendocrine disorders.[1][2][3] This technical guide provides an in-depth overview of bromocriptine mesylate's core functions, its application in experimental research, and the signaling pathways it modulates. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.
Mechanism of Action
This compound exerts its effects primarily by binding to and activating dopamine D2 receptors.[1][2] In the neuroendocrine system, these receptors are densely expressed on lactotrophs in the anterior pituitary gland.[4][5] Dopamine, acting through these receptors, is the principal physiological inhibitor of prolactin secretion.[2] By mimicking the action of dopamine, bromocriptine potently suppresses the synthesis and release of prolactin.[5][6] This action forms the basis of its therapeutic efficacy in hyperprolactinemia and prolactin-secreting pituitary adenomas (prolactinomas).[3][7]
Beyond its effects on prolactin, bromocriptine also has a notable impact on growth hormone (GH) secretion in some pathological conditions. In patients with acromegaly, a disorder characterized by excessive GH production, bromocriptine can paradoxically lower GH levels.[8][9] The precise mechanism for this is not fully elucidated but is thought to involve the activation of D2 receptors on somatotrophs, the GH-producing cells in the pituitary.[4]
Applications in Neuroendocrine Research and Therapeutics
The primary clinical applications of this compound in the neuroendocrine field are the treatment of:
-
Hyperprolactinemia: A condition of elevated prolactin levels in the blood, which can cause galactorrhea, amenorrhea, and infertility.[2][7]
-
Prolactinomas: Benign tumors of the pituitary gland that secrete excessive amounts of prolactin. Bromocriptine not only reduces prolactin secretion but can also lead to a significant reduction in tumor size.[10][11][12]
-
Acromegaly: As an adjunctive therapy to surgery and/or radiation, bromocriptine can help to lower GH levels.[7][9]
-
Parkinson's Disease: Due to its dopaminergic activity in the nigrostriatal pathway, bromocriptine is also used in the management of Parkinson's disease.[1][9]
Quantitative Data on the Efficacy of this compound
The following tables summarize the quantitative effects of this compound in clinical and in vitro settings.
Table 1: Clinical Efficacy of Bromocriptine in Hyperprolactinemia
| Study Population | Bromocriptine Dosage | Duration of Treatment | Outcome Measure | Result |
| 187 patients with amenorrhea/galactorrhea | 5 to 7.5 mg/day | Up to 24 weeks | Reinitiation of menses | 80% of patients |
| 187 patients with amenorrhea/galactorrhea | 5 to 7.5 mg/day | Up to 24 weeks | Significant reduction (≥75%) in galactorrhea | 76% of patients |
| 187 patients with amenorrhea/galactorrhea | 5 to 7.5 mg/day | Up to 24 weeks | Complete suppression of galactorrhea | 58% of patients |
| 19 patients with macroprolactinomas | 10-20 mg/day | Mean of 3.4 years | Normalization of plasma prolactin levels | 16 out of 19 patients (84%) |
| 19 patients with macroprolactinomas | 10-20 mg/day | Mean of 3.4 years | Tumor size reduction >75% | 17 out of 19 patients (89%) |
| 6 men with prolactin-secreting macroadenomas | Not specified | 6 months | Marked decrease in serum prolactin | All 6 patients |
| 6 men with prolactin-secreting macroadenomas | Not specified | 6 months | Decrease in adenoma size | 4 out of 6 patients (67%) |
| 21 female patients with hyperprolactinemia | 25, 50, or 100 mg (long-acting injectable) | Single injection, 60-day follow-up | Normalization of serum prolactin levels | 19 out of 21 patients (90%)[13] |
| 51 patients with hyperprolactinemia | Not specified | 2-12 years | Suppression of serum prolactin to normal range | 46 out of 51 patients (90%)[3] |
Table 2: In Vitro Effects of Bromocriptine on Pituitary Adenoma Cells
| Cell Type | Bromocriptine Concentration | Duration of Treatment | Outcome Measure | Result |
| Rat pituitary adenoma cells (GH3) | 5 X 10-5 mol/l | 15 minutes | Reduction in prolactin and growth hormone secretion | ~60% reduction[14] |
| Rat pituitary adenoma cells (GH3) | 5 X 10-5 mol/l | 24 hours | Reduction in prolactin production | ~70% reduction[14] |
| Rat pituitary adenoma cells (GH3) | 5 X 10-5 mol/l | 24 hours | Reduction in growth hormone production | ~50% reduction[14] |
| Human prolactinoma cells | Not specified | 72 hours | Reduction in cell size and cytoplasmic volume | Marked reduction[1] |
| Human growth hormone-producing pituitary adenoma cells | Not specified | 7 and 14 days | Induction of vacuoles and cytocidal effects | Observed at both time points[2] |
Signaling Pathways Modulated by this compound
Bromocriptine's primary effects are mediated through the dopamine D2 receptor, a G-protein coupled receptor (GPCR). Activation of the D2 receptor initiates a cascade of intracellular events.
Caption: Dopamine D2 Receptor Signaling Pathway Activated by Bromocriptine.
Some research also suggests that bromocriptine can exert cytoprotective effects through pathways independent of the D2 receptor, such as the PI3K/Akt/Nrf2 pathway, which is involved in the antioxidant response.
Caption: D2 Receptor-Independent PI3K/Akt/Nrf2 Pathway Activated by Bromocriptine.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are synthesized protocols for key experiments cited in the literature, based on standard laboratory practices.
Protocol 1: In Vitro Treatment of Primary Human Pituitary Adenoma Cells
This protocol outlines the general procedure for establishing a primary culture of human pituitary adenoma cells and treating them with this compound.
1. Cell Isolation and Culture:
-
Obtain fresh pituitary adenoma tissue from surgery in sterile collection medium (e.g., DMEM/F-12 with antibiotics).
-
Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension. This typically involves mincing the tissue followed by incubation with enzymes like collagenase and dispase.
-
Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove clumps.
-
Wash the cells with culture medium and determine cell viability using a method like trypan blue exclusion.
-
Seed the cells in culture plates pre-coated with an extracellular matrix component (e.g., Matrigel or collagen) to promote attachment.
-
Culture the cells in a humidified incubator at 37°C and 5% CO2 in a suitable culture medium (e.g., DMEM/F-12 supplemented with fetal bovine serum, growth factors, and antibiotics).[15]
2. Bromocriptine Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the culture medium.
-
Once the primary cells have adhered and are growing, replace the medium with fresh medium containing different concentrations of bromocriptine or a vehicle control (medium with the same concentration of DMSO without the drug).
-
Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
3. Analysis:
-
Hormone Secretion: Collect the culture supernatant at the end of the treatment period and measure the concentration of prolactin and/or growth hormone using a specific and sensitive immunoassay, such as a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell Viability and Proliferation: Assess cell viability using assays like the MTT or WST-1 assay.
-
Signaling Pathway Analysis: Lyse the cells to extract proteins and analyze the activation of signaling pathways using Western blotting for key phosphorylated proteins like pCREB and pERK1/2.
Protocol 2: Radioimmunoassay (RIA) for Prolactin in Cell Culture Supernatant
This protocol provides a general outline for a competitive RIA to measure prolactin levels.
1. Reagents and Materials:
-
Prolactin standards of known concentrations.
-
125I-labeled prolactin (tracer).
-
Primary antibody specific to prolactin.
-
Secondary antibody (precipitating antibody) that binds to the primary antibody.
-
Assay buffer.
-
Polyethylene glycol (PEG) solution to aid in precipitation.
-
Gamma counter.
2. Assay Procedure:
-
Set up assay tubes for standards, controls, and unknown samples (culture supernatants).
-
Add a specific volume of assay buffer, standard or sample, and primary prolactin antibody to each tube.
-
Incubate the tubes to allow the antibody to bind to the unlabeled prolactin in the samples and standards.
-
Add the 125I-labeled prolactin tracer to all tubes.
-
Incubate again to allow the tracer to compete with the unlabeled prolactin for binding to the primary antibody.
-
Add the secondary antibody and PEG solution to precipitate the antibody-antigen complexes.
-
Centrifuge the tubes to pellet the precipitate.
-
Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.[16][17]
3. Data Analysis:
-
Generate a standard curve by plotting the percentage of bound tracer against the concentration of the prolactin standards.
-
Determine the prolactin concentration in the unknown samples by interpolating their percentage of bound tracer on the standard curve.
Protocol 3: Western Blot Analysis of pCREB and pERK1/2
This protocol describes the detection of phosphorylated CREB and ERK1/2 as markers of D2 receptor downstream signaling activation.
1. Protein Extraction:
-
After bromocriptine treatment, wash the cultured cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
Determine the protein concentration of each sample using a protein assay like the BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[2]
3. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated CREB (pCREB) and phosphorylated ERK1/2 (pERK1/2). Also, probe separate blots or strip and re-probe the same blot with antibodies for total CREB and total ERK1/2 to normalize the data. A loading control like β-actin or GAPDH should also be used to ensure equal protein loading.[18]
-
Wash the membrane to remove unbound primary antibodies.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again to remove unbound secondary antibodies.
4. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels and/or the loading control.[19]
Caption: General Experimental Workflow for In Vitro Bromocriptine Studies.
Conclusion
This compound remains a pivotal molecule in neuroendocrine research. Its well-defined mechanism of action as a dopamine D2 receptor agonist allows for targeted investigations into the regulation of pituitary function. The quantitative data from numerous studies unequivocally demonstrate its efficacy in managing hyperprolactinemia and reducing the size of prolactinomas. The detailed experimental protocols provided in this guide offer a framework for researchers to design and execute robust studies to further elucidate the intricate roles of dopamine signaling in both physiological and pathological states. The continued exploration of bromocriptine's effects on various signaling pathways will undoubtedly contribute to a deeper understanding of neuroendocrine regulation and may pave the way for the development of novel therapeutic strategies.
References
- 1. Common tools for pituitary adenomas research: cell lines and primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Long-term treatment of hyperprolactinaemia with bromocriptine: effect of drug withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Size reduction of extrasellar pituitary tumors during bromocriptine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. Bromocriptine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. Effect of chronic bromocriptine administration on tumor size in patients with "nonsecreting" pituitary adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Rapid regression of pituitary prolactinomas during bromocriptine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bromocriptine reduction of prolactinoma size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SEER*Rx Interactive Antineoplastic Drugs Database [seer.cancer.gov]
- 13. Efficacy of a new long-acting injectable form of bromocriptine in hyperprolactinaemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medifind.com [medifind.com]
- 15. Primary Cultures from Human GH-secreting or Clinically Non-functioning Pituitary Adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. izotop.hu [izotop.hu]
- 17. tech.snmjournals.org [tech.snmjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Bromocriptine Mesylate Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromocriptine (B1667881) mesylate is a semisynthetic ergot alkaloid derivative and a potent dopamine (B1211576) D2 receptor agonist.[1][2] It is widely utilized in research to investigate dopaminergic signaling pathways and for the development of therapeutics for conditions such as Parkinson's disease, hyperprolactinemia, and type 2 diabetes.[1][2] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of bromocriptine mesylate stock solutions for both in vitro and in vivo studies.
Data Presentation: Physicochemical Properties and Solubility
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 750.7 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [4][5] |
| Purity | ≥98% | [6] |
| Solubility in DMSO | ≥ 50 mg/mL (up to 175 mg/mL with sonication) | [7][8] |
| Solubility in Ethanol (B145695) | Approximately 5 mg/mL | [6][9] |
| Solubility in Methanol | Freely soluble | [4][10] |
| Aqueous Solubility | Practically insoluble in water | [4][10] |
| Solubility in DMSO:PBS (pH 7.2) 1:4 | Approximately 0.2 mg/mL | [6] |
| Storage of Solid | -20°C, protected from light | [6][11] |
| Storage of Stock Solution in DMSO | -80°C for up to 2 years; -20°C for up to 1 year | [7] |
| Stability of Aqueous Dilutions | Not recommended for storage for more than one day | [6] |
Experimental Protocols
Materials and Equipment:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethanol (96-100%)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, for enhancing dissolution)
-
Calibrated pipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol is suitable for most in vitro experiments, such as cell culture-based assays.
-
Pre-warming DMSO: Warm the required volume of anhydrous DMSO to room temperature. If the DMSO is hygroscopic, use a freshly opened bottle to ensure optimal solubility.[7]
-
Weighing this compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder. Perform this step in a chemical fume hood.
-
Dissolution: Add the appropriate volume of room temperature DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. For higher concentrations, brief sonication may be required to facilitate dissolution.[7]
-
Sterilization (Optional): If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-resistant tubes. Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[7] Avoid repeated freeze-thaw cycles.[8]
Protocol 2: Preparation of this compound Stock Solution in Ethanol
This protocol can be used as an alternative to DMSO for specific experimental needs.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Dissolution: Add the appropriate volume of 96-100% ethanol to the powder. Note that the solubility in ethanol is lower than in DMSO (approximately 5 mg/mL).[6][9]
-
Mixing: Vortex the solution until the compound is fully dissolved.
-
Storage: Store the ethanolic stock solution in tightly sealed, light-resistant vials at -20°C.
Protocol 3: Preparation of Working Solutions for Aqueous-Based Assays
This compound has poor solubility in aqueous buffers.[6] Therefore, a two-step dilution process is necessary.
-
Initial Dilution: Thaw an aliquot of the high-concentration DMSO stock solution (from Protocol 1).
-
Serial Dilution: Prepare intermediate dilutions of the stock solution in DMSO if a very low final concentration is required.
-
Final Aqueous Dilution: Directly before use, dilute the DMSO stock or intermediate dilution into the final aqueous buffer or cell culture medium. Ensure that the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced cellular toxicity. For example, to achieve a final concentration of 0.2 mg/mL, a 1:4 dilution of a DMSO stock into PBS (pH 7.2) can be used.[6]
-
Immediate Use: Use the freshly prepared aqueous working solution immediately. It is not recommended to store aqueous solutions of this compound for more than one day.[6]
Mandatory Visualizations
Signaling Pathway of Bromocriptine
Caption: Dopamine D2 receptor signaling pathway activated by bromocriptine.
Experimental Workflow for Stock Solution Preparation
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound | Non-selective Dopamine | Tocris Bioscience [tocris.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. scispace.com [scispace.com]
- 11. hoelzel-biotech.com [hoelzel-biotech.com]
Application Notes and Protocols for Bromocriptine Mesylate Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of bromocriptine (B1667881) mesylate administration in various rodent models, summarizing key quantitative data and detailing experimental protocols. The information is intended to guide researchers in designing and executing studies involving this dopamine (B1211576) D2 receptor agonist.
Data Presentation: Quantitative Administration Parameters
The following tables summarize common dosages, administration routes, and treatment durations for bromocriptine mesylate in different rodent models based on published literature.
Table 1: this compound Administration in Rodent Models of Diabetes
| Rodent Model | Strain | Administration Route | Dosage | Treatment Duration | Key Findings |
| Type 1 Diabetes | Non-obese diabetic (NOD) mice | Intraperitoneal (i.p.) | 10 mg/kg | Single injection | Induced hyperglycemia.[1] |
| Type 1 Diabetes | Non-obese diabetic (NOD) mice | Subcutaneous (s.c.) | 10 mg/kg | Single injection | Did not induce hyperglycemia.[1] |
| Type 2 Diabetes (diet-induced obesity) | C57BL/6J mice | Intraperitoneal (i.p.) | 10 mg/kg | Daily for 2 weeks | Improved glucose tolerance.[2][3][4] |
| Type 2 Diabetes (genetic obesity) | db/db mice | Intraperitoneal (i.p.) | 10 mg/kg | Daily for 2 weeks | Improved glucose metabolism.[3] |
Table 2: this compound Administration in Rodent Models of Hyperprolactinemia and Parkinson's Disease
| Rodent Model | Strain | Administration Route | Dosage | Treatment Duration | Key Findings |
| Hyperprolactinemia | Wistar rats (ovariectomized, estradiol-treated) | Daily injection | 0.2 or 0.6 mg/rat/day | 5 or 12 days | Decreased serum prolactin levels and pituitary weight.[5][6] |
| Parkinson's Disease | Wistar rats (6-OHDA lesioned) | Oral | 0.3 mg/kg | Daily for 1 month | Decreased ultrastructural alterations in the caudate nucleus.[7] |
| Locomotor Activity | Long-Evans rats | Intraperitoneal (i.p.) | 5.0 mg/kg | Repeated injections | Produced locomotor sensitization.[8] |
Signaling Pathways
Bromocriptine primarily acts as a dopamine D2 receptor (D2R) agonist.[9][10][11][12] Activation of D2R, a G-protein coupled receptor (GPCR), initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] This, in turn, affects downstream effectors such as cAMP response element-binding protein (CREB).[9] Bromocriptine's action can also influence other signaling pathways, including the ERK1/2 and Stat3 pathways.[9]
Caption: Dopamine D2 Receptor Signaling Pathway Activated by Bromocriptine.
Experimental Protocols
Protocol 1: Induction of Type 2 Diabetes and Bromocriptine Treatment in Mice
This protocol describes the induction of diet-induced obesity and subsequent treatment with bromocriptine to assess its effects on glucose metabolism.[2][3][4]
Materials:
-
C57BL/6J mice (male, 7-8 weeks old)
-
High-fat diet (HFD)
-
Standard chow diet
-
This compound
-
Vehicle (e.g., 10% ethanol (B145695) in sterile water)[3]
-
Glucose solution for Glucose Tolerance Test (GTT)
-
Insulin (B600854) solution for Insulin Tolerance Test (ITT)
-
Glucometer and test strips
Procedure:
-
Acclimation: Acclimate mice to the animal facility for at least one week.
-
Diet Induction: Feed mice a high-fat diet for 8 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet.
-
Bromocriptine Administration:
-
Prepare a fresh solution of this compound in the vehicle at the desired concentration (e.g., to deliver 10 mg/kg).
-
Administer bromocriptine (10 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for 2 weeks.
-
-
Metabolic Testing:
-
Glucose Tolerance Test (GTT):
-
Fast mice overnight (approximately 12-16 hours).
-
Measure baseline blood glucose from the tail vein.
-
Administer a glucose solution (e.g., 2 g/kg) via i.p. injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4-6 hours.
-
Measure baseline blood glucose.
-
Administer human insulin (e.g., 0.75 U/kg) via i.p. injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
-
-
Tissue Collection: At the end of the study, euthanize mice and collect tissues (e.g., liver, adipose tissue, pancreas) for further analysis (e.g., Western blotting for ER stress markers).[2][4]
Protocol 2: Induction of Hyperprolactinemia and Bromocriptine Treatment in Rats
This protocol details the induction of hyperprolactinemia using estradiol (B170435) and subsequent treatment with bromocriptine.[5][6]
Materials:
-
Female Wistar rats
-
Estradiol valerate (B167501)
-
Sunflower oil (vehicle for estradiol)
-
This compound
-
Vehicle for bromocriptine (e.g., saline or 10% ethanol)
-
Surgical instruments for ovariectomy
-
Blood collection supplies
Procedure:
-
Ovariectomy: Perform bilateral ovariectomy on adult female Wistar rats and allow them to recover.
-
Induction of Hyperprolactinemia:
-
Administer estradiol valerate (e.g., 300 µ g/rat/week ) subcutaneously for 2, 4, or 10 weeks. A control group should receive the sunflower oil vehicle.
-
-
Bromocriptine Administration:
-
During the last 5 or 12 days of the estradiol treatment, administer bromocriptine (0.2 or 0.6 mg/rat/day) or vehicle via daily injection.
-
-
Sample Collection and Analysis:
-
Collect blood samples at the end of the treatment period to measure serum prolactin levels using an appropriate assay (e.g., ELISA).
-
Euthanize the rats and collect the pituitary glands.
-
Measure the pituitary wet weight.
-
Process the pituitary tissue for immunohistochemistry to quantify immunoreactive prolactin cells.
-
Experimental Workflow Visualization
The following diagrams illustrate typical experimental workflows for studying the effects of bromocriptine in rodent models.
Caption: Experimental workflow for a diet-induced obesity model of type 2 diabetes.
References
- 1. Bromocriptine-induced hyperglycemia in nonobese diabetic mice: kinetics and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bromocriptine improves glucose tolerance in obese mice via central dopamine D2 receptor-independent mechanism | PLOS One [journals.plos.org]
- 3. Bromocriptine improves glucose tolerance in obese mice via central dopamine D2 receptor-independent mechanism | PLOS One [journals.plos.org]
- 4. Bromocriptine improves glucose tolerance in obese mice via central dopamine D2 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of bromocriptine on serum prolactin levels, pituitary weight and immunoreactive prolactin cells in estradiol-treated ovariectomized rats: an experimental model of estrogen-dependent hyperprolactinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bromocriptine treatment in a murine Parkinson's model: ultrastructural evaluation after dopaminergic deafferentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prior experience with bromocriptine in the home cage attenuates locomotor sensitization in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Repositioning Dopamine D2 Receptor Agonist Bromocriptine to Enhance Docetaxel Chemotherapy and Treat Bone Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopamine D2 receptor agonist, bromocriptine, remodels adipose tissue dopaminergic signalling and upregulates catabolic pathways, improving metabolic profile in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Bromocriptine, a D2 receptor agonist, lowers the threshold for rewarding brain stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method for quantifying bromocriptine mesylate in plasma
Application Note: BCM-HPLC-001
Title: A Robust HPLC Method for the Quantitative Analysis of Bromocriptine (B1667881) Mesylate in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the reliable quantification of bromocriptine mesylate in human plasma. The protocol employs a combination of protein precipitation and liquid-liquid extraction for sample clean-up, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 column with isocratic elution and UV detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies, providing the necessary sensitivity and specificity for accurate measurement of bromocriptine in a complex biological matrix.
Principle
The method involves the extraction of bromocriptine and an internal standard (IS) from human plasma. The initial step uses acetonitrile (B52724) to precipitate plasma proteins.[1] Following centrifugation, a liquid-liquid extraction with a hexane-chloroform mixture is performed to isolate the analyte from the remaining aqueous components.[1] The organic extract is then evaporated to dryness and the residue is reconstituted in the mobile phase for analysis by RP-HPLC with UV detection. Quantification is based on the peak area ratio of bromocriptine to the internal standard against a calibration curve prepared in the same biological matrix.
Materials and Reagents
-
Standards: this compound (Reference Standard), Droperidol (B1670952) (Internal Standard).
-
Solvents (HPLC Grade): Acetonitrile, Methanol (B129727), Hexane, Chloroform.
-
Reagents (Analytical Grade): Trifluoroacetic Acid (TFA), Deionized Water (18.2 MΩ·cm).
-
Biological Matrix: Drug-free human plasma.
-
Labware: 1.5 mL and 5 mL microcentrifuge tubes, volumetric flasks, pipettes, 0.22 µm syringe filters.
Instrumentation
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode-Array Detector (DAD) or UV-Vis detector.
-
Data Acquisition: Chromatography data station software.
-
Column: Zorbax 300SB-C18 StableBond® (4.6 x 250 mm, 5 µm) or equivalent.[1]
-
Other Equipment: Vortex mixer, refrigerated centrifuge, nitrogen evaporator.
Experimental Protocols
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound and Droperidol (IS) in methanol to obtain stock solutions of 1 mg/mL. Store at 4°C, protected from light.
-
Working Standard Solutions: Prepare serial dilutions of the bromocriptine stock solution with methanol to create working standards for spiking into plasma.
-
Internal Standard Working Solution (22.0 µg/mL): Dilute the Droperidol stock solution with acetonitrile to achieve a final concentration of 22.0 µg/mL.[1]
-
Calibration Standards and QC Samples: Spike appropriate volumes of the bromocriptine working standards into drug-free human plasma to prepare calibration standards. Plasma calibration samples are commonly prepared in a concentration range of 0.2 to 10 µg/mL.[1] Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
Plasma Sample Preparation Protocol
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the Internal Standard working solution (22.0 µg/mL Droperidol in acetonitrile) to precipitate the plasma proteins.[1]
-
Vortex the mixture vigorously for 30 seconds.
-
Add 0.5 mL of hexane:chloroform (70:30, v/v) and vortex for an additional 30 seconds.[1]
-
Centrifuge the tubes at 3950 x g for 10 minutes to separate the layers.[1]
-
Carefully transfer the upper organic phase into a clean 5 mL glass tube.
-
Repeat the extraction by adding another 0.5 mL of hexane:chloroform (70:30, v/v) to the remaining plasma sample, vortex, centrifuge, and pool the organic phases. A second extraction step can improve recovery.[1]
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter or centrifuge to remove particulates before injection.
Chromatographic Conditions
The following parameters are used for the chromatographic analysis:
| Parameter | Condition |
| Column | Zorbax 300SB-C18 StableBond®, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Isocratic: 45% (0.1% TFA in Deionized Water) / 27.5% Methanol / 27.5% Acetonitrile (v/v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Column Temp. | Ambient |
| Detector | DAD or UV Detector |
| Wavelengths | Bromocriptine: 240 nm; Droperidol (IS): 254 nm[1] |
| Run Time | Approximately 10 minutes |
Data Presentation and Method Performance
The method should be validated according to regulatory guidelines. The following table summarizes typical performance characteristics for a validated method.
| Validation Parameter | Result |
| Linearity Range | 0.212 – 10.6 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantitation (LLOQ) | 150 ng/mL[1] |
| Intra-day Precision (%CV) | 0.95% – 13.9%[1] |
| Inter-day Precision (%CV) | 0.48% – 10.1%[1] |
| Intra-day Accuracy (% Error) | 2.98% – 12.5%[1] |
| Inter-day Accuracy (% Error) | 0.65% – 12.1%[1] |
| Mean Extraction Recovery | ~90.7% ± 4.09[1] |
Visualization of Experimental Workflow
The logical flow from sample receipt to final data analysis is depicted in the diagram below.
Caption: Workflow from plasma sample preparation to final concentration determination.
References
Development of a Stability-Indicating HPLC Assay for Bromocriptine Mesylate
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for bromocriptine (B1667881) mesylate. The described assay is designed to quantify the drug substance and resolve it from its degradation products, ensuring the stability, efficacy, and safety of the pharmaceutical product. The protocols herein adhere to the International Council for Harmonisation (ICH) guidelines for forced degradation studies and method validation.
Introduction
Bromocriptine mesylate is a dopamine (B1211576) D2 receptor agonist used in the treatment of Parkinson's disease, hyperprolactinemia, and acromegaly.[1][2] It is known to be sensitive to light, heat, and hydrolysis, which can lead to the formation of degradation products, thereby affecting its therapeutic efficacy and safety.[3][4] The primary degradation product is often bromocriptinine, the C-8 epimer of bromocriptine.[3] Therefore, a stability-indicating analytical method is crucial for the quality control of this compound in bulk drug and finished pharmaceutical products.
This application note details a systematic approach to developing a robust, stability-indicating HPLC method. It includes protocols for forced degradation studies, method validation, and sample analysis.
Materials and Reagents
-
This compound Reference Standard
-
This compound Tablets (e.g., 2.5 mg)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Sodium acetate (B1210297) (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (B78521) (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
-
Water (HPLC grade)
-
0.45 µm Nylon membrane filters
Instrumentation and Chromatographic Conditions
A validated RP-HPLC method is outlined below. This method has been shown to be effective in separating this compound from its degradation products.[1][5]
| Parameter | Condition |
| Instrument | Agilent 1100 series HPLC or equivalent with PDA/DAD detector |
| Column | Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Methanol: 20 mM Sodium Acetate buffer (pH 5.0) (70:30, v/v) |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 300 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Table 1: HPLC Chromatographic Conditions
Experimental Protocols
Preparation of Solutions
4.1.1. Mobile Phase Preparation (20 mM Sodium Acetate, pH 5.0)
-
Weigh 1.64 g of anhydrous sodium acetate and dissolve in 1000 mL of HPLC grade water.
-
Adjust the pH to 5.0 with glacial acetic acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the final mobile phase by mixing the buffer with methanol in a 30:70 (v/v) ratio.
-
Degas the mobile phase by sonication before use.
4.1.2. Standard Stock Solution of this compound (1 mg/mL)
-
Accurately weigh 25 mg of this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol. This solution should be freshly prepared.
4.1.3. Working Standard Solution (200 µg/mL)
-
Pipette 5 mL of the standard stock solution (1 mg/mL) into a 25 mL volumetric flask.
-
Dilute to the mark with the mobile phase to obtain a final concentration of 200 µg/mL.
4.1.4. Sample Preparation from Tablets (200 µg/mL)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of 70% (v/v) aqueous methanol and sonicate for 20 minutes to ensure complete dissolution.[1]
-
Make up the volume with 70% (v/v) aqueous methanol.
-
Filter the solution through a 0.45 µm nylon filter.
-
Transfer a 4 mL aliquot of the filtered solution to a 10 mL volumetric flask and dilute to the mark with 70% (v/v) aqueous methanol to get a final concentration of 200 µg/mL.[1]
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. A concentration of 1 mg/mL of this compound is typically used for these studies.[1]
4.2.1. Acid Hydrolysis
-
To 1 mL of the standard stock solution (1 mg/mL), add 1 mL of 0.1 N HCl.
-
Heat the mixture at 80°C for 5 minutes.[1]
-
Cool the solution to room temperature and neutralize with 0.1 N NaOH.
-
Dilute with mobile phase to a final concentration of 200 µg/mL and inject into the HPLC system.
4.2.2. Alkaline Hydrolysis
-
To 1 mL of the standard stock solution (1 mg/mL), add 1 mL of 0.1 N NaOH.
-
Keep the mixture at room temperature for 5 minutes.[1]
-
Neutralize the solution with 0.1 N HCl.
-
Dilute with mobile phase to a final concentration of 200 µg/mL and inject.
4.2.3. Neutral Hydrolysis
-
To 1 mL of the standard stock solution (1 mg/mL), add 1 mL of water.
-
Heat the mixture at 80°C for 5 minutes.[1]
-
Cool the solution to room temperature.
-
Dilute with mobile phase to a final concentration of 200 µg/mL and inject.
4.2.4. Oxidative Degradation
-
To 1 mL of the standard stock solution (1 mg/mL), add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for an appropriate time to achieve degradation.
-
Dilute with mobile phase to a final concentration of 200 µg/mL and inject.
4.2.5. Thermal Degradation
-
Keep the solid drug substance in a hot air oven at 80°C for 5 days.[1]
-
Periodically withdraw samples, prepare a 200 µg/mL solution in the mobile phase, and inject.
4.2.6. Photolytic Degradation
-
Expose the solid drug substance and a solution of the drug (1 mg/mL in mobile phase) to sunlight or a photostability chamber. The illumination should be around 7500 Lux with UV radiation at 320-400 nm.[1]
-
Withdraw samples at appropriate time intervals, dilute to 200 µg/mL if necessary, and inject. This compound is known to be sensitive to light.[3][4]
Method Validation
The developed HPLC method should be validated according to ICH guidelines, covering specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
| Parameter | Typical Acceptance Criteria |
| Specificity | The peak for bromocriptine should be pure and well-resolved from degradation products and excipients (Resolution > 2). |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of concentrations (e.g., 50-300 µg/mL). |
| Accuracy | % Recovery should be within 98-102%. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2%. |
| LOD & LOQ | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate). |
Table 2: Method Validation Parameters and Acceptance Criteria
Data Presentation
Forced Degradation Results
The following table summarizes the expected outcomes from the forced degradation studies.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Approx.) | Degradation Products (Retention Time) |
| Acid Hydrolysis | 0.1 N HCl | 5 min | 80°C | ~20% | Four peaks at 1.80, 2.05, 5.70, and 13.74 min[1] |
| Alkaline Hydrolysis | 0.1 N NaOH | 5 min | Room Temp | ~20% | One peak at 13.74 min[1] |
| Neutral Hydrolysis | Water | 5 min | 80°C | ~20% | One peak at 13.74 min[1] |
| Oxidation | 3% H₂O₂ | - | Room Temp | Varies | To be determined |
| Thermal Degradation | Solid | 5 days | 80°C | Varies | To be determined |
| Photolytic Degradation | Sunlight/UV | - | Ambient | Significant | To be determined |
Table 3: Summary of Forced Degradation Studies for this compound
Note: The retention times and percent degradation are indicative and may vary based on the specific HPLC system and column used.
Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 0.2-100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| LOD | 0.031 µg/mL[6] |
| LOQ | 1.0 µg/mL[7] |
| Accuracy (% Recovery) | 99.12% - 101.46%[6] |
| Precision (% RSD) | < 2% |
| Robustness | Passed |
Table 4: Summary of Method Validation Data
Visualizations
Experimental Workflow
References
- 1. mis.pharm.su.ac.th [mis.pharm.su.ac.th]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. JP2021500357A - Improved bromocriptine formulation - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrevlett.com [chemrevlett.com]
Application Notes and Protocols for Dissolution Testing of Bromocriptine Mesylate Tablets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established dissolution testing methods for bromocriptine (B1667881) mesylate tablets, a critical component in drug development and quality control. The information compiled is based on official pharmacopeial monographs and relevant scientific literature.
Introduction
Bromocriptine mesylate is a dopamine (B1211576) D2 receptor agonist used in the treatment of hyperprolactinemia-associated dysfunctions, Parkinson's disease, and acromegaly.[1][2][3] Dissolution testing is a crucial in-vitro test to assess the rate and extent of drug release from the tablet dosage form, ensuring product quality and batch-to-batch consistency. These methods are designed to mimic the physiological conditions of the gastrointestinal tract to a certain extent and predict the in-vivo performance of the drug product.
Pharmacopeial Dissolution Methods
The United States Pharmacopeia (USP) provides two official dissolution tests for this compound tablets.[4][5][6] The choice between Test 1 and Test 2 is indicated on the product labeling.[4][5]
Data Presentation: USP Dissolution Test Parameters
| Parameter | USP Test 1 | USP Test 2 |
| Apparatus | Apparatus 1 (Basket) | Apparatus 2 (Paddle) |
| Dissolution Medium | 0.1 N Hydrochloric Acid | 0.1 N Hydrochloric Acid |
| Volume of Medium | 500 mL | 500 mL |
| Temperature | 37 ± 0.5 °C | 37 ± 0.5 °C |
| Rotation Speed | 120 rpm | 50 rpm |
| Time | 60 minutes | 30 minutes |
| Acceptance Criteria | Not less than 80% (Q) of the labeled amount is dissolved in 60 minutes. | Not less than 80% (Q) of the labeled amount is dissolved in 30 minutes.[6] |
| Analytical Method | Fluorometry (Excitation: 315 nm, Emission: 445 nm) | High-Performance Liquid Chromatography (HPLC) with UV detection at 300 nm |
Alternative Dissolution Methods
While the USP methods are standard, alternative methods have been employed in research and development, particularly for novel formulations.
Data Presentation: Alternative Dissolution Test Parameters
| Parameter | Method from Patent (US8431155B1)[7] | Method for SNEDDS Formulation[8] |
| Apparatus | Apparatus 2 (Paddle) | Apparatus 2 (Paddle) |
| Dissolution Medium | 0.1 N Hydrochloric Acid | 0.1 N Hydrochloric Acid |
| Volume of Medium | 500 mL | 500 mL |
| Temperature | 37 ± 0.5 °C | 37 ± 0.5 °C |
| Rotation Speed | 50 rpm | 50 rpm |
| Time | 30 minutes | 60 minutes (sampling at 10, 20, 30, 40, 50, 60 min) |
| Acceptance Criteria | At least 80% released at 30 minutes. | Not specified (profile analysis) |
| Analytical Method | Not specified | UV-Vis Spectrophotometry (λmax at 306 nm) |
Experimental Protocols
Protocol 1: USP Dissolution Test 2
This protocol outlines the procedure for the USP Dissolution Test 2, which is commonly used.
1. Preparation of Dissolution Medium:
-
Prepare a 0.1 N solution of Hydrochloric Acid.
-
De-aerate the medium before use.
2. Preparation of Standard Solution:
-
Accurately weigh a suitable quantity of USP this compound Reference Standard (RS).
-
Dissolve in a small volume of methanol (B129727) (not exceeding 5% of the final volume) and dilute to a known concentration with the dissolution medium.
3. Dissolution Procedure:
-
Set up the USP Apparatus 2 (Paddle) and equilibrate the dissolution medium (500 mL) to 37 ± 0.5 °C.
-
Place one this compound tablet in each vessel.
-
Start the apparatus at a rotation speed of 50 rpm.
-
After 30 minutes, withdraw a sample from each vessel and filter promptly through a suitable filter (e.g., glass fiber filter).
4. Analytical Procedure (HPLC):
-
Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile (B52724) and 0.01 M ammonium (B1175870) carbonate (65:35).[4]
-
Chromatographic System: Use a liquid chromatograph equipped with a 300-nm detector and a C18 column.
-
Procedure: Inject equal volumes of the filtered sample solutions and the Standard solution into the chromatograph. Record the peak responses.
5. Calculation:
-
Calculate the percentage of this compound dissolved in each tablet.
Protocol 2: Dissolution Test for Self-Nanoemulsifying Drug Delivery System (SNEDDS)
This protocol is adapted for the evaluation of lipid-based formulations like SNEDDS.[8]
1. Preparation of Dissolution Medium:
-
Prepare a 0.1 N solution of Hydrochloric Acid.
-
De-aerate the medium before use.
2. Dissolution Procedure:
-
Set up the USP Apparatus 2 (Paddle) and equilibrate the dissolution medium (500 mL) to 37 ± 0.5 °C.
-
Place a known quantity of the SNEDDS formulation (equivalent to one dose) into a dialysis bag (with an appropriate molecular weight cut-off, e.g., 12,000 Da).
-
Place the dialysis bag in the dissolution vessel.
-
Start the apparatus at a rotation speed of 50 rpm.
-
At specified time intervals (e.g., 10, 20, 30, 40, 50, and 60 minutes), withdraw a sample of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.
3. Analytical Procedure (UV-Vis Spectrophotometry):
-
Measure the absorbance of the withdrawn samples at the wavelength of maximum absorbance (λmax) for bromocriptine in 0.1 N HCl (approximately 306 nm), using the dissolution medium as a blank.[8]
4. Calculation:
-
Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed in previous samples.
Visualizations
Experimental Workflow for Dissolution Testing
Caption: A generalized workflow for the dissolution testing of this compound tablets.
Bromocriptine's Mechanism of Action: Dopamine D2 Receptor Signaling Pathway
Bromocriptine exerts its therapeutic effects primarily by acting as a potent agonist at dopamine D2 receptors.[3][9] Activation of these G protein-coupled receptors (GPCRs) initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[9][10] This ultimately results in the inhibition of prolactin secretion from the pituitary gland.[1][9]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Decoding this compound: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 3. This compound Tablets, USP 2.5 mg [dailymed.nlm.nih.gov]
- 4. pharmacopeia.cn [pharmacopeia.cn]
- 5. newdruginfo.com [newdruginfo.com]
- 6. uspbpep.com [uspbpep.com]
- 7. US8431155B1 - Bromocriptine formulations - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. SMPDB [smpdb.ca]
- 10. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Long-Term Bromocriptine Mesylate Treatment in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromocriptine (B1667881) mesylate is a semi-synthetic ergot alkaloid derivative renowned for its potent dopamine (B1211576) D2 receptor agonist activity.[1] Its primary mechanism of action involves the stimulation of D2 receptors in the anterior pituitary, which powerfully inhibits the synthesis and secretion of prolactin.[2][3] This property makes it a valuable therapeutic agent for managing conditions associated with hyperprolactinemia, including pituitary prolactinomas and certain types of infertility.[4][5] Given its application in chronic conditions, understanding the long-term effects is crucial for safety assessment. Animal studies, particularly long-term rodent bioassays, are fundamental in elucidating the toxicological and carcinogenic potential of pharmaceutical compounds intended for prolonged human use.
These notes provide a summary of key findings from long-term animal studies of bromocriptine, detailed protocols for conducting similar studies, and a discussion of the species-specific mechanisms underlying the observed effects.
Mechanism of Action: Prolactin Inhibition
Bromocriptine mimics the action of dopamine, the natural prolactin-inhibitory factor (PIF), on lactotroph cells in the anterior pituitary.[2] By binding to D2 receptors, it initiates a signaling cascade that leads to the suppression of prolactin gene expression and release, thereby lowering circulating prolactin levels.[4] This targeted action is the basis for its therapeutic effects and is also central to understanding its long-term physiological impact in animal models.
Long-Term Toxicology and Carcinogenicity
Long-term studies are essential for identifying potential target organ toxicity and carcinogenicity. For bromocriptine, the primary findings of concern from chronic animal studies have been centered on the female rat reproductive system.
Data from 2-Year (100-Week) Rat Carcinogenicity Study
A key study evaluated the effects of bromocriptine administered through the diet to rats for 100 weeks. The most significant finding was a dose-dependent increase in the incidence of malignant uterine tumors.[3]
| Parameter | Control Group (0 mg/kg/day) | Low Dose (1.8 mg/kg/day) | Mid Dose (9.9 mg/kg/day) | High Dose (44.5 mg/kg/day) |
| Animal Strain | Rat (Strain not specified)¹ | Rat (Strain not specified)¹ | Rat (Strain not specified)¹ | Rat (Strain not specified)¹ |
| Number of Females | 50 | 50 | 49 | 50 |
| Uterine Tumor Incidence | 0% (0/50) | 4% (2/50) | 14.3% (7/49) | 18% (9/50) |
| Tumor Type | - | Endometrial & Myometrial | Endometrial & Myometrial | Endometrial & Myometrial |
| ¹ Although the specific strain is not mentioned in the summary, carcinogenicity studies often use strains like Sprague-Dawley or Fischer 344.[6][7] |
Interpretation of Findings: The development of uterine tumors in rats is believed to be a species-specific effect.[3][5] In rodents, prolactin plays a critical role in maintaining the corpus luteum and stimulating progesterone (B1679170) secretion. Long-term suppression of prolactin by bromocriptine disrupts this process, leading to a sustained high estrogen-to-progesterone ratio.[3] This hormonal imbalance causes chronic endometrial stimulation, which can progress to inflammation, metaplasia, and ultimately, neoplasia.[5] This mechanism is not considered relevant to humans, as prolactin does not play the same essential role in corpus luteum function.[3][5]
Notably, a 78-week study in mice with dietary doses up to 50 mg/kg/day showed no evidence of tumorigenicity, highlighting the species-specific nature of the uterine findings in rats.[3] Furthermore, another study using a chemically-induced model of endometrial adenocarcinoma in Donryu rats found that long-term bromocriptine treatment inhibited tumor development, suggesting a complex interplay of factors.[2][4]
Experimental Protocols
Protocol 1: 2-Year Rodent Carcinogenicity Bioassay
This protocol is a generalized methodology based on standard regulatory guidelines for conducting a 2-year (104-week) carcinogenicity study.[8]
1. Objective: To assess the carcinogenic potential of bromocriptine mesylate when administered orally to rats over a major portion of their lifespan.
2. Materials:
-
Test Substance: this compound
-
Vehicle: Diet (feed admixture)
-
Test System: Young, healthy rats (e.g., Sprague-Dawley or Fischer 344 strain), approximately 6-8 weeks of age at the start of the study.
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity), with animals housed individually or in small groups.
3. Experimental Design:
-
Groups: A minimum of four groups: a control group and at least three dose-level groups (low, mid, high).
-
Animals: 50-60 animals per sex per group.
-
Dose Selection: Doses should be selected based on prior sub-chronic toxicity studies. The high dose should be the Maximum Tolerated Dose (MTD), which is expected to produce some minimal toxicity (e.g., slight decrease in body weight gain) without significantly altering the animals' lifespan. The low and mid doses should be fractions of the MTD.
-
Administration: The test substance is mixed into the standard laboratory diet and provided ad libitum. Diet should be prepared fresh weekly.
4. In-Life Procedures:
-
Acclimatization: Animals are acclimatized for at least one week before the start of treatment.
-
Clinical Observations: Conducted twice daily for signs of morbidity and mortality.
-
Detailed Clinical Examination: Performed weekly, including palpation for masses.
-
Body Weight and Food Consumption: Recorded weekly for the first 13 weeks, then monthly thereafter.
-
Hematology and Clinical Chemistry: Blood samples collected at 6, 12, 18, and 24 months for analysis of key parameters.
5. Terminal Procedures (at 104 weeks):
-
Necropsy: All animals, including those that die or are euthanized moribund, undergo a full gross necropsy.
-
Organ Weights: Key organs (e.g., liver, kidneys, adrenals, brain, pituitary, uterus, ovaries) are weighed.
-
Histopathology: A comprehensive list of tissues from all animals in the control and high-dose groups is preserved and examined microscopically. All gross lesions and target organs (e.g., uterus) from all dose groups are also examined.
Protocol 2: Ovarian and Uterine Response Study in Pseudopregnant Rats
This protocol is based on a study investigating the acute effects of bromocriptine on reproductive organs in a specific physiological state.[9]
1. Objective: To evaluate the effect of bromocriptine-induced prolactin suppression on ovarian and uterine morphology and weight in pseudopregnant rats.
2. Materials:
-
Test Substance: this compound
-
Vehicle: Suitable solvent (e.g., sesame oil, DMSO).
-
Test System: Adult female rats (e.g., Wistar strain). Vasectomized male rats for inducing pseudopregnancy.
3. Experimental Design:
-
Induction of Pseudopregnancy: Female rats in proestrus/estrus are mated with vasectomized males. Day 1 of pseudopregnancy is confirmed by the presence of a vaginal plug.
-
Groups: Two groups: Control (vehicle injection) and Treatment (bromocriptine injection).
-
Administration: On day 7 of pseudopregnancy, administer a single subcutaneous injection of bromocriptine (e.g., 100 µ g/rat ) or vehicle.
-
Endpoint: Euthanize animals at a predetermined time point (e.g., 24-48 hours post-injection or upon return to estrus).
4. Procedures:
-
Monitoring: Monitor vaginal smears daily to track estrous cycle and determine the length of pseudopregnancy.
-
Necropsy: At termination, collect blood for hormone analysis (prolactin, progesterone).
-
Organ Collection: Dissect and weigh ovaries and uterus.
-
Histopathology: Fix ovaries and uterine horns in 10% neutral buffered formalin for microscopic examination. Assess follicular development, corpora lutea status (active vs. atretic), and endometrial/myometrial thickness.
Logical Relationship of Effects in Rats
The long-term effects of bromocriptine in rats are a direct consequence of its potent and specific pharmacological action on the neuroendocrine system. The suppression of prolactin initiates a cascade of hormonal changes that, over time, lead to the observed pathological findings in the uterus.
References
- 1. drugs.com [drugs.com]
- 2. Long-term treatment with bromocriptine inhibits endometrial adenocarcinoma development in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Historical Control Background Incidence of Spontaneous Neoplastic Lesions of Sprague-Dawley Rats in 104-Week Toxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Results from two-year rodent oral carcinogenicity studies of cizolirtine, a substance-P and calcitonin gene-related peptide release modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Neuroprotective Effects of Bromocriptine Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromocriptine (B1667881) mesylate is a semi-synthetic ergot alkaloid derivative primarily known for its potent agonist activity at dopamine (B1211576) D2 receptors.[1][2] While extensively used in the management of Parkinson's disease, hyperprolactinemia, and type 2 diabetes, a growing body of evidence highlights its potential neuroprotective properties across a spectrum of neurological disorders.[3][4] These effects are attributed to a variety of mechanisms, including direct dopaminergic stimulation, potent antioxidant and anti-inflammatory actions, and modulation of cellular signaling pathways involved in neuronal survival.[5][6][7] Presynaptic D2 receptor stimulation, in particular, is thought to contribute significantly to its neuroprotective effects.[2]
This document provides detailed application notes and experimental protocols for researchers investigating the neuroprotective capacities of bromocriptine mesylate in various models of neurological disease and injury.
Mechanisms of Neuroprotection
Bromocriptine exerts its neuroprotective effects through multiple, sometimes overlapping, signaling pathways. These can be broadly categorized into dopamine D2 receptor-dependent and -independent mechanisms.
Dopamine D2 Receptor-Mediated Signaling
In conditions like Parkinson's disease, the primary neuroprotective effect of bromocriptine is linked to its role as a D2 receptor agonist. By stimulating postsynaptic D2 receptors in the nigrostriatal pathway, it mimics the action of endogenous dopamine, helping to restore motor control and alleviate symptoms.[1] Stimulation of presynaptic D2 autoreceptors is also believed to confer neuroprotective effects by modulating dopamine synthesis and release, thereby reducing dopamine turnover and associated oxidative stress.[2]
Caption: D2 Receptor-dependent neuroprotective mechanism of bromocriptine.
Antioxidant and Anti-inflammatory Pathways
Recent studies have revealed that bromocriptine's neuroprotective actions extend beyond its dopaminergic activity, involving potent antioxidant and anti-inflammatory effects.
PI3K/Akt/Nrf2 Pathway: Bromocriptine has been shown to upregulate the expression and activity of NAD(P)H quinone oxidoreductase 1 (NQO1), a key antioxidant enzyme.[5] This effect is mediated by the activation of the PI3K/Akt signaling pathway, which leads to the nuclear translocation of the transcription factor Nrf2.[5][8] Nrf2 then binds to the antioxidant response element (ARE) in the promoter region of genes like NQO1, boosting the cell's defense against oxidative stress.[5] This mechanism is notably independent of dopamine receptor activation.[5]
References
- 1. museonaturalistico.it [museonaturalistico.it]
- 2. go.drugbank.com [go.drugbank.com]
- 3. museonaturalistico.it [museonaturalistico.it]
- 4. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Bromocriptine activates NQO1 via Nrf2-PI3K/Akt signaling: novel cytoprotective mechanism against oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine D2 receptor agonist Bromocriptine ameliorates Aβ1-42-induced memory deficits and neuroinflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotection by bromocriptine against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
solubility issues of bromocriptine mesylate in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with bromocriptine (B1667881) mesylate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of bromocriptine mesylate?
A1: this compound is classified as practically insoluble in water.[1][2][3] Its aqueous solubility is highly dependent on pH, with significantly greater solubility in acidic conditions compared to neutral or alkaline environments.[2][4]
Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous buffer. What is happening?
A2: This is a common issue due to the low aqueous solubility of this compound, especially at neutral or near-neutral pH.[5] When a concentrated stock solution (often in an organic solvent like DMSO) is diluted into an aqueous buffer, the concentration of this compound may exceed its solubility limit in the final solution, causing it to precipitate. For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent such as DMSO and then dilute it with the aqueous buffer of choice.[5][6]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound, with a solubility of up to 100 mM.[7][8] Other suitable organic solvents include ethanol (B145695) and dimethylformamide (DMF).[5][6] The solubility in ethanol is approximately 5 mg/mL, and in DMSO and DMF, it is around 30 mg/mL.[5][6]
Q4: How does pH affect the solubility of this compound?
A4: this compound's solubility is significantly influenced by pH. It is more soluble in acidic solutions.[2] As the pH increases towards neutral and alkaline conditions, its solubility decreases sharply.[2][4] This is attributed to the molecule's pKa of 4.9; in acidic media, it exists in a more soluble ionized form.[2][3]
Q5: My aqueous solution of this compound appears to be degrading. What are the stability considerations?
A5: this compound is sensitive to light and can degrade under certain conditions.[3] It is particularly susceptible to degradation in alkaline solutions and when exposed to sunlight.[9][10] Aqueous solutions are not recommended for storage for more than one day.[5][6] For long-term storage, this compound should be stored as a solid at -20°C.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The concentration of this compound exceeds its solubility at the final pH and solvent composition. | - Decrease the final concentration of this compound.- Increase the proportion of organic co-solvent (e.g., DMSO, ethanol) in the final solution, if experimentally permissible.- Adjust the pH of the aqueous buffer to a more acidic value (e.g., pH 3-5) to increase solubility.[7] |
| Inconsistent results in biological assays | Poor solubility leading to variable effective concentrations. Precipitation of the compound in the assay medium. | - Visually inspect assay plates for any signs of precipitation.- Determine the kinetic solubility of this compound in your specific assay medium (see Experimental Protocols).- Consider using a formulation approach, such as self-nanoemulsifying drug delivery systems (SNEDDS), to enhance solubility and bioavailability.[1] |
| Cloudy or hazy aqueous solutions | Formation of a fine precipitate or suspension. | - Centrifuge the solution to pellet the precipitate and use the supernatant, after determining its concentration.- Filter the solution through a 0.22 µm filter to remove undissolved particles. Ensure the filter material is compatible with your solvent system.- Prepare a fresh solution at a lower concentration. |
| Loss of compound activity over time in solution | Degradation of this compound. | - Prepare fresh aqueous solutions for each experiment.[5]- Protect solutions from light by using amber vials or covering containers with aluminum foil.[3]- Avoid alkaline conditions; maintain a slightly acidic pH if possible.[9] |
Quantitative Solubility Data
The following tables summarize the solubility of this compound in various solvents and conditions.
Table 1: Solubility in Different Solvents
| Solvent | Solubility | Reference(s) |
| Water (pH 3, with HCl) | 1.1 mg/mL | [7] |
| DMSO | ~30 mg/mL (up to 175 mg/mL with sonication) | [5][6][7] |
| Ethanol | ~5 mg/mL | [5][6] |
| Dimethylformamide (DMF) | ~30 mg/mL | [5][6] |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | [5][6] |
Table 2: pH-Dependent Aqueous Solubility
| pH | Solubility | Observation | Reference(s) |
| Acidic (e.g., 0.1N HCl) | Significantly Higher | The drug is in its more soluble ionized form. | [2] |
| 6.5 (Phosphate Buffer) | - | Exhibits a "rise-then-drop" dissolution profile, suggesting conversion to a less soluble form. | [10] |
| 6.8 (Phosphate Buffer) | Sharp Decrease | The unionized species predominates, leading to lower solubility. | [2] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility of this compound.
Materials:
-
This compound (solid)
-
Aqueous buffers of desired pH values (e.g., pH 3, 5, 7.4)
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC system with UV detector or a UV-Vis spectrophotometer
-
Syringes and filters (0.22 µm, compatible with the aqueous buffer)
Procedure:
-
Add an excess amount of solid this compound to a glass vial containing a known volume of the aqueous buffer. The excess solid should be clearly visible.
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant.
-
Filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with the appropriate mobile phase (for HPLC) or buffer (for UV-Vis).
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis method against a standard curve.
-
Repeat the measurement at different time points (e.g., 24h and 48h) to ensure equilibrium has been reached.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification
This is an example of an HPLC method that can be adapted for the quantification of this compound.
HPLC Parameters:
-
Column: Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[10][11]
-
Mobile Phase: Methanol and 20 mM sodium acetate, pH 5 (70:30, v/v).[10][11]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standards into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Inject the appropriately diluted, filtered sample from the solubility experiment.
-
Determine the peak area of this compound in the sample chromatogram.
-
Calculate the concentration of this compound in the sample using the calibration curve, accounting for the dilution factor.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Relevance of pH dependency on in vitro release of bromocriptine from a modified-release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
degradation pathways of bromocriptine mesylate under stress conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists studying the degradation pathways of bromocriptine (B1667881) mesylate under stress conditions.
Troubleshooting Guides
Issue: Poor peak shape (tailing or fronting) for bromocriptine mesylate in HPLC analysis.
-
Question: My bromocriptine peak is tailing. What are the possible causes and solutions?
-
Answer: Peak tailing for bromocriptine, a basic compound, can be caused by several factors:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based C18 column can interact with the basic amine groups of bromocriptine, causing tailing.
-
Solution: Use a base-deactivated column or add a competing base like triethylamine (B128534) (TEA) to the mobile phase at a low concentration (e.g., 0.1%). Also, ensure the mobile phase pH is appropriate to suppress silanol ionization (typically pH 3-5)[1].
-
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Dilute your sample and reinject.
-
-
Metal Contamination: Metal ions in the sample or from the HPLC system can chelate with bromocriptine.
-
Solution: Use a mobile phase with a chelating agent like EDTA or ensure your solvents and vials are free from metal contaminants.
-
-
-
-
Question: My bromocriptine peak is fronting. What should I do?
-
Answer: Peak fronting is less common for basic compounds but can occur due to:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent.
-
-
High Injection Volume: Injecting a large volume of a strong solvent can also lead to peak fronting.
-
Solution: Reduce the injection volume.
-
-
-
Issue: Inconsistent or drifting retention times for this compound.
-
Question: The retention time for my bromocriptine peak is shifting between injections. Why is this happening?
-
Answer: Fluctuating retention times can be due to:
-
Mobile Phase pH Instability: The retention of bromocriptine is sensitive to the pH of the mobile phase.
-
Solution: Ensure your mobile phase is well-buffered and that the pH is consistent across different batches. Use a pH meter that is regularly calibrated.
-
-
Temperature Fluctuations: Changes in column temperature will affect retention time.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can cause retention time drift.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
-
-
Issue: Appearance of unexpected peaks in the chromatogram.
-
Question: I see several small, unexpected peaks in my chromatogram after stress testing. How do I identify them?
-
Answer: Unexpected peaks are likely degradation products. To identify them:
-
Use a Photodiode Array (PDA) Detector: A PDA detector will provide the UV spectrum of each peak. Comparing the spectra of the unknown peaks to that of bromocriptine can indicate if they are related compounds[1].
-
Mass Spectrometry (MS): The most definitive way to identify degradation products is by using LC-MS. By determining the mass-to-charge ratio (m/z) of the unknown peaks, you can deduce their molecular weights and fragmentation patterns to elucidate their structures. The primary degradation product, bromocriptinine, will have the same molecular weight as bromocriptine but a different retention time.
-
-
Frequently Asked Questions (FAQs)
-
Question: What are the major degradation pathways for this compound?
-
Answer: this compound is susceptible to degradation under various stress conditions[1][2]:
-
Isomerization: The most common degradation pathway is epimerization at the C-8 position of the lysergic acid moiety to form bromocriptinine[1][3].
-
Hydrolysis: The amide linkage can be hydrolyzed at high temperatures, leading to the formation of 2-bromo-lysergic acid and its epimers[1].
-
Oxidation: The molecule can be oxidized, potentially leading to hydroxylation at the C-8 or C-9 position of the proline moiety[1].
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation[1].
-
-
-
Question: How can I prevent the degradation of my this compound samples during preparation and analysis?
-
Answer: this compound is sensitive to light and heat[3].
-
Light Protection: Prepare and store samples in amber vials or protect them from light.
-
Temperature Control: Keep samples cool and avoid prolonged exposure to high temperatures.
-
Solvent Stability: Be aware that bromocriptine is more stable in acidic conditions than in alkaline or neutral aqueous solutions[1]. Prepare solutions fresh and analyze them promptly.
-
-
-
Question: What are the expected m/z values for bromocriptine and its main degradation product in mass spectrometry?
-
Answer:
-
Bromocriptine: The molecular weight of the bromocriptine free base is approximately 654.6 g/mol . In positive ion mode ESI-MS, you would expect to see the protonated molecule [M+H]⁺ at an m/z of approximately 654.2.
-
Bromocriptinine: As an isomer of bromocriptine, bromocriptinine has the same molecular weight and will therefore have the same m/z value in the mass spectrum. Its identity is confirmed by its different retention time in the chromatogram.
-
-
Quantitative Data Summary
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation of this compound | Degradation Products Observed (Retention Time) | Reference |
| Neutral Hydrolysis | Water | 5 min | 80°C | 20% | 13.74 min | [1] |
| Acidic Hydrolysis | 0.1 N HCl | 5 min | 80°C | ~20% | 1.80, 2.05, 5.70, 13.74 min | [1] |
| Alkaline Hydrolysis | 0.1 N NaOH | 5 min | Room Temp | 20% | 13.74 min | [1] |
| Alkaline Hydrolysis | 0.1 N NaOH | 5 min | 80°C | 91% | 1.80, 2.05, 13.74 min (major) | [1] |
| Oxidative Degradation | 3% H₂O₂ | 5 min | 80°C | Significant | 1.99, 2.25, 2.85, 13.74 min | [1] |
| Photodegradation | Sunlight | 30 min | Ambient | 16% | Not specified | [1] |
| Photodegradation | UVA light | 96 h | Ambient | 15% | Not specified | [1] |
| Thermal Degradation | Solid State | 5 days | 80°C | Not specified | Not specified | [1] |
| Thermal Degradation | Solution | 5 days | 80°C | Not specified | Not specified | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in methanol (B129727) to obtain a stock solution of 1 mg/mL.
-
-
Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N HCl. Heat in a water bath at 80°C for 30 minutes. Cool, neutralize with 1 N NaOH, and dilute with mobile phase to a final concentration of 100 µg/mL.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N NaOH. Keep at room temperature for 10 minutes. Neutralize with 1 N HCl and dilute with mobile phase to a final concentration of 100 µg/mL.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 30 minutes. Dilute with mobile phase to a final concentration of 100 µg/mL.
-
Thermal Degradation: Place the powdered drug in a petri dish and keep it in an oven at 80°C for 24 hours. After exposure, weigh an appropriate amount, dissolve in mobile phase, and dilute to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the stock solution in a transparent vial to direct sunlight for 8 hours or in a photostability chamber. Dilute with mobile phase to a final concentration of 100 µg/mL.
-
-
Sample Analysis:
-
Analyze the stressed samples by a validated stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method
-
Column: Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm)[1].
-
Mobile Phase: Methanol: 20 mM Sodium Acetate (pH 5.0) (70:30, v/v)[1].
-
Flow Rate: 1.5 mL/min[1].
-
Detection Wavelength: 300 nm[1].
-
Injection Volume: 10 µL[1].
-
Column Temperature: Ambient.
Visualizations
Caption: Degradation pathways of this compound under stress.
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting decision tree for HPLC analysis.
References
Technical Support Center: Optimizing Bromocriptine Mesylate Dosage for Neuroprotection Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing bromocriptine (B1667881) mesylate in neuroprotection studies. Here you will find troubleshooting guidance and frequently asked questions to navigate common challenges in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of neuroprotection by bromocriptine mesylate?
A1: this compound exerts its neuroprotective effects through a multi-faceted approach. Primarily, it is a potent dopamine (B1211576) D2 receptor agonist.[1][2] Its neuroprotective capabilities are also attributed to its antioxidant properties, including the scavenging of free radicals.[3][4] Furthermore, studies have shown that bromocriptine can upregulate antioxidant enzymes like NAD(P)H quinone oxidoreductase 1 (NQO1) through the Nrf2-PI3K/Akt signaling pathway.[5] In models of Alzheimer's disease, it has been shown to ameliorate neuroinflammation via the DRD2/β-arrestin 2/PP2A/JNK signaling axis.[6]
Q2: What are the recommended starting dosages for in vivo neuroprotection studies?
A2: The optimal dosage of this compound can vary significantly depending on the animal model and the specific neurodegenerative condition being studied. It is crucial to perform a dose-response study to determine the most effective dose for your specific experimental setup. Below is a summary of dosages used in various studies.
Q3: What are the appropriate concentrations of bromocriptine for in vitro studies?
A3: For in vitro experiments, the concentration of bromocriptine will depend on the cell type and the specific assay. A concentration of 10 µM has been shown to block hydroxyl radical formation.[3] In another study, concentrations between 100 nM and 10 µM were tested, with 500 nM being selected for further experiments to avoid toxicity observed at higher concentrations.[7] It is always recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration range for your specific cell line.
Q4: How should I prepare and store this compound solutions?
A4: this compound is sparingly soluble in aqueous buffers.[8] For in vitro studies, it is recommended to first dissolve it in an organic solvent like DMSO or ethanol (B145695).[8] For instance, a stock solution can be prepared in DMSO and then diluted to the final concentration in the cell culture medium.[8] It is important to note that this compound is sensitive to light.[9] For long-term storage, the solid form should be kept at -20°C, where it is stable for at least two years.[8] Stock solutions can also be stored at -80°C for up to two years or at -20°C for one year.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no neuroprotective effect observed in vivo. | - Suboptimal Dosage: The dose may be too low to elicit a neuroprotective response or so high that it causes off-target effects.[10][11]- Poor Bioavailability: Bromocriptine is a substrate for the P-glycoprotein (Pgp) efflux transporter at the blood-brain barrier, which can limit its brain penetration.[12]- Timing of Administration: The timing of bromocriptine administration relative to the neurotoxic insult is critical. | - Perform a thorough dose-response study to identify the optimal therapeutic window for your model.[13]- Consider the route of administration (e.g., intraperitoneal vs. oral) and formulation.[3][6]- Optimize the treatment schedule. For example, pre-treatment before the insult has been shown to be effective.[4][14][15] |
| High variability in in vitro results. | - Solubility Issues: this compound's poor aqueous solubility can lead to precipitation in culture media.[8]- Cell Viability: High concentrations of bromocriptine or the solvent (e.g., DMSO) can be toxic to cells.[7] | - Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low and consistent across all treatment groups. Include a vehicle control group.- Prepare fresh dilutions from a concentrated stock solution for each experiment.- Perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line.[7] |
| Unexpected behavioral side effects in animal models. | - Dopaminergic Effects: As a dopamine agonist, bromocriptine can induce motor hyperactivity and other behavioral changes.[16]- Dose-Dependent Effects: Low and high doses of bromocriptine can have different effects on dopamine release.[10][11] | - Carefully observe and record any behavioral changes in the animals. Use appropriate behavioral tests to assess motor function.- Adjust the dosage to minimize unwanted behavioral effects while maintaining neuroprotective efficacy. |
| Difficulty dissolving this compound. | - Incorrect Solvent: Using only aqueous solutions will result in poor solubility.[9]- Precipitation upon Dilution: Diluting a concentrated organic stock solution too quickly into an aqueous buffer can cause the compound to precipitate. | - Use an appropriate organic solvent such as DMSO or ethanol to prepare a concentrated stock solution.[8]- When diluting, add the stock solution to the aqueous buffer slowly while vortexing to ensure proper mixing. Gentle warming and sonication may also aid dissolution.[2] |
Data Presentation
Table 1: Summary of In Vivo this compound Dosages for Neuroprotection
| Animal Model | Neurotoxic Insult | Dosage | Route of Administration | Key Findings | Reference |
| Mice | MPTP | 10 mg/kg | Intraperitoneal (i.p.) | Blocked hydroxyl radical formation and dopamine depletion. | [3] |
| Mice | 6-Hydroxydopamine | 5 mg/kg for 7 days | Intraperitoneal (i.p.) | Protected against the decrease in striatal dopamine. | [4] |
| Gerbils | Cerebral Ischemia | 0.3 or 3 mg/kg | Intraperitoneal (i.p.) | Prevented neuronal damage in the hippocampus. | [14] |
| Rodents | Traumatic Brain Injury | 5 mg/kg | Intraperitoneal (i.p.) | Reduced lipid peroxidation and enhanced spatial learning. | [15] |
| Mice | Aβ1-42 | 2.5, 5, and 10 mg/kg for 30 days | Intragastric | Ameliorated memory deficits and neuroinflammation. | [6] |
| Mice | Spinal Cord Injury | 8 mg/kg daily | Intraperitoneal (i.p.) | Improved motor function and neuronal survival. | [7] |
| Rats | - | 2.5, 5, and 10 mg/kg | Intraperitoneal (i.p.) | Showed dose-dependent effects on striatal dopamine release. | [10] |
Table 2: Summary of In Vitro this compound Concentrations for Neuroprotection
| Cell Model | Insult | Concentration(s) | Key Findings | Reference |
| PC12 cells | H₂O₂ | Not specified | Upregulated NQO1 expression and activity. | [5] |
| - | MPTP | 10 µM | Blocked hydroxyl radical formation. | [3] |
| HT22 cells | Myelin Debris | 100 nM, 500 nM, 1 µM, 10 µM | 500 nM was found to be effective in reducing lipid droplets without significant toxicity. | [7] |
Experimental Protocols
Protocol 1: In Vivo Neuroprotection Study in an MPTP Mouse Model of Parkinson's Disease (Adapted from[3])
-
Animals: Male BALB/c mice.
-
MPTP Administration: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at a dose of 30 mg/kg (i.p.) twice, with a 16-hour interval between injections.
-
Bromocriptine Treatment: Administer this compound (10 mg/kg, i.p.) 30 minutes prior to each MPTP injection.
-
Behavioral Assessment: Conduct behavioral tests (e.g., open field, rotarod) to assess motor performance at selected time points post-MPTP administration.
-
Neurochemical Analysis: Euthanize animals at the end of the study and dissect the striatum. Measure dopamine and its metabolites using HPLC with electrochemical detection.
-
Antioxidant Enzyme Assays: Prepare tissue homogenates from the substantia nigra to measure the activity of antioxidant enzymes such as catalase and superoxide (B77818) dismutase.
Protocol 2: In Vitro Neuroprotection Study in a Neuronal Cell Line (e.g., PC12 or SH-SY5Y)
-
Cell Culture: Culture neuronal cells in appropriate media and conditions.
-
Bromocriptine Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Cytotoxicity Assay: Plate cells in a 96-well plate and treat with a range of bromocriptine concentrations (e.g., 0.1 to 100 µM) for 24 hours to determine the maximum non-toxic concentration using an MTT or LDH assay.
-
Neuroprotection Assay:
-
Pre-treat cells with the optimal non-toxic concentration of bromocriptine for a specified duration (e.g., 1-2 hours).
-
Induce neuronal damage using a relevant neurotoxin (e.g., H₂O₂, 6-OHDA, MPP+).
-
After the incubation period with the neurotoxin, assess cell viability using an appropriate assay.
-
-
Mechanism of Action Studies:
-
Western Blot: Analyze the expression levels of proteins involved in relevant signaling pathways (e.g., p-Akt, Nrf2).
-
ROS Measurement: Use fluorescent probes (e.g., DCFH-DA) to measure intracellular reactive oxygen species (ROS) levels.
-
Visualizations
Caption: Key signaling pathways in bromocriptine-mediated neuroprotection.
Caption: A typical experimental workflow for in vivo neuroprotection studies.
Caption: A logical approach to troubleshooting inconsistent in vivo results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neuroprotection by bromocriptine against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bromocriptine protects mice against 6-hydroxydopamine and scavenges hydroxyl free radicals in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bromocriptine activates NQO1 via Nrf2-PI3K/Akt signaling: novel cytoprotective mechanism against oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine D2 receptor agonist Bromocriptine ameliorates Aβ1-42-induced memory deficits and neuroinflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bromocriptine protects perilesional spinal cord neurons from lipotoxicity after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Low and high dose bromocriptine have different effects on striatal dopamine release: an in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 12. Interactions between the dopamine agonist, bromocriptine and the efflux protein, P-glycoprotein at the blood-brain barrier in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bromocriptine in Parkinsonism: long-term treatment, dose response, and comparison with levodopa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bromocriptine protects against delayed neuronal death of hippocampal neurons following cerebral ischemia in the gerbil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bromocriptine reduces lipid peroxidation and enhances spatial learning and hippocampal neuron survival in a rodent model of focal brain trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Subchronic Oral Bromocriptine Methanesulfonate Enhances Open Field Novelty-Induced Behavior and Spatial Memory in Male Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
stability of bromocriptine mesylate in different solvents and temperatures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of bromocriptine (B1667881) mesylate in various solvents and under different temperature conditions.
Troubleshooting Guide
This section addresses common issues encountered during the experimental use of bromocriptine mesylate.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected precipitation of the compound in aqueous buffer. | This compound has low solubility in aqueous solutions.[1][2] | For aqueous buffers, first dissolve this compound in an organic solvent like DMSO and then dilute it with the aqueous buffer.[2] A 1:4 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.2 mg/mL.[2] |
| Loss of compound activity or inconsistent results over time. | The compound may be degrading due to improper storage or handling. Aqueous solutions are not recommended for storage for more than one day.[1] | For long-term storage, keep the solid compound at -20°C in a tightly sealed, light-resistant container.[1][3][4] Stock solutions in organic solvents like DMSO or ethanol (B145695) can be stored at -20°C for up to three months.[5] |
| Discoloration of the solid compound or solutions. | This compound is sensitive to light and can undergo photolytic degradation, which may result in a color change.[4][6][7] | Always store the solid compound and any solutions in light-resistant containers (e.g., amber vials) or wrapped in aluminum foil.[8] Minimize exposure to light during all experimental procedures. |
| Appearance of unknown peaks in HPLC analysis. | These may be degradation products resulting from hydrolysis, oxidation, or photolysis.[9][10] | Refer to the stability data below to identify potential degradation conditions. Ensure proper storage and handling to minimize degradation. Use a validated stability-indicating HPLC method for analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in organic solvents such as ethanol (approx. 5 mg/mL), DMSO (approx. 30 mg/mL), and dimethylformamide (DMF) (approx. 30 mg/mL).[1][2] It is sparingly soluble in aqueous buffers.[1] For aqueous applications, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.[2]
Q2: What are the optimal long-term storage conditions for this compound?
A2: For long-term stability, this compound solid should be stored at -20°C.[1][3] Under these conditions, it is expected to be stable for at least two years.[1] Some sources also recommend storage at -80°C for up to two years for stock solutions.[11] It is crucial to store it in a tightly sealed container, protected from light.[4]
Q3: How stable is this compound in aqueous solutions?
A3: Aqueous solutions of this compound are not very stable and it is recommended not to store them for more than one day.[1] The compound is particularly susceptible to degradation in aqueous environments, especially under alkaline conditions.[9][12]
Q4: What are the main degradation pathways for this compound?
A4: The primary degradation pathways for this compound include:
-
Hydrolysis: It degrades significantly under alkaline conditions, and to a lesser extent under neutral and acidic conditions.[9] The main degradation product under hydrolysis is its epimer, bromocriptinine.[9][13]
-
Photolysis: Exposure to sunlight and other light sources can cause significant degradation.[6][7][9]
-
Oxidation: The compound can degrade in the presence of oxidizing agents.[9]
-
Thermal Degradation: While more stable to heat than other factors, some degradation can occur at elevated temperatures over time.[9]
Q5: Is this compound sensitive to light?
A5: Yes, this compound is very sensitive to light.[4][13] Exposure to light can lead to degradation and a change in color.[6][7] It is essential to use light-resistant containers and minimize light exposure during handling and storage.[4][8]
Data on this compound Stability
The following tables summarize the stability of this compound under various conditions.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Ethanol | ~5 mg/mL | [1][2] |
| DMSO | ~30 mg/mL | [1][2] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1][2] |
| Water | 0.8 mg/mL | [5][14] |
| Methanol (B129727) | Freely soluble | [4] |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | [1][2] |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Temperature | Duration | Extent of Degradation | Key Degradation Products | Reference |
| Alkaline Hydrolysis | |||||
| 0.1 N NaOH | Room Temp. | 5 min | ~20% | Bromocriptinine and others | [9] |
| 0.1 N NaOH | 80°C | 5 min | ~91% | Bromocriptinine and others | [9] |
| Acid Hydrolysis | |||||
| 0.1 N HCl | 80°C | 5 min | ~20% | Multiple degradation peaks | [9] |
| Neutral Hydrolysis | |||||
| Water | 80°C | 5 min | ~20% | Single degradation peak | [9] |
| Oxidative Degradation | |||||
| 3% H₂O₂ | Room Temp. | 5 min | ~15% | Multiple degradation peaks | [9] |
| 3% H₂O₂ | 80°C | 5 min | ~70% | Multiple degradation peaks | [9] |
| Thermal Degradation | |||||
| Solid | 80°C | 120 h | ~10% | - | [9] |
| Solution | 80°C | 120 h | ~15% | - | [9] |
| Photolytic Degradation | |||||
| Sunlight (Solution) | Ambient | 120 h | ~30% | Multiple degradation peaks | [9] |
| Fluorescent Light (Tablet) | Ambient | 28 days | ~14.5% | Photochemical degradation products | [7] |
| Daylight LED (Tablet) | Ambient | 28 days | ~14.4% | Photochemical degradation products | [7] |
Experimental Protocols
Stability-Indicating HPLC Method
This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound and the detection of its degradation products.[6][9]
1. Instrumentation:
-
HPLC system with a photodiode array (PDA) detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm i.d., 5 µm particle size) or equivalent.[8]
-
Mobile Phase: A mixture of methanol and 20 mM sodium acetate (B1210297) buffer (pH adjusted to 5.0) in a 70:30 (v/v) ratio.[6][9]
-
Injection Volume: 10 µL.[9]
-
Column Temperature: Ambient.
3. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Before sample analysis, perform system suitability tests by injecting a standard solution multiple times. Parameters to check include theoretical plates, tailing factor, and retention time precision.
5. Analysis:
-
Inject the blank (mobile phase), followed by the standard solutions and the prepared samples.
-
Identify and quantify the this compound peak based on the retention time and calibration curve.
-
Monitor for the appearance of new peaks, which indicate degradation products. The PDA detector can be used to assess peak purity.
Visualizations
Dopamine (B1211576) D2 Receptor Signaling Pathway
Bromocriptine is a potent dopamine D2 receptor agonist.[11] The diagram below illustrates a simplified signaling pathway initiated by the activation of the D2 receptor.
Caption: Simplified Dopamine D2 Receptor Signaling Pathway.
Experimental Workflow for Stability Testing
The following diagram outlines the general workflow for conducting forced degradation studies of this compound.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. hoelzel-biotech.com [hoelzel-biotech.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. This compound | 22260-51-1 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Color change in Perlodel® tablets induced by LED lighting - photolysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mis.pharm.su.ac.th [mis.pharm.su.ac.th]
- 10. veeprho.com [veeprho.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. JP2021500357A - Improved bromocriptine formulation - Google Patents [patents.google.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of Bromocriptine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of bromocriptine (B1667881) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of bromocriptine typically low?
A1: The poor oral bioavailability of bromocriptine, which can be as low as 6-7%, is primarily due to its extensive first-pass metabolism in the liver and gastrointestinal tract.[1][2][3] After oral administration, a significant portion of the absorbed drug is metabolized, mainly by CYP3A4 enzymes, before it reaches systemic circulation.[4][5][6] This rapid biotransformation results in only a small fraction of the unchanged drug being available to exert its therapeutic effect.[1][2]
Q2: What are the main strategies to overcome the poor oral bioavailability of bromocriptine in experiments?
A2: The primary strategies focus on protecting the drug from first-pass metabolism and enhancing its absorption. These include:
-
Nanoformulations: Encapsulating bromocriptine in nanoparticles, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), can protect it from degradation and improve absorption.[7][8][9]
-
Alternative Delivery Routes: Bypassing the gastrointestinal tract and liver is a highly effective strategy. Key alternative routes include:
-
Nose-to-Brain (Intranasal) Delivery: This non-invasive route allows direct delivery to the brain, avoiding first-pass metabolism and the blood-brain barrier.[7][10][11]
-
Transdermal Delivery: Formulations like nanoemulsion-loaded gels can deliver bromocriptine through the skin, offering a sustained release profile.[12][13]
-
Vaginal Delivery: This route has been explored as an alternative to avoid gastrointestinal side effects and first-pass metabolism.[14]
-
-
Advanced Oral Formulations: Developing systems like fast-dissolving oral films or floating tablets can modify the drug's release profile and absorption characteristics.[15][16][17]
Q3: How does intranasal delivery improve the brain bioavailability of bromocriptine?
A3: Intranasal delivery enhances brain bioavailability by leveraging the direct nose-to-brain pathway.[7][10] This route bypasses the blood-brain barrier and avoids first-pass metabolism in the liver.[11][18] Formulations like chitosan (B1678972) nanoparticles can adhere to the nasal mucosa, prolonging contact time and facilitating drug absorption through the olfactory and trigeminal pathways directly into the central nervous system.[10] Studies have shown that the absolute bioavailability of bromocriptine-loaded chitosan nanoparticles in the brain can be significantly higher compared to an intranasally administered solution.[18]
Troubleshooting Guide
Problem 1: Consistently low plasma concentrations of bromocriptine in rats after oral gavage.
-
Possible Cause: Extensive and rapid first-pass metabolism. The absolute bioavailability of oral bromocriptine in rats is reported to be only around 6%.[1]
-
Troubleshooting Steps:
-
Verify Drug Integrity: Ensure the bromocriptine used is stable and has not degraded.
-
Consider a CYP3A4 Inhibitor: Co-administration with a known CYP3A4 inhibitor (e.g., ketoconazole) can demonstrate the impact of first-pass metabolism, although this is for diagnostic purposes and not a formulation solution.[4][6]
-
Switch to an Alternative Route: For preclinical studies, consider intraperitoneal (i.p.) injection to bypass the first-pass effect and establish a baseline for systemic exposure.
-
Develop an Enhanced Formulation: The most robust solution is to develop a formulation that protects the drug. Encapsulating bromocriptine in solid lipid nanoparticles (SLNs) is a proven method to improve oral bioavailability.[9]
-
Problem 2: High variability in brain tissue concentrations after intranasal administration.
-
Possible Cause: Inconsistent administration technique or improper formulation characteristics. The volume and method of intranasal delivery can significantly affect distribution within the nasal cavity and subsequent brain uptake.[19][20]
-
Troubleshooting Steps:
-
Refine Administration Technique: Ensure a consistent, slow instillation of small droplets into the nares, allowing the animal to inhale the dose rather than swallowing it.[21][22] Anesthesia is often recommended to ensure precise administration.[19] Refer to the detailed protocol for intranasal administration below.
-
Optimize Formulation Properties: The formulation should ideally be mucoadhesive to prolong residence time in the nasal cavity. Chitosan-coated nanoparticles, for example, can improve adhesion and absorption.[10]
-
Control Particle Size: For nanoparticle-based formulations, ensure the particle size is optimized for nasal uptake.
-
Problem 3: The developed nanoformulation shows poor drug entrapment efficiency.
-
Possible Cause: Incompatible lipid or surfactant choice, or suboptimal process parameters during formulation.
-
Troubleshooting Steps:
-
Screen Lipids and Surfactants: The solubility of bromocriptine in the chosen solid lipid is critical. Screen various lipids to find one with high drug solubility. Similarly, different surfactants can impact nanoparticle formation and stability; Tween 80 is a commonly used and effective choice.[9]
-
Optimize Homogenization Parameters: If using high-pressure homogenization, optimize the pressure and number of cycles. For solvent evaporation methods, the sonication time and power are critical variables.[23][24]
-
Adjust Drug-to-Lipid Ratio: Systematically vary the ratio of bromocriptine to the lipid matrix to find the optimal loading capacity without compromising nanoparticle stability.
-
Data on Enhanced Bioavailability
The following tables summarize quantitative data from studies aimed at improving bromocriptine bioavailability.
Table 1: Pharmacokinetic Parameters of Bromocriptine Formulations in Rats
| Formulation | Route | Cmax (ng/mL) | Tmax (hr) | Relative Bioavailability (%) | Reference |
| Oral BCM Suspension | Oral | - | - | 100 (Reference) | [12] |
| BCM Nanoemulsion Gel | Transdermal | - | - | 274 | [12] |
| BRC Solution | Intranasal | 0.315 ± 0.014 (blood) | 2 | 100 (Reference) | [18] |
| BRC-loaded Chitosan NPs | Intranasal | 0.645 ± 0.011 (blood) | 2 | 231.9 (in brain) | [18] |
| BCM-NLCs | Oral | 231.16 ± 1.13 (µg/mL) | 12 | - | [7] |
| BCM-NLCs | Intranasal | 703.05 ± 2.21 (µg/mL) | 12 | ~304% increase in Cmax vs. Oral | [7] |
BCM: Bromocriptine Mesylate; BRC: Bromocriptine; NPs: Nanoparticles; NLCs: Nanostructured Lipid Carriers. Note the different units for Cmax in the BCM-NLCs study.
Table 2: Physicochemical Properties of Optimized Bromocriptine Nanoformulations
| Formulation Type | Mean Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Reference |
| Solid Lipid Nanoparticles (BCR-SLN) | 219.21 ± 1.3 | 0.22 ± 0.02 | 72.2 ± 0.5 | [9] |
| Nanostructured Lipid Carriers (BCR-NLC) | 182.87 ± 2.2 | 0.16 ± 0.004 | 83.57 ± 1.8 | [9] |
| Nanostructured Lipid Carriers (BCM-NLCs) | 108.4 ± 0.26 | 0.344 | 91.1 ± 0.04 | [7] |
| PLGA Nanoparticles (LMWP/Lf-BCM-NPs) | 248.53 ± 16.25 | - | - | [11] |
Visualizations
Key Experimental Protocols
Protocol 1: Preparation of Bromocriptine-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (Hot Homogenization Technique)
This protocol is adapted from methodologies described in the literature.[9][25]
Materials:
-
Bromocriptine (BCR)
-
Solid Lipid (e.g., Glyceryl monostearate)
-
Surfactant (e.g., Tween 80)
-
Purified water
Procedure:
-
Preparation of Lipid Phase: Weigh the solid lipid and melt it by heating to approximately 5-10°C above its melting point.
-
Drug Incorporation: Disperse the accurately weighed amount of bromocriptine into the melted lipid. Maintain the temperature to ensure the lipid remains molten.
-
Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., using a high-shear homogenizer) for 5-10 minutes. This forms a coarse oil-in-water pre-emulsion.
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer. Homogenize the mixture at high pressure (e.g., 500-1500 bar) for several cycles (typically 3-5 cycles). The exact parameters should be optimized for the specific formulation.
-
Cooling and Nanoparticle Formation: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath. The rapid cooling of the liquid lipid droplets causes them to solidify, forming the SLNs with the encapsulated drug.
-
Storage: Store the final SLN dispersion at 4°C for further analysis.
Protocol 2: Intranasal Administration of a Bromocriptine Formulation in Rats
This protocol is based on standard procedures for intranasal delivery in rodents.[19][21][22]
Materials:
-
Rat (appropriately restrained or anesthetized as per approved institutional animal care protocols)
-
Bromocriptine formulation (e.g., nanoparticle suspension)
-
Micropipette with fine, flexible tip
-
Anesthetic (if required, e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the rat lightly (e.g., with isoflurane) to prevent sneezing and ensure accurate dosing. Monitor the animal's respiratory rate throughout the procedure.
-
Positioning: Hold the animal in a supine or tilted-back position to prevent the administered dose from draining out of the nasal cavity.
-
Dosing:
-
Using a micropipette, draw up the required volume of the formulation. The total volume should be minimal, typically 10-25 µL per nostril for a rat.[21]
-
Slowly dispense a small droplet (e.g., 5-10 µL) onto the opening of one nostril.
-
Allow the animal to inhale the droplet naturally. Do not insert the pipette tip deep into the nasal cavity to avoid injury.
-
-
Alternating Nostrils: Administer the total dose by alternating between the left and right nostrils. This allows for better distribution across the nasal epithelia.
-
Post-Administration Monitoring: Keep the animal in the tilted position for a minute or two post-administration to facilitate absorption.
-
Recovery: Place the animal in a clean cage and monitor it until it has fully recovered from the anesthesia.
Protocol 3: In Vitro Drug Release Study using Dialysis Bag Method
This protocol is a standard method for assessing the release profile of nanoformulations.[8][24]
Materials:
-
Bromocriptine-loaded nanoformulation
-
Dialysis membrane tubing (with an appropriate molecular weight cut-off, e.g., 12 kDa)
-
Release medium (e.g., Phosphate Buffered Saline, pH 7.4)
-
Shaking water bath or incubator
-
Syringes and filters
-
Analytical instrument for drug quantification (e.g., HPLC)
Procedure:
-
Dialysis Bag Preparation: Cut a piece of dialysis tubing and soak it in the release medium for at least 12 hours to ensure it is fully hydrated and to remove any preservatives.
-
Sample Loading: Accurately measure a specific volume of the nanoformulation (e.g., 1 mL, containing a known amount of bromocriptine) and place it inside the dialysis bag. Securely seal both ends of the bag.
-
Initiating the Study: Immerse the sealed dialysis bag in a beaker containing a defined volume of pre-warmed (37°C) release medium (e.g., 50 mL).
-
Incubation: Place the beaker in a shaking water bath set at 37°C with a constant, gentle agitation (e.g., 100 rpm) to ensure sink conditions.
-
Sample Collection: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the beaker.
-
Medium Replacement: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Sample Analysis: Analyze the collected samples for bromocriptine concentration using a validated analytical method like HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to generate the drug release profile.
References
- 1. Pharmacokinetics and pharmacodynamics of bromocriptine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ijnrd.org [ijnrd.org]
- 4. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mims.com [mims.com]
- 6. reference.medscape.com [reference.medscape.com]
- 7. researchgate.net [researchgate.net]
- 8. Solid lipid nanoparticles as delivery systems for bromocriptine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound-loaded nanoparticles co-modified with low molecular weight protamine and lactoferrin for enhanced nose-to-brain delivery in Parkinson's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bromocriptine Nanoemulsion-Loaded Transdermal Gel: Optimization Using Factorial Design, In Vitro and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [Alternative to bromocriptine (BEC) management in patients with prolactinoma and intolerance to oral BEC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound- effervescent floating tablets [wisdomlib.org]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. Refinement of intranasal delivery in rats: A cadaveric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. research-support.uq.edu.au [research-support.uq.edu.au]
- 22. researchgate.net [researchgate.net]
- 23. wjpps.com [wjpps.com]
- 24. Optimization of Bromocriptine-Mesylate-Loaded Polycaprolactone Nanoparticles Coated with Chitosan for Nose-to-Brain Delivery: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Minimizing Variability in Animal Behavior Studies with Bromocriptine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal behavior studies involving bromocriptine (B1667881).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of bromocriptine?
A1: Bromocriptine is a semi-synthetic ergot alkaloid derivative that primarily acts as a potent agonist at the dopamine (B1211576) D2 receptors.[1][2][3] It also exhibits some partial antagonist activity at D1 receptors.[4] This dual action can influence various behavioral outputs. In the central nervous system, particularly the nigrostriatal and mesolimbic pathways, its D2 receptor agonism is associated with changes in locomotor activity and stereotyped behaviors.[4][5] Additionally, bromocriptine's action on D2 receptors in the anterior pituitary gland inhibits the secretion of prolactin.[4][6]
Q2: What are the common behavioral effects of bromocriptine in rodents?
A2: Bromocriptine can induce a range of behavioral effects in rodents, which are often dose-dependent. Common effects include:
-
Biphasic effects on locomotion: Initially, there may be a period of decreased activity, followed by a dose-dependent increase in locomotor activity.[7]
-
Stereotyped behaviors: At higher doses, bromocriptine can induce stereotyped behaviors such as sniffing, gnawing, and licking.
-
Increased grooming: Both acute and subchronic administration of bromocriptine have been shown to significantly increase grooming behavior in mice.[8]
Q3: Why am I observing high variability in my behavioral data with bromocriptine?
A3: High variability in behavioral responses to bromocriptine is a common challenge. Several factors can contribute to this, including:
-
Dose and duration of treatment: The behavioral effects of bromocriptine are highly dependent on the dose administered.[7] Furthermore, chronic administration can lead to tolerance or sensitization to its effects.[9][10]
-
Sex and hormonal status: In female animals, the estrous cycle can significantly influence behavioral responses to dopaminergic drugs like bromocriptine.[11][12]
-
Species and strain differences: Different species and even strains of the same species can exhibit varied responses to bromocriptine.[12]
-
Route and timing of administration: The method and time of day of drug administration can affect its absorption, distribution, and subsequent behavioral effects.
-
Environmental factors: The testing environment itself can influence the behavioral effects of bromocriptine. For instance, sensitization to the locomotor-activating effects of bromocriptine can be environment-specific.[7]
Troubleshooting Guides
Issue 1: Inconsistent Locomotor Activity Results
Question: My locomotor activity data shows high inter-animal variability after bromocriptine administration. How can I reduce this?
Answer:
-
Standardize the Estrous Cycle Stage: For female rodents, variability can be significantly reduced by monitoring the estrous cycle and administering bromocriptine during a specific phase (e.g., diestrus). Vaginal cytology is a common method for this. Bromocriptine itself can alter the length of the estrous cycle.[11]
-
Acclimatize Animals Thoroughly: Ensure all animals are properly habituated to the testing apparatus and environment before drug administration to minimize novelty-induced hyperactivity.
-
Control for Circadian Rhythms: Administer bromocriptine and conduct behavioral testing at the same time each day to avoid variations due to the animals' natural circadian rhythms.
-
Optimize Dose and Administration: Conduct a dose-response study to determine the optimal dose for your specific research question and animal model. Ensure the drug is prepared and administered consistently. Bromocriptine mesylate can be dissolved in a minimal amount of ethanol (B145695) and then diluted in sterile saline.[13]
-
Consider the Biphasic Effect: Be aware of the initial suppressive effect on locomotion that can occur before the stimulant phase.[7] Ensure your observation period is long enough to capture the full range of effects.
Issue 2: Unexpected or Absent Stereotypy
Question: I am not observing the expected stereotyped behaviors after administering a high dose of bromocriptine. What could be the reason?
Answer:
-
Insufficient Dose: Stereotypy is typically observed at higher doses of bromocriptine. You may need to increase the dose. However, be mindful of potential side effects.
-
Tolerance: If you are using a chronic administration paradigm, tolerance to the stereotypy-inducing effects may have developed.[10]
-
Interaction with Endogenous Dopamine: Some studies suggest that bromocriptine's behavioral effects, including stereotypy, may require the presence of endogenous dopamine.[14] If your model involves dopamine depletion, the effects of bromocriptine alone may be attenuated.[14]
-
Species/Strain Differences: The threshold for inducing stereotypy can vary between different rodent species and strains.
Issue 3: Managing Side Effects
Question: My animals are showing signs of distress (e.g., excessive sedation, gastrointestinal issues) after bromocriptine administration. How can I mitigate this?
Answer:
-
Dose Adjustment: The most common reason for adverse effects is a dose that is too high. Consider reducing the dose.
-
Route of Administration: The route of administration can influence the rate of absorption and peak plasma levels. Oral administration with food can sometimes reduce nausea.[15]
-
Monitor for Common Side Effects: Common side effects in animals can include initial sedation, nausea (indicated by pica or conditioned taste aversion), and postural hypotension.[15]
-
Provide Supportive Care: Ensure animals have easy access to food and water. If severe side effects are observed, consult with a veterinarian.
Data Presentation
Table 1: Dose-Dependent Effects of Bromocriptine on Locomotor Activity in Rodents
| Species | Strain | Dose (mg/kg) | Route | Observation Period | Effect on Locomotor Activity | Reference |
| Rat | Wistar | 2.0, 5.0, 10.0, 20.0 | IP | Several hours | Biphasic: Initial suppression followed by a dose-dependent increase.[7] | [7] |
| Mouse | Swiss Albino | 2.5, 5.0 | Oral | 30 minutes (Day 21) | Significant increase at both doses.[8] | [8] |
| Mouse | Not Specified | 5-20 | IP | 7 hours | Dose-dependent and long-lasting stimulation after an initial depression.[16] | [16] |
Table 2: Effects of Chronic Bromocriptine Administration on Behavior
| Species | Duration | Dose | Behavioral Test | Observed Effect | Reference |
| Mouse | 30 days | Not Specified | Wheel Running | Tolerance to initial depression, followed by a significant increase in running by week 2.[9] | [9] |
| Cat | 7 days | 10 mg/kg IP | Observation of 40 behaviors | Rapid tolerance to "emergent" behaviors like hallucinatory-like actions. Motor effects like circling persisted.[10] | [10] |
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity in Mice
-
Animal Model: Adult male Swiss albino mice (20-25g).[8]
-
Drug Preparation: Ground 5 mg bromocriptine tablets into a fine powder and dissolve in a measured volume of isotonic saline to achieve desired concentrations (e.g., 2.5 and 5 mg/kg).[8]
-
Acclimatization: House animals in standard laboratory conditions with a 12-hour light/dark cycle and allow ad libitum access to food and water. Allow at least one week for acclimatization to the facility.[8] Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administration: Administer bromocriptine or vehicle (isotonic saline) orally using a gavage needle.[8]
-
Behavioral Testing:
-
Immediately after administration, place the mouse in the center of an open field apparatus (e.g., 40x40x30 cm).
-
Record locomotor activity (e.g., distance traveled, line crossings) for a predefined period (e.g., 30 minutes) using an automated tracking system.[8]
-
-
Data Analysis: Analyze the data using appropriate statistical methods, such as ANOVA, to compare the effects of different doses of bromocriptine with the vehicle control group.
Protocol 2: Monitoring the Estrous Cycle in Rats
-
Purpose: To determine the stage of the estrous cycle to reduce variability in female animal studies.
-
Procedure:
-
Gently restrain the rat.
-
Introduce a sterile cotton swab or a pipette tip with a small amount of sterile saline into the vaginal opening.
-
Gently rotate the swab/pipette to collect vaginal cells.
-
Smear the collected cells onto a clean glass slide.
-
Allow the slide to air dry.
-
Stain the slide with a suitable stain (e.g., Crystal Violet or Wright-Giemsa).
-
Observe the slide under a microscope.
-
-
Cell Identification and Staging:
-
Proestrus: Predominantly nucleated epithelial cells.
-
Estrus: Predominantly anucleated, cornified epithelial cells.
-
Metestrus: A mix of cornified epithelial cells and leukocytes.
-
Diestrus: Predominantly leukocytes.
-
Mandatory Visualizations
Signaling Pathways
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Frontiers | The Mechanism and Pathways of Dopamine and Dopamine Agonists in Prolactinomas [frontiersin.org]
- 3. Bromocriptine (Ergot Dopamine Agonists) Mnemonic for USMLE [pixorize.com]
- 4. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Prolactin - Wikipedia [en.wikipedia.org]
- 7. Locomotor-activating effects of the D2 agonist bromocriptine show environment-specific sensitization following repeated injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Subchronic Oral Bromocriptine Methanesulfonate Enhances Open Field Novelty-Induced Behavior and Spatial Memory in Male Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Behavioral evidence for supersensitivity after chronic bromocriptine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tolerance to the behavioral effects of bromocriptine in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of bromocriptine and progesterone on the length of the ovarian cycle in 4- and 5-day estrous cyclic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of bromocriptine on the ovarian cycle of two inbred strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Effects of Bromocriptine Treatment During Early Pregnancy on Postpartum Maternal Behaviors in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hypothesis: bromocriptine lacks intrinsic dopamine receptor stimulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bromocriptine: Side Effects, Dosage, Uses, and More [healthline.com]
- 16. Bromocriptine potentiates the behavioural effects of directly and indirectly acting dopamine receptor agonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Method Validation for Bromocriptine Mesylate Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the analytical method validation for the quantification of bromocriptine (B1667881) mesylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of bromocriptine mesylate.
Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
-
Question: My this compound peak is showing significant tailing or fronting. What are the possible causes and solutions?
-
Answer: Poor peak shape can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Mobile Phase pH: Ensure the pH of the mobile phase is appropriately controlled. For this compound, a mobile phase with a pH of 5 has been shown to provide good peak shape.[1][2][3] Drastic deviations from the optimal pH can affect the ionization state of the analyte and lead to peak tailing.
-
Column Condition: The HPLC column may be degraded or contaminated.
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Action: Dilute your sample and re-inject.
-
-
Extra-column Volume: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening.
-
Action: Minimize the length of tubing between the injector, column, and detector. Ensure all fittings are properly connected.
-
-
Issue 2: Inconsistent Retention Times
-
Question: The retention time for my this compound peak is shifting between injections. What should I check?
-
Answer: Fluctuations in retention time are often related to the stability of the chromatographic system.
-
Mobile Phase Preparation: Inconsistent mobile phase composition can cause shifts. Ensure the mobile phase is prepared fresh daily and is thoroughly mixed and degassed.[2]
-
Pump Performance: Check for leaks in the pump or fluctuations in the flow rate. A poorly functioning pump can lead to inconsistent mobile phase delivery.
-
Column Temperature: Ensure the column is thermostatted to a stable temperature. Even minor fluctuations in ambient temperature can affect retention times.
-
System Equilibration: The HPLC system may not be fully equilibrated. Allow the mobile phase to run through the system until a stable baseline is achieved before injecting your samples.[4]
-
Issue 3: Appearance of Unexpected Peaks
-
Question: I am observing unexpected peaks in my chromatogram. What could be their source?
-
Answer: Extraneous peaks can originate from several sources.
-
Degradation Products: this compound is susceptible to degradation, especially under alkaline and photolytic conditions.[1][2][3] If your sample has been exposed to harsh conditions, these peaks could be degradants. A common degradation product is 2-bromo-a-ergocriptinine.[2][4]
-
Contamination: The sample, solvent, or glassware may be contaminated. Prepare fresh solutions using high-purity solvents and thoroughly cleaned glassware.
-
Placebo or Excipients: If analyzing a formulated product, these peaks could be from excipients in the tablet or capsule. Analyze a placebo sample to confirm.[2]
-
Frequently Asked Questions (FAQs)
General
-
Q1: What is a suitable HPLC method for the quantification of this compound?
-
A1: A commonly used and validated method is Reverse-Phase HPLC (RP-HPLC).[1][2][3] A typical setup includes a C18 column (e.g., Zorbax Eclipse XDB-C18, 150 mm x 4.6 mm i.d.), a mobile phase of methanol (B129727) and 20 mM sodium acetate (B1210297) at pH 5 (70:30, v/v), a flow rate of 1.5 mL/min, and detection at 300 nm.[1][2][3]
Sample Preparation
-
Q2: How should I prepare my standard and sample solutions?
-
A2: A standard stock solution of this compound can be prepared in HPLC grade methanol.[2] For tablet formulations, a quantity of finely powdered tablets can be dissolved in a suitable solvent, such as a mixture of methanol and a tartaric acid solution, followed by sonication, filtration, and dilution to the desired concentration.[5]
Method Validation
-
Q3: What are the typical validation parameters I should assess for my analytical method?
-
A3: According to ICH guidelines, the following parameters should be validated: specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3]
-
Q4: What are the expected outcomes for these validation parameters?
-
A4: The following tables summarize typical acceptance criteria and reported values for a validated HPLC method for this compound.
Data Presentation
Table 1: Summary of HPLC Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Reported Values for this compound |
| Linearity (r²) | ≥ 0.999 | 0.9990[3] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.61%[3] |
| Precision (RSD%) | ≤ 2.0% | 0.71%[3] |
| LOD | Signal-to-Noise ratio of 3:1 | 14.57 ng/mL[3] |
| LOQ | Signal-to-Noise ratio of 10:1 | 44.16 ng/mL[3] |
Table 2: Summary of Forced Degradation Studies for this compound
| Stress Condition | Observation | Reference |
| Alkaline Hydrolysis (0.1 N NaOH) | Significant degradation observed. | [1][2][4] |
| Acid Hydrolysis (0.1 N HCl) | Less degradation compared to alkaline conditions. | [2][4] |
| Neutral Hydrolysis (Water) | Mild degradation. | [2][4] |
| Oxidative (3% H₂O₂) | Degradation with multiple degradation products. | [2][4] |
| Thermal (80°C) | Mild degradation. | [2][4] |
| Photolytic (Sunlight exposure) | Significant degradation observed. | [1][2][4] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.[4]
-
Chromatographic Conditions:
-
Forced Degradation Study:
-
Acid Degradation: Reflux the drug solution with 0.1 N HCl.[2]
-
Alkaline Degradation: Reflux the drug solution with 0.1 N NaOH.[4]
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.[4]
-
Thermal Degradation: Heat the drug solution at a specified temperature (e.g., 80°C).[4]
-
Photodegradation: Expose the drug solution to direct sunlight or a photostability chamber.[4]
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase), followed by the standard solutions and the stressed samples.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent drug peak.[4]
-
Visualization
Caption: Experimental workflow for HPLC method validation.
Caption: Troubleshooting decision tree for HPLC analysis.
References
Validation & Comparative
A Comparative Analysis of Bromocriptine and Cabergoline in Hyperprolactinemia Models for Drug Development Professionals
An objective guide for researchers and scientists on the performance of bromocriptine (B1667881) and cabergoline (B1668192), supported by experimental data from preclinical and clinical studies.
In the landscape of dopamine (B1211576) agonists for the management of hyperprolactinemia, bromocriptine and cabergoline have emerged as the principal therapeutic agents. Both drugs effectively reduce prolactin levels and can lead to the shrinkage of prolactin-secreting pituitary tumors (prolactinomas). However, differences in their efficacy, tolerability, and pharmacokinetic profiles are critical considerations for researchers and drug development professionals. This guide provides a detailed comparison of bromocriptine and cabergoline in various hyperprolactinemia models, presenting quantitative data, experimental methodologies, and visualizations of their mechanism of action and experimental application.
Efficacy in Preclinical Hyperprolactinemia Models
Preclinical studies in rodent models are fundamental for evaluating the therapeutic potential of dopamine agonists. One key study directly compared the in vivo effects of cabergoline and bromocriptine on prolactin secretion and tumor size in an estrogen-induced pituitary tumor model in Fischer 344 rats.
In this model, a single 0.6 mg/kg oral dose of cabergoline significantly suppressed serum prolactin levels for up to six days. In contrast, a single dose of bromocriptine at the same concentration only inhibited prolactin levels for six hours[1]. Chronic administration of cabergoline (0.6 mg/kg every third day) resulted in a more significant reduction in both serum prolactin levels and pituitary gland weight over a 15 to 60-day period compared to bromocriptine[1].
| Parameter | Bromocriptine (0.6 mg/kg) | Cabergoline (0.6 mg/kg) | Finding |
| Duration of Prolactin Suppression (Single Dose) | 6 hours | 6 days | Cabergoline demonstrated a significantly longer duration of action.[1] |
| Chronic Administration Effect (15-60 days) | Less effective in reducing prolactin and pituitary weight | More effective in reducing prolactin and pituitary weight | Cabergoline showed superior efficacy in long-term treatment in this model.[1] |
Clinical Efficacy in Human Hyperprolactinemia
The findings from preclinical models are largely mirrored in human clinical trials, where cabergoline has consistently demonstrated superior efficacy and tolerability compared to bromocriptine.
A meta-analysis of randomized controlled trials revealed that cabergoline was significantly more effective than bromocriptine in normalizing prolactin levels[2]. In one study, normalization of prolactin was achieved in 82% of patients treated with cabergoline, compared to 59% of those treated with bromocriptine[3]. Another retrospective study reported prolactin normalization rates of 87.4% for cabergoline versus 41.4% for bromocriptine[4].
Significant tumor volume shrinkage is a critical outcome of treatment. In a retrospective analysis, the mean tumor volume reduction was significantly higher in patients treated with cabergoline (79.8%) compared to those treated with bromocriptine (54.1%)[4].
| Outcome | Bromocriptine | Cabergoline | Key Finding |
| Prolactin Normalization Rate | 41.4% - 59% | 82% - 87.4% | Cabergoline is significantly more effective at normalizing prolactin levels.[3][4] |
| Mean Prolactin Reduction | -87.5% | -93% | Cabergoline leads to a greater percentage reduction in prolactin.[3] |
| Tumor Volume Shrinkage | 54.1% | 79.8% | Cabergoline is more effective in reducing the size of prolactinomas.[4] |
| Symptom Resolution (Amenorrhea) | 16% persistence | 7% persistence | Cabergoline is more effective in resolving symptoms of hyperprolactinemia. |
| Ovulatory Cycles/Pregnancy | 52% | 72% | Cabergoline leads to a higher rate of restored fertility. |
Receptor Binding Affinity and Selectivity
Both bromocriptine and cabergoline exert their effects by acting as agonists at dopamine D2 receptors on pituitary lactotrophs. However, their binding affinities and selectivity differ, which may contribute to their varied efficacy and side effect profiles. In vitro studies using rat striatum have shown that cabergoline has a higher affinity and selectivity for the D2 receptor compared to bromocriptine[5].
| Compound | D2 Receptor Affinity (Ki) | D1 Receptor Affinity (Ki) | Selectivity for D2 over D1 |
| Bromocriptine | Higher Ki (Lower Affinity) | Lower Ki (Higher Affinity) | Lower |
| Cabergoline | Lower Ki (Higher Affinity) | Higher Ki (Lower Affinity) | Higher |
Note: A lower Ki value indicates a higher binding affinity.
Tolerability and Side Effect Profile
Cabergoline is generally better tolerated than bromocriptine. A meta-analysis found that the number of adverse events was significantly higher for bromocriptine compared to cabergoline[2]. Nausea and vomiting were the most frequently reported side effects that were significantly lower with cabergoline treatment[2]. In one study, adverse events were noted in 53% of patients taking bromocriptine, compared to only 12% of those on cabergoline[3].
| Side Effect Profile | Bromocriptine | Cabergoline | Key Finding |
| Overall Adverse Events | Higher incidence (e.g., 53%) | Lower incidence (e.g., 12%) | Cabergoline is better tolerated.[3] |
| Nausea and Vomiting | More frequent | Less frequent | Cabergoline has a more favorable gastrointestinal side effect profile.[2] |
Mechanism of Action: Dopamine D2 Receptor Signaling Pathway
Bromocriptine and cabergoline are agonists of the dopamine D2 receptor, a G-protein coupled receptor. Activation of the D2 receptor by these drugs leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This cascade of events ultimately results in the inhibition of prolactin synthesis and secretion from the lactotroph cells of the anterior pituitary.
Caption: Dopamine D2 receptor signaling pathway activated by bromocriptine and cabergoline.
Experimental Protocols
Induction of Hyperprolactinemia in a Rat Model
1. Estrogen-Induced Pituitary Tumor Model:
-
Animals: Female Fischer 344 rats (4 weeks old).
-
Induction: Administer estrogen via subcutaneous injection weekly for 10 weeks to induce pituitary tumors and subsequent hyperprolactinemia[1].
-
Drug Administration: Following the induction period, administer bromocriptine or cabergoline orally at the desired dosage and frequency[1].
-
Sample Collection and Analysis: Collect blood samples at various time points to measure serum prolactin levels using an appropriate immunoassay. At the end of the study, euthanize the animals and collect the pituitary glands to measure their weight as an indicator of tumor size[1].
2. Neuroleptic-Induced Hyperprolactinemia Model:
-
Animals: Adult male or female Wistar rats.
-
Induction: Administer a dopamine antagonist such as haloperidol (B65202) (e.g., 1-5 mg/kg/day, intraperitoneally) for a specified period (e.g., 16 days) to block dopamine's inhibitory effect on prolactin secretion.
-
Drug Administration: Co-administer or subsequently administer bromocriptine or cabergoline at the desired doses.
-
Sample Collection and Analysis: Collect blood samples to measure serum prolactin levels. Brain tissue can also be collected to measure dopamine and its metabolites.
Experimental Workflow for Comparing Bromocriptine and Cabergoline
The following diagram illustrates a typical experimental workflow for a preclinical comparison of bromocriptine and cabergoline in a hyperprolactinemia model.
Caption: A typical experimental workflow for comparing dopamine agonists in a hyperprolactinemia model.
Conclusion
Both preclinical and clinical data consistently demonstrate that while both bromocriptine and cabergoline are effective in treating hyperprolactinemia, cabergoline offers significant advantages in terms of efficacy, duration of action, and tolerability. In hyperprolactinemia models, cabergoline shows a more potent and sustained reduction in prolactin levels and greater efficacy in reducing pituitary tumor size[1]. These findings are strongly supported by clinical evidence indicating higher rates of prolactin normalization and tumor shrinkage, along with a more favorable side effect profile for cabergoline[2][3][4]. For researchers and drug development professionals, these comparative data underscore the superior profile of cabergoline and provide a strong rationale for its preference in both clinical practice and future research endeavors.
References
- 1. In vivo effect of cabergoline, a dopamine agonist, on estrogen-induced rat pituitary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cabergoline versus bromocriptine in the treatment of hyperprolactinemia: a systematic review of randomized controlled trials and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comparison of the effects of cabergoline and bromocriptine on prolactin levels in hyperprolactinemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retrospective comparison of cabergoline and bromocriptine effects in hyperprolactinemia: a single center experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine receptor affinities in vitro and stereotypic activities in vivo of cabergoline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bromocriptine and Other Dopamine Agonists in Preclinical Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bromocriptine (B1667881) with other dopamine (B1211576) agonists—ropinirole (B1195838), pramipexole (B1678040), and apomorphine (B128758)—in established animal models of Parkinson's disease. The following sections detail the comparative efficacy and side-effect profiles, supported by experimental data, alongside the methodologies of key experiments and relevant signaling pathways.
Introduction to Dopamine Agonists in Parkinson's Disease
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor deficits. Dopamine agonists are a class of drugs that directly stimulate dopamine receptors, compensating for the reduced endogenous dopamine. Bromocriptine, an ergot-derived dopamine agonist, primarily acts on D2 receptors. This guide evaluates its performance relative to other commonly used agonists in preclinical settings, which are crucial for understanding their therapeutic potential and mechanisms of action.
Comparative Efficacy in Animal Models
The efficacy of dopamine agonists is commonly assessed in neurotoxin-induced animal models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) primate and mouse models. Key behavioral tests include the assessment of rotational behavior, locomotor activity, and motor coordination.
Bromocriptine vs. Ropinirole
Ropinirole is a non-ergot dopamine agonist with high affinity for D2 and D3 receptors.
Quantitative Data Summary: Bromocriptine vs. Ropinirole in MPTP-Treated Marmosets
| Parameter | Bromocriptine | Ropinirole | L-Dopa (Reference) | Vehicle |
| Improvement in Locomotor Activity | Similar to Ropinirole | Similar to Bromocriptine | Not specified | No improvement |
| Dyskinesia Severity (de novo treatment) | Mild | Mild | Moderate to Severe | None |
| Potency in Improving Motor Deficits | Less potent | >5 times more potent than Bromocriptine | Not specified | Not applicable |
| Onset of Anti-Parkinsonian Activity | Slower onset | More rapid onset than Bromocriptine | Not specified | Not applicable |
Data from a study in MPTP-treated common marmosets. Doses were titrated to achieve similar increases in locomotion and improvement in motor disability. Dyskinesia was significantly less severe for bromocriptine and ropinirole compared to L-dopa (p < 0.05)[1][2].
In MPTP-treated marmosets, both bromocriptine and ropinirole demonstrated a lower propensity to induce dyskinesia compared to L-dopa when administered as a de novo therapy[1]. While both drugs improved motor performance, ropinirole showed a more rapid onset of action and was found to be more potent than bromocriptine in ameliorating motor deficits[2].
Bromocriptine vs. Pramipexole
Pramipexole is a non-ergot dopamine agonist with a high affinity for the D2, D3, and D4 receptors[3].
Quantitative Data Summary: Bromocriptine vs. Pramipexole in Neuroprotection Assay
| Parameter | Bromocriptine | Pramipexole | 3-AP Control |
| Prevention of 3-AP-induced loss of motor coordination | Significant prevention | Significant prevention | Significant loss |
| Prevention of 3-AP-induced loss of inferior olivary neurons | Partial but significant prevention (p < 0.01) | Partial but significant prevention (p < 0.01) | Significant loss (p < 0.01) |
Data from a study in 3-acetylpyridine (B27631) (3-AP)-treated Wistar rats, a model of neurodegeneration. Both agonists showed neuroprotective effects[4].
In a neurotoxin-induced model in rats, both bromocriptine and pramipexole demonstrated neuroprotective effects and prevented the loss of motor coordination[4]. A study in MPTP-treated mice indicated that both pramipexole and talipexole (B1662805) were more effective than bromocriptine in suppressing the reduction of striatal dopamine[3]. Clinical studies in patients with advanced Parkinson's disease have suggested that pramipexole may offer a greater improvement in motor symptoms as measured by the Unified Parkinson's Disease Rating Scale (UPDRS) compared to bromocriptine[5][6][7].
Bromocriptine vs. Apomorphine
Apomorphine is a potent, non-ergot dopamine agonist that stimulates both D1 and D2 receptors.
Quantitative Data Summary: Bromocriptine vs. Apomorphine in 6-OHDA-Lesioned Rats
| Parameter | Bromocriptine | Apomorphine |
| Minimal Dose to Induce Contralateral Rotations | 0.5 mg/kg | Not specified (used as a positive control) |
| Potency in Antagonizing Reserpine-Induced Catalepsy | ED50 of 1.8 mg/kg | More potent than Bromocriptine |
| Stereotyped Behavior | Less intense than Apomorphine | More intense than Bromocriptine |
Data from studies in 6-OHDA-lesioned rats and reserpine-treated mice[8].
In 6-OHDA-lesioned rats, bromocriptine, similar to apomorphine, induces contralateral rotations, a key indicator of dopamine receptor stimulation[8]. However, apomorphine is generally considered more potent. Studies have also shown that bromocriptine can enhance the behavioral effects of apomorphine, suggesting a potential synergistic interaction[9].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This model is widely used to mimic the dopamine depletion seen in Parkinson's disease.
-
Animal Model: Adult male Sprague-Dawley or Wistar rats.
-
Procedure:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A burr hole is drilled in the skull over the target brain region.
-
A solution of 6-OHDA is unilaterally injected into the medial forebrain bundle or the striatum. The contralateral side serves as a control.
-
Post-surgery, animals are monitored for recovery.
-
-
Behavioral Assessment:
-
Rotational Behavior: Two to three weeks post-lesion, animals are challenged with a dopamine agonist (e.g., apomorphine or amphetamine). The number of contralateral (away from the lesion) or ipsilateral (towards the lesion) rotations is recorded over a set period. This is a measure of the extent of dopamine depletion and the response to dopaminergic stimulation[5][10][11][12][13][14][15][16].
-
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Mouse and Primate Models
MPTP is a neurotoxin that selectively destroys dopaminergic neurons.
-
Animal Model: Commonly used in mice (C57BL/6 strain) and non-human primates (e.g., marmosets).
-
Procedure:
-
MPTP is administered systemically (intraperitoneally or subcutaneously) over a period of days to weeks, depending on the desired severity of the lesion.
-
The toxin crosses the blood-brain barrier and is metabolized to its active form, MPP+, which is taken up by dopaminergic neurons, leading to their death.
-
-
Behavioral Assessment:
-
Motor Activity: Spontaneous and drug-induced locomotor activity is measured in an open field arena.
-
Motor Coordination: Assessed using tests such as the rotarod, pole test, and gait analysis.
-
Clinical Rating Scales: In primates, a battery of tests analogous to the human UPDRS is used to score motor deficits[17][18][19][20][21].
-
Signaling Pathways of Dopamine Agonists
The therapeutic effects of dopamine agonists are mediated through their interaction with dopamine receptors, which are G-protein coupled receptors. There are two main families of dopamine receptors: D1-like (D1 and D5) and D2-like (D2, D3, and D4).
-
D1-like Receptor Signaling: Activation of D1-like receptors stimulates adenylyl cyclase via a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA)[4][22][23][24].
-
D2-like Receptor Signaling: Bromocriptine, ropinirole, and pramipexole primarily act on D2-like receptors. Activation of these receptors inhibits adenylyl cyclase through a Gi protein, resulting in a decrease in intracellular cAMP[1][22][25][26].
Experimental Workflow
The general workflow for evaluating dopamine agonists in preclinical models of Parkinson's disease is as follows:
Conclusion
This comparative guide indicates that while bromocriptine is an effective dopamine agonist in preclinical models of Parkinson's disease, other non-ergot agonists such as ropinirole and pramipexole may offer advantages in terms of potency, onset of action, and potentially greater motor improvement. Apomorphine stands out for its high potency. The choice of a specific dopamine agonist in a research or therapeutic context will depend on the desired pharmacological profile, including the balance between efficacy in alleviating motor symptoms and the potential for side effects like dyskinesia. The preclinical models and experimental protocols outlined here provide a robust framework for the continued evaluation and development of novel dopaminergic therapies for Parkinson's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effects of talipexole and pramipexole on MPTP-induced dopamine reduction in the striatum of C57BL/6N mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Double-blind comparison of pramipexole and bromocriptine treatment with placebo in advanced Parkinson's disease. International Pramipexole-Bromocriptine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Double-blind comparison of pramipexole and bromocriptine treatment with placebo in advanced Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 8. Stimulant properties of bromocriptine on central dopamine receptors in comparison to apomorphine, (+)-amphetamine and L-DOPA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromocriptine enhances the behavioural effects of apomorphine and dopamine after systemic or intracerebral injection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 12. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 13. PD rat models and rotation test [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. mdbneuro.com [mdbneuro.com]
- 16. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease [mdpi.com]
- 17. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mouse MPTP in vivo model of PD [bio-protocol.org]
- 20. scispace.com [scispace.com]
- 21. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 24. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Head-to-Head Comparison of Bromocriptine and Newer D2 Agonists: A Guide for Researchers
For researchers and professionals in drug development, the landscape of dopamine (B1211576) D2 receptor agonists is continually evolving. While the archetypal agonist, bromocriptine (B1667881), has been a cornerstone in treating conditions like hyperprolactinemia and Parkinson's disease, a newer generation of D2 agonists now offers alternative therapeutic profiles. This guide provides a detailed, data-driven comparison of bromocriptine with newer agents, including cabergoline, pramipexole, ropinirole, and rotigotine (B252), focusing on their performance, underlying mechanisms, and the experimental data that defines them.
Executive Summary
Data Presentation: Quantitative Comparison of D2 Agonists
The following tables summarize key quantitative data for bromocriptine and newer D2 agonists, providing a basis for objective comparison.
Table 1: Receptor Binding Affinity (Ki, nM) of Dopamine D2 Agonists
| Agonist | D2 Receptor | D1 Receptor | D3 Receptor |
| Bromocriptine | ~2.0 | ~120 | ~10.8 |
| Cabergoline | ~0.6 | ~1350 | ~1.5 |
| Pramipexole | ~2.2 | >10,000 | ~0.5 |
| Ropinirole | ~29 | >10,000 | ~19 |
| Rotigotine | ~0.71 | ~83 | ~0.68 |
Note: Ki values are approximate and can vary depending on the experimental conditions and tissue source.
Table 2: Clinical Efficacy in Hyperprolactinemia
| Agonist | Normalization of Prolactin Levels | Tumor Volume Reduction |
| Bromocriptine | 59% - 79%[1] | Significant |
| Cabergoline | 83% - 87.4%[1] | Significant |
Table 3: Adverse Effect Profile
| Adverse Effect | Bromocriptine | Cabergoline | Pramipexole | Ropinirole |
| Nausea | High | Moderate | Moderate | High |
| Vomiting | High | Low | Moderate | High |
| Dizziness | High | Moderate | High | High |
| Somnolence | Moderate | Low | High | High |
| Hallucinations | Moderate | Low | High | Moderate |
| Impulse Control Disorders | Low | Low | High | High |
Signaling Pathways and Experimental Workflows
The therapeutic and adverse effects of D2 agonists are dictated by their interaction with the D2 receptor and the subsequent intracellular signaling cascades.
Dopamine D2 Receptor Signaling Pathway
Activation of the D2 receptor, a G-protein coupled receptor (GPCR), primarily initiates an inhibitory signaling cascade through its coupling with Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] This reduction in cAMP modulates the activity of protein kinase A (PKA) and downstream effectors, ultimately influencing gene transcription and cellular function.
Caption: Dopamine D2 Receptor Signaling Pathway.
Experimental Workflow for Receptor Binding Assay
Determining the binding affinity (Ki) of a D2 agonist is a fundamental in vitro experiment. A common method is the competitive radioligand binding assay.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Experimental Protocols
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
Materials:
-
Cell membranes expressing the human dopamine D2 receptor.
-
Radiolabeled D2 receptor antagonist (e.g., [3H]spiperone).
-
Unlabeled test D2 agonist.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled test D2 agonist.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of the test agonist. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled antagonist).
-
Filtration: After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test agonist concentration. Determine the IC50 value (the concentration of the agonist that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
cAMP Accumulation Assay
Objective: To measure the functional activity of a D2 agonist by quantifying its ability to inhibit adenylyl cyclase and reduce intracellular cAMP levels.
Materials:
-
CHO-K1 cells stably expressing the human dopamine D2 receptor.[5]
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test D2 agonist.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Culture: Culture the D2 receptor-expressing cells in appropriate media.
-
Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulate them with a fixed concentration of forskolin in the presence of varying concentrations of the test D2 agonist.
-
Lysis: Lyse the cells to release the intracellular cAMP.
-
Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test agonist concentration to generate a dose-response curve and determine the EC50 value (the concentration of the agonist that produces 50% of the maximal inhibitory effect).
In Vivo Microdialysis
Objective: To measure the effect of a D2 agonist on the extracellular levels of dopamine in a specific brain region (e.g., the striatum) of a freely moving animal.
Materials:
-
Laboratory animals (e.g., rats, mice).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.
Procedure:
-
Surgery: Under anesthesia, surgically implant a guide cannula into the target brain region of the animal using a stereotaxic apparatus.
-
Recovery: Allow the animal to recover from surgery.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals into a fraction collector.
-
Drug Administration: Administer the test D2 agonist systemically or locally through the microdialysis probe.
-
Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Data Analysis: Plot the dopamine concentration over time to determine the effect of the D2 agonist on dopamine release.[6][7]
Conclusion
The development of newer D2 agonists has significantly advanced the therapeutic options for conditions responsive to dopamine modulation. While bromocriptine remains a relevant therapeutic agent, newer drugs like cabergoline, pramipexole, ropinirole, and rotigotine offer distinct advantages in terms of efficacy, tolerability, and patient convenience. For researchers and drug development professionals, a thorough understanding of the comparative data and the experimental methodologies used to generate it is crucial for making informed decisions in both preclinical and clinical settings. The data and protocols presented in this guide provide a foundational resource for the continued exploration and development of novel D2 receptor-targeted therapies.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. benchchem.com [benchchem.com]
- 3. innoprot.com [innoprot.com]
- 4. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to HPLC Methods for Bromocriptine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of bromocriptine (B1667881). The information presented is collated from published, validated methods to assist researchers in selecting the most appropriate analytical technique for their specific needs, be it for routine quality control, pharmacokinetic studies, or stability testing.
Comparative Analysis of Validated HPLC Methods
The following table summarizes the key parameters of several reported HPLC methods for bromocriptine analysis, offering a clear comparison of their chromatographic conditions and performance characteristics.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm i.d.)[1][2] | Syncronis C18 (250×4.6 mm i.d., 5 μm)[3] | C18 column (8 mm i.d. x 10 cm, 10 µm packing)[4] | Zorbax 300SB-C18 (4.6 × 250 mm, 5 μm)[5] |
| Mobile Phase | Methanol (B129727) and 20 mM sodium acetate (B1210297), pH 5 (70:30, v/v)[1][2] | Methanol:Potassium dihydrogen orthophosphate pH 4.0 (85:15 v/v)[3] | 0.05 M ammonium (B1175870) acetate and acetonitrile (B52724) (40% v/v), pH 5.6[4][6] | 0.1% (v/v) trifluoroacetic acid in deionized water, methanol and acetonitrile (45/27.5/27.5, v/v/v)[5] |
| Flow Rate | 1.5 mL/min[1][2] | 1.0 mL/min[3] | 0.8 mL/min[4] | 1.0 mL/min[5] |
| Detection (UV) | 300 nm[1][2] | 252 nm[3] | 240 nm[4][6] | 240 nm[5] |
| Linearity Range | 100-300 µg/mL[2] | 0.2-1.0 µg/mL[3] | 0.5 - 10 mcg/mL[4][6] | 0.212–10.6 µg/mL[5] |
| Retention Time | Not Specified | 4.92 min[3] | Not Specified | Not Specified |
| LOD | Not Specified | 0.031 µg/mL[3] | Not Specified | 150 ng/mL (LLOQ)[5] |
| LOQ | Not Specified | Not Specified | Not Specified | 150 ng/mL[5] |
| Accuracy (% Recovery) | 99.61% (mean recovery)[1] | 99.12%[3] | 100.65%[4][6] | 90.7 ± 4.09% (extraction recovery)[5] |
| Precision (%RSD) | 0.71%[1] | < 0.2572% (Intra-day)[3] | < 0.1% (CV of slopes)[4][6] | 0.480 to 10.1% (Inter-day)[5] |
Experimental Protocols
Below are the detailed methodologies for the compared HPLC methods. These protocols are based on the information provided in the cited literature.
Method 1: Stability-Indicating RP-HPLC Method
-
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of bromocriptine mesylate in bulk drug and tablet formulations.[1][2]
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a photodiode array (PDA) detector.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Standard Stock Solution: A standard stock solution of this compound (5 mg/mL) was prepared in HPLC grade methanol.[2]
-
Working Standard Solutions: Aliquots of the stock solution were diluted with 70% (v/v) aqueous methanol to yield concentrations ranging from 100 to 300 µg/mL.[2]
-
Tablet Sample Preparation: Twenty tablets were weighed and finely powdered. A quantity of powder equivalent to 5 mg of bromocriptine was accurately weighed and transferred to a 10 mL volumetric flask, dissolved in methanol, and sonicated. The solution was then filtered.
-
Method 2: Simultaneous Estimation with Metformin HCl
-
Objective: To develop and validate an HPLC method for the simultaneous estimation of this compound and Metformin HCl.[3]
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Sample Preparation:
Method 3: Analysis in Tablet Formulations
-
Objective: To develop a rapid, specific, and reliable HPLC assay for this compound in tablets.[6]
-
Instrumentation: A Waters HPLC system consisting of a Model 45 pump, a WISP model 710 B autosampler, and a model 481 UV detector.[4]
-
Chromatographic Conditions:
-
Column: A µBondapak C18 column (8 mm i.d. x 10 cm) with 10 µm packing.[4]
-
Mobile Phase: A mixture of 0.05 M ammonium acetate and acetonitrile (40% v/v), with the pH adjusted to 5.6 with glacial acetic acid.[4][6] The mobile phase was degassed by bubbling helium gas for 5 minutes.[4]
-
Flow Rate: 0.8 mL/min.[4]
-
-
Sample Preparation:
Method 4: Simultaneous Determination in Rat Plasma
-
Objective: To develop and validate a simple and rapid RP-HPLC-DAD method for the simultaneous determination of bromocriptine, haloperidol (B65202), and its diazepane analog in rat plasma.[5]
-
Instrumentation: An HPLC system with a Diode-Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: Zorbax 300SB-C18 StableBond analytical column (4.6 × 250 mm, 5 μm).[5]
-
Mobile Phase: A mixture of 0.1% (v/v) trifluoroacetic acid in deionized water, methanol, and acetonitrile in a ratio of 45:27.5:27.5 (v/v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: Diode-array detection at 240 nm for bromocriptine.[5]
-
Injection Volume: 20 µL.[5]
-
-
Sample Preparation:
-
Plasma Sample Preparation: Samples were prepared by acetonitrile plasma protein precipitation, followed by a double-step liquid-liquid extraction with hexane:chloroform (70:30).[5]
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the cross-validation of HPLC methods, a critical process for ensuring the reliability and interchangeability of analytical procedures.
Caption: A flowchart illustrating the key stages of an HPLC method cross-validation process.
References
- 1. researchgate.net [researchgate.net]
- 2. mis.pharm.su.ac.th [mis.pharm.su.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Simultaneous RP-HPLC-DAD quantification of bromocriptine, haloperidol and its diazepane structural analog in rat plasma with droperidol as internal standard for application to drug-interaction pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Bromocriptine's Efficacy Explored in New Disease Models: A Comparative Guide
For Immediate Release
This guide provides an objective comparison of bromocriptine's performance in emerging preclinical disease models, offering valuable insights for researchers, scientists, and drug development professionals. By examining its efficacy against alternative treatments and detailing the experimental protocols, this document serves as a critical resource for advancing therapeutic strategies in neurodegenerative and metabolic diseases.
Section 1: Bromocriptine (B1667881) in a Novel Alzheimer's Disease Model
Recent research has investigated the therapeutic potential of bromocriptine in a mouse model of Alzheimer's disease induced by amyloid-beta 1-42 (Aβ1-42). This model recapitulates key aspects of Alzheimer's pathology, including neuroinflammation and memory deficits. In these studies, bromocriptine has been compared to a standard of care, donepezil (B133215), an acetylcholinesterase inhibitor.
Comparative Efficacy
The following tables summarize the quantitative data from studies evaluating bromocriptine and donepezil in the Aβ1-42-induced Alzheimer's disease mouse model.
Table 1: Effect on Cognitive Function in the Morris Water Maze Test
| Treatment Group | Escape Latency (seconds, Day 5) | Time in Target Quadrant (seconds) | Reference |
| Vehicle (Aβ1-42 Control) | ~50-60 | ~15-20 | [1][2] |
| Bromocriptine (10 mg/kg) | Significantly Reduced vs. Vehicle | Significantly Increased vs. Vehicle | [3] |
| Donepezil (0.65 mg/kg) | ~20-30 | ~25-30 | [4] |
Note: Data are compiled from separate studies and represent approximate values for comparative purposes. Direct head-to-head trials may yield different results.
Table 2: Effect on Neuroinflammation
| Treatment Group | Hippocampal TNF-α Levels (pg/mg protein) | Hippocampal IL-1β Levels (pg/mg protein) | Reference |
| Vehicle (Aβ1-42 Control) | Elevated | Elevated | [3][5] |
| Bromocriptine (10 mg/kg) | Significantly Reduced vs. Vehicle | Significantly Reduced vs. Vehicle | [3] |
| Donepezil (1.0 mg/kg) | Reduced vs. Vehicle | Reduced vs. Vehicle | [6] |
Note: Data are compiled from separate studies. The precise levels can vary based on the specific experimental conditions.
Signaling Pathway and Experimental Workflow
Bromocriptine is believed to exert its neuroprotective effects in this model through the Dopamine D2 receptor (DRD2) signaling pathway. Activation of DRD2 by bromocriptine promotes the recruitment of β-arrestin 2, which in turn facilitates the formation of a complex with protein phosphatase 2A (PP2A) and c-Jun N-terminal kinase (JNK). This cascade ultimately represses the transcription of proinflammatory cytokines.[3]
Experimental Protocols
-
Aβ1-42-Induced Alzheimer's Disease Model: An Alzheimer's disease-like pathology is induced in mice through a single intracerebroventricular (i.c.v.) injection of aggregated Aβ1-42 (410 pmol/5 μl).[3] This procedure leads to cognitive deficits and neuroinflammation within a week.
-
Drug Administration: Seven days post-injection, bromocriptine (at doses of 2.5, 5, and 10 mg/kg) or a vehicle solution is administered daily via intragastric gavage for 30 consecutive days.[3]
-
Morris Water Maze: This test assesses spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of opaque water. The time taken to find the platform (escape latency) and the time spent in the quadrant where the platform was previously located during a probe trial are measured.[1][2]
-
Y-Maze: This test evaluates short-term spatial working memory by assessing the spontaneous alternation behavior of mice in a Y-shaped maze.[7]
-
ELISA for Cytokines: Following behavioral testing, brain tissue (specifically the hippocampus and cortex) is collected. The levels of pro-inflammatory cytokines such as TNF-α and IL-1β are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[1][8]
Section 2: Bromocriptine in a Metabolic Syndrome Model
Bromocriptine has also been evaluated for its potential to mitigate cardiovascular complications in a fructose-fed rat model of metabolic syndrome. This model exhibits key features of the human condition, including hyperglycemia, hyperlipidemia, insulin (B600854) resistance, and hypertension.
Comparative Efficacy
The following tables summarize the quantitative data from studies investigating the effects of bromocriptine and other therapeutic agents in the fructose-fed rat model.
Table 3: Effects on Metabolic Parameters
| Treatment Group | Serum Glucose (mg/dL) | Serum Triglycerides (mg/dL) | Serum Insulin (µU/mL) | Reference |
| Control | ~100-110 | ~70-80 | ~20-25 | [9][10] |
| Fructose-Fed (Vehicle) | ~140-160 | ~150-180 | ~40-50 | [9][10] |
| Bromocriptine (10 mg/kg) | ~110-120 | ~80-100 | ~25-30 | [9] |
| Metformin (B114582) (50 mg/kg) | Significantly Reduced vs. Fructose-Fed | Significantly Reduced vs. Fructose-Fed | Significantly Reduced vs. Fructose-Fed | [10] |
| Pioglitazone (B448) (10 mg/kg) | Significantly Reduced vs. Fructose-Fed | Significantly Reduced vs. Fructose-Fed | Significantly Reduced vs. Fructose-Fed | [11] |
Note: Data are compiled from separate studies and represent approximate values for comparative purposes. The duration of fructose (B13574) feeding and drug treatment can influence the results.
Table 4: Effects on Cardiovascular Parameters
| Treatment Group | Systolic Blood Pressure (mmHg) | Acetylcholine-Induced Vasorelaxation (%) | Reference |
| Control | ~110-120 | ~80-90 | [9][12] |
| Fructose-Fed (Vehicle) | ~140-150 | ~40-50 | [9][12] |
| Bromocriptine (10 mg/kg) | ~120-130 | ~70-80 | [9] |
| Rosiglitazone (5 mg/kg) | Significantly Reduced vs. Fructose-Fed | Not Reported | [9][13] |
Note: Data are compiled from separate studies.
Experimental Workflow and Key Assays
Experimental Protocols
-
Fructose-Fed Rat Model of Metabolic Syndrome: Male Wistar or Sprague-Dawley rats are provided with a 60-66% fructose solution as their sole source of drinking water for a period of 6 to 12 weeks to induce metabolic syndrome.[6][9]
-
Drug Administration: Following the induction period, rats are treated with bromocriptine (e.g., 10 mg/kg, i.p.), metformin (e.g., 50 mg/kg, p.o.), or a thiazolidinedione like pioglitazone (e.g., 10 mg/kg, p.o.) for several weeks.[9][10][11]
-
Biochemical Analysis: Blood samples are collected to measure serum levels of glucose, triglycerides, cholesterol, and insulin using standard enzymatic and immunoassay kits.
-
Blood Pressure Measurement: Systolic blood pressure is monitored weekly using a non-invasive tail-cuff method and can be confirmed with invasive methods (e.g., carotid artery cannulation) at the end of the study.[9]
-
Acetylcholine-Induced Vasorelaxation: Thoracic aortic rings are isolated and mounted in an organ bath. After pre-contraction with an agent like phenylephrine, the relaxation response to cumulative concentrations of acetylcholine (B1216132) is measured to assess endothelium-dependent vasodilation.[9]
Conclusion
The presented data from these novel disease models suggest that bromocriptine holds therapeutic promise beyond its traditional indications. In a mouse model of Alzheimer's disease, bromocriptine demonstrated the potential to mitigate neuroinflammation and improve cognitive function. In a rat model of metabolic syndrome, it showed beneficial effects on both metabolic and cardiovascular parameters.
This guide highlights the importance of continued preclinical investigation to elucidate the full therapeutic potential of bromocriptine. The detailed methodologies and comparative data provided herein are intended to support the design of future studies and accelerate the translation of these promising findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Search strategy analysis of Tg4-42 Alzheimer Mice in the Morris Water Maze reveals early spatial navigation deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D2 receptor agonist Bromocriptine ameliorates Aβ1-42-induced memory deficits and neuroinflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Synergistic effect of bromocriptine combining tumor necrosis factor-alpha on reversing multidrug resistance in a nude mouse model of liver neoplasm] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciedu.ca [sciedu.ca]
- 7. Subchronic Oral Bromocriptine Methanesulfonate Enhances Open Field Novelty-Induced Behavior and Spatial Memory in Male Swiss Albino Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bromocriptine methylate suppresses glial inflammation and moderates disease progression in a mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Rosiglitazone on Metabolic Parameters and Adiponectin Levels in Fructose-Fed Rats (2009) | Emilija Atanasovska | 4 Citations [scispace.com]
- 10. Metformin improves lipid metabolism and attenuates lipid peroxidation in high fructose-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijpsr.com [ijpsr.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
Comparative Analysis of Bromocriptine's Effects on Different Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of bromocriptine's performance across various cell lines, supported by experimental data. Bromocriptine (B1667881), an ergot alkaloid and dopamine (B1211576) D2 receptor agonist, is traditionally used for conditions like Parkinson's disease and hyperprolactinemia.[1][2][3] However, emerging research highlights its potential in cancer therapy, demonstrating cytotoxic and chemosensitizing effects in a range of cancer cell lines.[1][2][4] This guide summarizes key findings, presents detailed experimental protocols, and visualizes the underlying molecular pathways.
Quantitative Analysis of Bromocriptine's Cytotoxic Effects
The following table summarizes the half-maximal inhibitory concentration (IC50) of bromocriptine in various cell lines, providing a quantitative measure of its cytotoxic potency.
| Cell Line | Cell Type | IC50 (µM) | Duration of Treatment (hours) | Reference |
| GH3 | Rat Pituitary Adenoma | 55.61 ± 4.19 | 48 | [5] |
| ~110 | 24 | [6] | ||
| MMQ | Rat Pituitary Adenoma | 90.34 ± 7.93 | 48 | [5] |
| ~60 | 24 | [6] | ||
| CCRF-CEM | Human T-cell Leukemia (drug-sensitive) | 10.13 | 72 | [2] |
| CEM/ADR5000 | Human T-cell Leukemia (multidrug-resistant) | 11.78 | 72 | [2] |
| HEK293 | Human Embryonic Kidney | 5.24 | 72 | [2] |
| C4-2B-TaxR | Human Prostate Cancer (chemoresistant) | Potent Inhibition (IC50 < 60 µM) | Not Specified | [7] |
| ARCaPE-shCtrl | Human Prostate Cancer (chemoresponsive) | > 60 | Not Specified | [7] |
| C4-2B | Human Prostate Cancer (chemoresponsive) | > 60 | Not Specified | [7] |
| AtT-20 | Mouse Pituitary Adenoma | Dose-dependent inhibition | 48-72 | [8] |
Signaling Pathways Modulated by Bromocriptine
Bromocriptine's effects are mediated through various signaling pathways, often in a cell-type-specific manner. As a dopamine D2 receptor (DRD2) agonist, its primary mechanism involves the inhibition of prolactin secretion.[3][9] However, in cancer cells, it can induce apoptosis and autophagy, and overcome chemoresistance through both DRD2-dependent and independent mechanisms.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Repurposing of Bromocriptine for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. anticancer360.com [anticancer360.com]
- 5. Bromocriptine and cabergoline induce cell death in prolactinoma cells via the ERK/EGR1 and AKT/mTOR pathway respectively - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromocriptine Induces Autophagy-Dependent Cell Death in Pituitary Adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bromocriptine monotherapy overcomes prostate cancer chemoresistance in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bromocriptine-induced apoptosis in pituitary adenoma cells: relationship to p53 and bcl-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
Long-Term Efficacy of Bromocriptine Versus Placebo in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term efficacy of bromocriptine (B1667881) versus placebo in established animal models of hyperprolactinemia and Parkinson's disease. The information presented is supported by experimental data, detailed methodologies, and visualizations of the underlying biological pathways and experimental processes.
Mechanism of Action: Dopamine (B1211576) D2 Receptor Agonism
Bromocriptine exerts its therapeutic effects primarily by acting as a potent agonist at dopamine D2 receptors. In the tuberoinfundibular pathway, this activation inhibits the synthesis and secretion of prolactin from the anterior pituitary gland. In the nigrostriatal pathway, it stimulates dopamine receptors to compensate for the dopamine depletion characteristic of Parkinson's disease. The binding of bromocriptine to the D2 receptor, a Gi/o-coupled receptor, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream effector systems, ultimately resulting in its physiological effects.
Efficacy in Hyperprolactinemia Animal Models
Long-term studies in rat models of estrogen-induced hyperprolactinemia and prolactinomas consistently demonstrate the efficacy of bromocriptine in reducing both serum prolactin levels and pituitary gland size compared to vehicle-treated controls.
Quantitative Data Summary
The following tables summarize the key findings from a representative long-term study.
Table 1: Effect of Bromocriptine on Serum Prolactin Levels (ng/mL) in Estradiol-Treated Rats
| Treatment Group | Duration of Estrogen Treatment | Serum Prolactin (Mean ± SEM) |
| Estradiol (B170435) + Vehicle | 10 weeks | 730.2 ± 105.4 |
| Estradiol + Bromocriptine (0.6 mg/day) | 10 weeks | 15.5 ± 4.5* |
*P<0.05 versus Estradiol + Vehicle group. Data adapted from Spritzer et al.[1][2]
Table 2: Effect of Bromocriptine on Pituitary Weight (mg) in Estradiol-Treated Rats
| Treatment Group | Duration of Estrogen Treatment | Pituitary Weight (Mean ± SEM) |
| Estradiol + Vehicle | 10 weeks | 45.3 ± 3.1 |
| Estradiol + Bromocriptine (0.6 mg/day) | 10 weeks | 20.1 ± 1.5* |
*P<0.05 versus Estradiol + Vehicle group. Data adapted from Spritzer et al.[1][2]
Efficacy in Parkinson's Disease Animal Models
In the 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease, long-term administration of bromocriptine has been shown to improve motor function. A key indicator of efficacy in this model is the reduction of contralateral rotations induced by dopamine agonists like apomorphine.
Quantitative Data Summary
Table 3: Effect of Chronic Bromocriptine Treatment on Apomorphine-Induced Rotations in 6-OHDA Lesioned Rats
| Treatment Group | Measurement Time | Contralateral Rotations/min (Mean ± SEM) |
| 6-OHDA + Vehicle | Pre-treatment | 7.2 ± 1.1 |
| 6-OHDA + Vehicle | 3 weeks post-treatment | 7.5 ± 1.3 |
| 6-OHDA + Bromocriptine (10 mg/kg/day) | Pre-treatment | 7.4 ± 1.2 |
| 6-OHDA + Bromocriptine (10 mg/kg/day) | 3 weeks post-treatment | 12.8 ± 1.9* |
*Indicates a significant increase in agonist sensitivity, reflecting an improvement in dopaminergic signaling. Data conceptualized from studies showing behavioral hypersensitivity.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for the animal models cited.
Hyperprolactinemia Model Protocol
-
Animal Model : Ovariectomized female Wistar rats were used.[1][2]
-
Induction of Hyperprolactinemia : Hyperprolactinemia and pituitary tumors were induced by subcutaneous injection of estradiol valerate (B167501) (300 µ g/rat/week ) for a period of 10 weeks. The vehicle control group received sunflower oil injections.[1][2]
-
Treatment : Bromocriptine (0.6 mg/rat/day) or a vehicle was administered daily for the last 12 days of the estrogen treatment period.[1][2]
-
Efficacy Assessment :
Parkinson's Disease Model Protocol
-
Animal Model : Male rats were used.
-
Induction of Parkinson's Disease Model : A unilateral lesion of the substantia nigra was created by stereotaxic injection of 6-hydroxydopamine (6-OHDA). This leads to the degeneration of dopaminergic neurons, mimicking the pathology of Parkinson's disease.[3]
-
Treatment : Rats received daily intraperitoneal injections of bromocriptine (10 mg/kg) or a vehicle for a period of three weeks.[3]
-
Efficacy Assessment :
-
Rotational Behavior : Agonist-induced rotational behavior was assessed weekly. Rats were administered a dopamine agonist (e.g., apomorphine), and the number of contralateral (away from the lesioned side) rotations was counted over a set period. An increase in rotations in the bromocriptine-treated group indicates an enhanced sensitivity to dopamine agonists, suggesting a restorative effect on the damaged dopamine system.[3]
-
References
- 1. Effects of bromocriptine on serum prolactin levels, pituitary weight and immunoreactive prolactin cells in estradiol-treated ovariectomized rats: an experimental model of estrogen-dependent hyperprolactinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. The effects of chronic bromocriptine treatment on behaviour and dopamine receptor binding in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Tumor Effects of Bromocriptine on Pituitary Adenomas
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bromocriptine's anti-tumor effects on pituitary adenomas against other therapeutic alternatives. The information is supported by experimental data from clinical studies to aid in research and development decisions.
Executive Summary
Dopamine (B1211576) agonists are the first-line treatment for prolactin-secreting pituitary adenomas (prolactinomas), with bromocriptine (B1667881) being a foundational therapy. However, newer dopamine agonists and other treatment modalities offer varying efficacy and side-effect profiles. This guide compares bromocriptine with its primary alternative, cabergoline (B1668192), as well as surgical and radiotherapeutic interventions. Cabergoline generally demonstrates superior efficacy in normalizing prolactin levels and achieving tumor shrinkage with a more favorable side-effect profile compared to bromocriptine.[1][2][3][4] Surgical intervention offers rapid reduction of tumor mass but with higher risks of complications and recurrence.[5] Radiotherapy is typically reserved for cases resistant to other treatments.
Comparative Efficacy of Treatments for Pituitary Adenomas
The following table summarizes the quantitative data on the efficacy of various treatments for pituitary adenomas, primarily focusing on prolactinomas.
| Treatment Modality | Prolactin Normalization Rate | Significant Tumor Volume Reduction | Key Adverse Events |
| Bromocriptine | 60% - 90%[6] | >60% of patients[6] | Nausea, vomiting, postural hypotension, headache[1] |
| Cabergoline | 80% - 90%[1] | >80% of patients[6] | Nausea, dizziness, fatigue (generally less frequent and severe than bromocriptine)[7] |
| Transsphenoidal Surgery | Microadenomas: ~87% Macroadenomas: ~56% | Mean reduction of ~94% for macroadenomas[7] | Cerebrospinal fluid leakage, hypopituitarism, diabetes insipidus, recurrence[5] |
| Radiotherapy | ~50% at 10 years for prolactinomas[8] | 10-year local control rates of 83% for prolactinoma[9] | Hypopituitarism, optic neuropathy (rare), secondary tumors (rare) |
| Somatostatin Analogs (e.g., Octreotide, Lanreotide) | Primarily for GH-secreting adenomas (Acromegaly) | Significant reduction in 73-85% of acromegaly patients[10] | Gallbladder sludge and stones, abdominal cramps, diarrhea |
Mechanism of Action: Dopamine Agonist Signaling
Bromocriptine and cabergoline exert their anti-tumor effects by acting as agonists at dopamine D2 receptors on pituitary lactotroph cells. This activation triggers a cascade of intracellular events leading to the inhibition of prolactin synthesis and secretion, as well as the induction of apoptosis, resulting in tumor shrinkage.
Experimental Protocols
While detailed protocols vary between studies, the general methodology for clinical trials comparing dopamine agonists for prolactinomas follows a similar structure.
Representative Experimental Workflow
1. Patient Selection:
-
Inclusion Criteria: Typically include adult patients with a new diagnosis of microprolactinoma or macroprolactinoma confirmed by elevated serum prolactin levels and pituitary imaging (MRI).[3]
-
Exclusion Criteria: Often include pregnancy, severe renal or hepatic impairment, and previous treatment for prolactinoma.[3]
2. Treatment Protocol:
-
Bromocriptine: Treatment is usually initiated at a low dose (e.g., 1.25 mg/day) and gradually increased until prolactin levels normalize or side effects become intolerable.
-
Cabergoline: Initiated at a lower frequency (e.g., 0.25-0.5 mg/week) and titrated upwards based on prolactin response.[10]
3. Assessment of Tumor Volume:
-
Pituitary MRI is the standard for assessing tumor size.[9] Volumetric analysis is often performed using the summation of areas on contiguous slices or the ellipsoid formula (0.5 x width x length x height).[11]
4. Monitoring:
-
Serum prolactin levels are monitored regularly (e.g., monthly during titration, then every 3-6 months).
-
Pituitary MRI is typically repeated at 6-12 month intervals to assess for changes in tumor size.[9]
Logical Relationship of Treatment Selection
The choice of treatment for pituitary adenomas depends on several factors, including tumor type, size, and patient characteristics.
Conclusion
For the medical management of prolactinomas, cabergoline is generally superior to bromocriptine in terms of efficacy and tolerability.[4] However, bromocriptine remains a viable option, particularly when cost is a significant consideration. Surgical intervention provides a rapid means of tumor debulking, especially in cases of visual compromise or resistance to medical therapy. Radiotherapy serves as an important salvage therapy. The choice of treatment should be individualized based on a comprehensive evaluation of the patient's clinical presentation, tumor characteristics, and treatment goals.
References
- 1. researchgate.net [researchgate.net]
- 2. medwave.cl [medwave.cl]
- 3. Cabergoline versus bromocriptine in the treatment of hyperprolactinemia: a systematic review of randomized controlled trials and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. endorama.gr [endorama.gr]
- 5. endocrinology.org [endocrinology.org]
- 6. cdn.who.int [cdn.who.int]
- 7. Prolactinoma Guidelines: Guidelines Summary [emedicine.medscape.com]
- 8. Dopamine Inhibits Basal Prolactin Release in Pituitary Lactotrophs through Pertussis Toxin-Sensitive and -Insensitive Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. The PRolaCT studies — a study protocol for a combined randomised clinical trial and observational cohort study design in prolactinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetics of Different Bromocriptine Formulations
For Researchers, Scientists, and Drug Development Professionals
Bromocriptine (B1667881), a dopamine (B1211576) D2 receptor agonist, is utilized in the treatment of a variety of conditions, including hyperprolactinemia, Parkinson's disease, and type 2 diabetes. The therapeutic efficacy and safety profile of bromocriptine are significantly influenced by its pharmacokinetic properties, which can vary substantially between different formulations. This guide provides an objective comparison of the pharmacokinetics of various bromocriptine formulations, supported by experimental data, to aid in research and drug development.
Comparative Pharmacokinetic Parameters
The pharmacokinetic profiles of different bromocriptine formulations are summarized in the table below. It is important to note that the data presented are compiled from various studies and may not be directly comparable due to differences in study design, analytical methods, and patient populations.
| Formulation | Dosage Form | Cmax (Peak Plasma Concentration) | Tmax (Time to Peak Plasma Concentration) | Elimination Half-life (t½) | Bioavailability |
| Standard Oral (e.g., Parlodel®) | Tablet/Capsule | ~465 pg/mL[1][2] | ~2.5 hours[1][2] | ~4.85 hours[1][2] | Oral absorption is ~28%, but due to extensive first-pass metabolism, only ~6% reaches systemic circulation unchanged.[3] |
| Quick-Release (e.g., Cycloset®) | Tablet | Not explicitly stated in comparative studies, but Tmax is significantly shorter. | ~53 minutes[4] | Not explicitly stated in comparative studies. | 65-95% (higher than standard formulation)[5] |
| Oral Slow-Release (e.g., Parlodel® SRO) | Capsule | Lower peak concentration compared to standard formulation. | ~7 to 10 hours[6] | Biphasic: initial phase ~4-4.5 hours, terminal phase ~8-20 hours[5] | Relative bioavailability is 84.6% of the standard capsule under fasting conditions and 107.5% after food.[7] |
| Long-Acting Injectable (e.g., Parlodel® LA/LAR) | Intramuscular Injection | 1.65 mg/L (following a 50 mg injection)[8] | ~2 hours[8] | ~16 days[8] | Not applicable (intramuscular administration bypasses first-pass metabolism). |
Experimental Protocols
The pharmacokinetic data presented in this guide are primarily derived from clinical studies involving healthy volunteers or patient populations for specific indications. A general overview of the methodologies employed in these studies is provided below.
Study Design
Many of the cited pharmacokinetic studies utilized a randomized, crossover design.[9][10][11] In these studies, subjects are randomly assigned to receive different bromocriptine formulations, with a washout period between each treatment to eliminate the drug from the system. This design allows for within-subject comparison, reducing variability. Both fasting and fed conditions have been investigated to assess the impact of food on drug absorption.[7]
Sample Collection and Analysis
Blood samples are typically collected at predetermined time points following drug administration. Plasma is then separated and stored frozen until analysis. The concentration of bromocriptine in plasma is most commonly quantified using highly sensitive and specific analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13][14] This technique allows for the accurate measurement of low concentrations of the drug in biological matrices.
Pharmacokinetic Parameter Calculation
Pharmacokinetic parameters such as Cmax, Tmax, Area Under the Curve (AUC), and elimination half-life are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.[10]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the primary mechanism of action of bromocriptine and a typical workflow for a pharmacokinetic study.
References
- 1. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. UpToDate 2018 [doctorabad.com]
- 5. Bromocriptine (Cycloset, Parlodel) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 6. medicarcp.com [medicarcp.com]
- 7. Differential effect of food on kinetics of bromocriptine in a modified release capsule and a conventional formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of a long-acting bromocriptine preparation (Parlodel LA) and its effect on release of prolactin and growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Pharmacokinetics, Bioequivalence, and Safety of Bromocriptine Mesylate Tablets in HealthyChinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Sensitive method for the quantitative determination of bromocriptine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2024.sci-hub.st [2024.sci-hub.st]
Safety Operating Guide
Safe Handling and Disposal of Bromocriptine Mesylate: A Procedural Guide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Bromocriptine Mesylate. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination.
Essential Safety Information
Proper handling of this compound requires stringent safety protocols to prevent accidental exposure. The primary routes of exposure to be controlled are inhalation, skin contact, and eye contact.[1][2]
1.1 Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when working with this compound. The following table summarizes the required equipment and its purpose.
| PPE Component | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields[1] or chemical safety goggles.[3] | To prevent eye contact with airborne particles or splashes. |
| Hand Protection | Impermeable and resistant protective gloves.[1][4] | To prevent skin contact and absorption. |
| Body Protection | Impervious clothing or a lab coat.[1] | To protect the skin from contamination. |
| Respiratory Protection | A suitable respirator should be used, especially in cases of brief exposure, low pollution, or when generating dust.[1][4][5] For intensive or longer exposure, a respiratory protective device independent of circulating air is recommended.[4] | To prevent inhalation of dust or aerosols. |
1.2 Engineering Controls
Engineering controls are the first line of defense in minimizing exposure to this compound.
| Control Measure | Specification | Purpose |
| Ventilation | Work should be conducted in a well-ventilated area with an appropriate exhaust ventilation system.[1][4] | To control airborne levels of the compound. |
| Safety Stations | Accessible safety shower and eye wash station.[1] | To provide immediate decontamination in case of exposure. |
| Powder Handling | Use of process enclosures, local exhaust ventilation, or other engineering controls to manage airborne levels.[6] | To minimize dust generation during powder handling. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for handling this compound from receipt to disposal.
2.1 Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a tightly sealed state in a cool, well-ventilated area.[1][4]
-
The recommended storage temperature is -20°C.[1]
-
Keep the container away from direct sunlight and sources of ignition.[1]
-
Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
2.2 Preparation and Handling
-
Before handling, ensure all required PPE is correctly worn.
-
Handle the compound in a designated area with adequate ventilation, such as a chemical fume hood.[1][4]
-
Avoid all personal contact, including inhalation.[5]
-
Prevent the formation of dust and aerosols.[1]
-
When weighing or transferring the powder, use techniques that minimize dust generation.
-
Wash hands thoroughly with soap and water after handling.[4][5]
2.3 Accidental Release and Spills
-
Minor Spills:
-
Clean up spills immediately.[5]
-
Avoid breathing in any dust.[5]
-
Wear full protective clothing, gloves, safety glasses, and a dust respirator during cleanup.[5]
-
Use dry clean-up procedures and avoid generating dust.[5] You can dampen the spill with water to prevent dusting before sweeping.[5]
-
Absorb solutions with a finely-powdered liquid-binding material like diatomite.[1]
-
Collect the spilled material using a vacuum cleaner fitted with a HEPA filter or by sweeping.[5]
-
Place the collected waste into a suitable, sealed container for disposal.[5]
-
Decontaminate the spill area and equipment by scrubbing with alcohol.[1]
-
-
Major Spills:
2.4 First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and seek medical attention if symptoms occur. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Wash out the mouth with water if the person is conscious. Do NOT induce vomiting unless directed by medical personnel. Seek immediate medical attention.[1] |
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental harm.
3.1 Waste Disposal
-
Dispose of the substance and any contaminated materials in accordance with all applicable country, federal, state, and local regulations.[1]
-
Options may include burial in a licensed landfill or incineration in a licensed facility after mixing with a suitable combustible material.[5]
3.2 At-Home Disposal of Unused Medication (for clinical trial returns or similar)
-
The preferred method for disposing of unused medicines is through a drug take-back program.[7] These programs may offer drop-off boxes at pharmacies or police stations.[7][8]
-
If a take-back program is not available, do not flush this compound unless specifically instructed to do so.[9]
-
For disposal in household trash:
-
Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter.[7][8][9] This makes it less appealing to children and pets and unrecognizable to anyone who might go through the trash.
-
Place the mixture in a sealed plastic bag or other container to prevent it from leaking.[7][8][9]
-
Before discarding the original container, scratch out all personal information from the prescription label to protect your privacy.[7][9]
Workflow Visualization
The following diagram illustrates the key steps and safety precautions for handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. hoelzel-biotech.com [hoelzel-biotech.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. gps.mylwebhub.com [gps.mylwebhub.com]
- 7. fda.gov [fda.gov]
- 8. curbthecrisis.com [curbthecrisis.com]
- 9. dea.gov [dea.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
